2-Bromo-5-iodo-3-nitropyridine
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-bromo-5-iodo-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrIN2O2/c6-5-4(9(10)11)1-3(7)2-8-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEECRCKYHSULQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrIN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60595189 | |
| Record name | 2-Bromo-5-iodo-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60595189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
426463-20-9 | |
| Record name | 2-Bromo-5-iodo-3-nitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=426463-20-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-5-iodo-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60595189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-5-iodo-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and safety information for 2-Bromo-5-iodo-3-nitropyridine, a key intermediate in organic synthesis. This document is intended to serve as a valuable resource for professionals in research and development, particularly in the pharmaceutical and agrochemical industries.
Core Chemical Properties
This compound is a halogenated nitro-substituted pyridine derivative. Its trifunctional nature, featuring bromo, iodo, and nitro groups on the pyridine scaffold, makes it a versatile building block for the synthesis of more complex heterocyclic compounds. The presence of both bromine and iodine atoms allows for selective functionalization through various cross-coupling reactions, while the electron-withdrawing nitro group influences the reactivity of the pyridine ring.
Physicochemical Data
A summary of the key physicochemical properties for this compound (CAS Number: 426463-20-9) is presented below. It should be noted that while basic identifiers are well-established, certain experimental data such as melting point and solubility are not consistently reported in publicly available literature.
| Property | Value | Source(s) |
| CAS Number | 426463-20-9 | [1][2] |
| Molecular Formula | C₅H₂BrIN₂O₂ | [1][2] |
| Molecular Weight | 328.89 g/mol | [1][2] |
| Appearance | Solid | [1][2] |
| SMILES String | [O-]--INVALID-LINK--c1cc(I)cnc1Br | [1][2] |
| InChI | 1S/C5H2BrIN2O2/c6-5-4(9(10)11)1-3(7)2-8-5/h1-2H | [1][2] |
| InChI Key | ZEECRCKYHSULQO-UHFFFAOYSA-N | [1][2] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Reactivity and Applications in Drug Development
The reactivity of this compound is largely dictated by its three functional groups. The pyridine ring, being electron-deficient due to the nitro group, is activated towards nucleophilic aromatic substitution. The bromine and iodine substituents serve as excellent leaving groups and are amenable to a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the introduction of various carbon, nitrogen, and oxygen-based functionalities.
This versatile reactivity profile makes this compound a valuable intermediate in the synthesis of complex heterocyclic molecules, which are often the core scaffolds of biologically active compounds. Its utility is particularly noted in the development of novel therapeutic agents and agrochemicals. For instance, related bromo-nitro-pyridine derivatives are pivotal in creating potential anti-cancer agents and other therapeutic compounds.[3]
Experimental Protocols
A plausible synthesis could start with the nitration of a suitable bromopyridine, followed by iodination. For example, the synthesis of the related compound 2-amino-5-bromo-3-iodopyridine starts from 2-aminopyridine, which is first brominated using N-Bromosuccinimide (NBS) and then iodinated using a mixture of potassium iodate and potassium iodide in sulfuric acid. A similar strategy, omitting the amino group, could potentially be adapted for the synthesis of the title compound.
Synthesis Workflow
The following diagram illustrates a logical workflow for a potential synthesis of this compound based on common organic chemistry transformations for pyridine rings.
Caption: A logical workflow for the synthesis of this compound.
Spectral Data
Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not widely available in the public domain. Commercial suppliers may provide this data upon request or in their certificate of analysis.[4] Researchers synthesizing this compound would need to perform their own spectral analysis to confirm its identity and purity.
Safety and Handling
This compound is classified as an irritant and is harmful if swallowed.[2] Standard laboratory safety precautions should be followed when handling this compound.
GHS Hazard Information:
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area, such as a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
References
An In-depth Technical Guide to 2-Bromo-5-iodo-3-nitropyridine: A Key Building Block in Medicinal Chemistry
CAS Number: 426463-20-9
This technical guide provides a comprehensive overview of 2-Bromo-5-iodo-3-nitropyridine, a halogenated and nitrated pyridine derivative. While specific experimental data for this compound is not extensively available in peer-reviewed literature, this document compiles essential information based on its chemical structure, data from commercial suppliers, and detailed knowledge of analogous compounds. This guide is intended for researchers, scientists, and drug development professionals who are interested in utilizing this versatile building block in organic synthesis, particularly in the field of medicinal chemistry.
Core Molecular Data
This compound is a solid at room temperature, as indicated by its suppliers.[1] Its molecular structure, featuring a pyridine ring substituted with a bromine atom, an iodine atom, and a nitro group, makes it a valuable intermediate for the synthesis of complex heterocyclic molecules. The presence of multiple reactive sites allows for a variety of chemical transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 426463-20-9 | [1] |
| Molecular Formula | C₅H₂BrIN₂O₂ | [1] |
| Molecular Weight | 328.89 g/mol | [1] |
| Appearance | Solid | [1] |
| SMILES String | [O-]--INVALID-LINK--c1cc(I)cnc1Br | [1] |
| InChI | 1S/C5H2BrIN2O2/c6-5-4(9(10)11)1-3(7)2-8-5/h1-2H | [1] |
| InChI Key | ZEECRCKYHSULQO-UHFFFAOYSA-N | [1] |
Table 2: Physicochemical Properties of Structurally Related Compounds
| Compound | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 2-Bromo-5-nitropyridine | 4487-59-6 | 202.99 | 139-141 | 145-147 (at 10 mmHg) |
| 2-Amino-5-bromo-3-nitropyridine | 6945-68-2 | 218.01 | 205-208 | Not available |
| 2-Bromo-5-iodopyridine | 73290-22-9 | 283.89 | Not available | Not available |
Synthesis and Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a plausible synthetic route can be inferred from the established synthesis of the analogous compound, 2-amino-5-bromo-3-iodopyridine.[2] The proposed synthesis would likely involve the bromination and subsequent iodination of a suitable nitropyridine precursor.
Proposed Synthetic Pathway
A potential synthetic route could start from 2-bromo-3-nitropyridine, which is commercially available. The subsequent step would be an electrophilic iodination to introduce the iodine atom at the 5-position of the pyridine ring.
Caption: Proposed synthetic pathway for this compound.
Exemplary Experimental Protocol (Adapted from a similar synthesis)
The following protocol is an adaptation from the synthesis of 2-amino-5-bromo-3-iodopyridine and should be considered as a starting point for the development of a specific procedure for this compound.[2]
Objective: To synthesize this compound via electrophilic iodination of 2-bromo-3-nitropyridine.
Materials:
-
2-Bromo-3-nitropyridine
-
N-Iodosuccinimide (NIS)
-
Sulfuric acid (concentrated)
-
Deionized water
-
Sodium thiosulfate solution
-
Sodium bicarbonate solution
-
Dichloromethane (DCM) or other suitable organic solvent
-
Magnesium sulfate (anhydrous)
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-bromo-3-nitropyridine (1.0 eq.) in concentrated sulfuric acid at 0 °C using an ice bath.
-
To the stirred solution, add N-Iodosuccinimide (1.1 eq.) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with a sodium thiosulfate solution to remove any remaining iodine, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford pure this compound.
Reactivity and Applications in Drug Discovery
The trifunctionalized nature of this compound makes it a highly versatile building block in medicinal chemistry. Its reactivity is dictated by the electronic properties of the pyridine ring, which is rendered electron-deficient by the nitro group, and the presence of two different halogen atoms.
Key Reactions:
-
Nucleophilic Aromatic Substitution (SNAr): The bromine atom at the 2-position is susceptible to displacement by various nucleophiles such as amines, alcohols, and thiols. This allows for the introduction of a wide range of substituents.
-
Cross-Coupling Reactions: The iodine atom at the 5-position is more reactive than the bromine atom in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. This regioselectivity enables the sequential functionalization of the pyridine ring.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using standard reducing agents (e.g., SnCl₂, Fe/HCl, or catalytic hydrogenation). The resulting amine can then be used for further derivatization, such as in the formation of fused heterocyclic systems.
Application in Kinase Inhibitor Synthesis:
Substituted pyridines are common scaffolds in the design of kinase inhibitors due to their ability to form key hydrogen bond interactions within the ATP-binding site of kinases.[3][4] Building blocks like this compound are instrumental in the synthesis of libraries of potential kinase inhibitors. The different reactive sites allow for the systematic exploration of the chemical space around the pyridine core to optimize potency and selectivity.
Caption: General experimental workflow for the use of this compound.
Signaling Pathways in Drug Development
Kinase inhibitors developed from scaffolds derived from this compound are designed to target specific signaling pathways that are often dysregulated in diseases such as cancer. By blocking the activity of a particular kinase, these inhibitors can interrupt the signaling cascade that leads to cell proliferation, survival, and angiogenesis.
A common target for such inhibitors is the PI3K/AKT/mTOR pathway, which is a critical signaling pathway in many types of cancer.
Caption: Simplified PI3K/AKT/mTOR signaling pathway and points of inhibition.
Safety Information
Based on supplier safety data, this compound is classified as harmful if swallowed.[1]
Table 3: GHS Hazard Information
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statement | H302: Harmful if swallowed |
| Storage Class | 11: Combustible Solids |
Users should handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in medicinal chemistry and drug discovery. Its trifunctionalized pyridine core allows for a wide range of chemical modifications, making it an ideal scaffold for the synthesis of diverse compound libraries, particularly for the development of kinase inhibitors. While detailed experimental data for this specific compound is sparse in the public domain, this guide provides a solid foundation for its synthesis, handling, and application based on the knowledge of closely related and structurally similar compounds. Further research into the specific properties and reactions of this compound is warranted to fully exploit its potential in the development of novel therapeutics.
References
synthesis of 2-Bromo-5-iodo-3-nitropyridine
An In-depth Technical Guide on the Synthesis of 2-Bromo-5-iodo-3-nitropyridine
This technical guide provides a comprehensive overview of a proposed synthetic pathway for this compound, a halogenated and nitrated pyridine derivative. Due to its functional groups, this compound is of interest to researchers and scientists in medicinal chemistry and materials science as a versatile building block for the synthesis of more complex molecules. The bromine and iodine atoms can serve as handles for various cross-coupling reactions, while the nitro group can be a precursor to an amino group or influence the electronics of the pyridine ring.
Proposed Synthetic Pathway
The can be achieved through a two-step process commencing with the synthesis of the intermediate, 2-bromo-5-iodopyridine, followed by its nitration.
Step 1: Synthesis of 2-Bromo-5-iodopyridine via Sandmeyer Reaction
The initial step involves the synthesis of 2-bromo-5-iodopyridine from 2-amino-5-iodopyridine through a Sandmeyer reaction. This reaction is a reliable method for converting an aryl amine to an aryl halide via a diazonium salt intermediate[1][2][3][4].
Experimental Protocol:
To a solution of 2-amino-5-iodopyridine (1 equivalent) in 48% aqueous hydrobromic acid, bromine (a slight excess) is added dropwise while maintaining a low temperature using an ice bath.[5][6] Subsequently, an aqueous solution of sodium nitrite (approximately 2.2 equivalents) is added dropwise, with the temperature kept below 15 °C.[5][6] Following the addition, a solution of sodium hydroxide is added to the reaction mixture. The resulting precipitate, crude 2-bromo-5-iodopyridine, is then collected and can be purified.[5][6] The product is extracted with a suitable organic solvent like dichloromethane, and the organic phases are combined, washed, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the purified product.[5][6]
Step 2: Nitration of 2-Bromo-5-iodopyridine
The final step is the electrophilic nitration of the 2-bromo-5-iodopyridine intermediate. This reaction typically employs a mixture of concentrated nitric acid and sulfuric acid under controlled, low-temperature conditions to achieve the desired regioselectivity.[7]
Experimental Protocol:
2-Bromo-5-iodopyridine (1 equivalent) is dissolved in a suitable organic solvent such as chloroform or dichloromethane.[8] The solution is cooled, and a nitrating mixture of concentrated nitric acid (at least 65% concentration) and concentrated sulfuric acid is added dropwise while maintaining a low temperature (typically 0-5°C) to control the reaction and prevent unwanted side reactions.[7][8] After the addition is complete, the reaction is stirred for a period at low temperature, followed by stirring at a slightly elevated temperature as needed, and monitored for completion.[9] Upon completion, the reaction mixture is carefully poured onto crushed ice and neutralized with a base, such as a sodium hydroxide solution.[9] The precipitated solid product, this compound, is then collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent.
Data Presentation
The following table summarizes key quantitative data for the compounds involved in the synthesis, with yields based on analogous reactions reported in the literature.
| Compound Name | Starting Material | Product | Molecular Weight ( g/mol ) | Reported Yield (%) | Purity (%) | Reference |
| 2-Bromo-5-iodopyridine | 2-Amino-5-iodopyridine | - | 283.89 | 78 | Not Specified | [5][6] |
| 2-amino-5-bromo-3-iodopyridine | 2-Amino-5-bromopyridine | - | 298.90 | 73.7 | 98.5 | [10] |
| 2-amino-5-bromo-3-nitropyridine | 2-amino-5-bromopyridine | - | 218.01 | 78.2 | Not Specified | [9] |
Synthetic Workflow Visualization
The following diagram illustrates the proposed synthetic pathway for this compound.
Caption: Synthetic pathway for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. 2-Bromo-5-iodopyridine | 73290-22-9 [chemicalbook.com]
- 6. 2-Bromo-5-iodopyridine synthesis - chemicalbook [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. bloomtechz.com [bloomtechz.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. ijssst.info [ijssst.info]
Technical Guide: Determination of the Molecular Weight of 2-Bromo-5-iodo-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the molecular weight of 2-Bromo-5-iodo-3-nitropyridine, a compound of interest in synthetic chemistry and drug discovery. The document outlines the theoretical calculation of its molecular weight, presents the data in a structured format, and includes a standardized experimental protocol for its empirical determination via mass spectrometry.
Introduction
This compound is a halogenated and nitrated pyridine derivative. The precise molecular weight of a compound is a fundamental physical constant, critical for substance identification, characterization, and quantification in various research and development stages. Accurate molecular weight determination is essential for stoichiometric calculations in chemical synthesis, pharmacokinetic and pharmacodynamic studies in drug development, and for the unambiguous identification of the compound in analytical procedures.
Molecular Weight Calculation and Data
The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The molecular formula for this compound is C₅H₂BrIN₂O₂.
Table 1: Atomic Weight of Constituent Elements
| Element | Symbol | Atomic Weight (amu) |
| Carbon | C | 12.011[1][2][3] |
| Hydrogen | H | 1.008[4][5][6] |
| Bromine | Br | 79.904[7][8][9] |
| Iodine | I | 126.904[10][11][12] |
| Nitrogen | N | 14.007[13][14][15][16] |
| Oxygen | O | 15.999[17][18][19] |
Based on the molecular formula and the atomic weights listed above, the molecular weight is calculated as follows:
(5 * 12.011) + (2 * 1.008) + (1 * 79.904) + (1 * 126.904) + (2 * 14.007) + (2 * 15.999) = 328.89 g/mol
Table 2: Molecular Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₂BrIN₂O₂ |
| Calculated Molecular Weight | 328.89 g/mol |
| CAS Number | 426463-20-9 |
Experimental Protocol: Molecular Weight Determination by Mass Spectrometry
This section provides a general methodology for the determination of the molecular weight of this compound using Electrospray Ionization Mass Spectrometry (ESI-MS), a common technique for this purpose.
Objective: To empirically verify the molecular weight of this compound.
Materials:
-
This compound sample
-
High-purity solvent (e.g., acetonitrile or methanol)
-
Volumetric flasks and pipettes
-
Mass spectrometer with an ESI source
Procedure:
-
Sample Preparation:
-
Accurately weigh a small amount of the this compound sample.
-
Dissolve the sample in the chosen high-purity solvent to a final concentration of approximately 1 µg/mL.
-
Ensure the sample is fully dissolved. Sonication may be used if necessary.
-
-
Instrument Setup:
-
Calibrate the mass spectrometer according to the manufacturer's guidelines using a known calibration standard.
-
Set the ESI source to positive ion mode.
-
Optimize source parameters, including capillary voltage, cone voltage, desolvation gas flow, and temperature, to achieve a stable signal.
-
-
Sample Infusion and Data Acquisition:
-
Infuse the prepared sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Acquire mass spectra over a relevant mass-to-charge (m/z) range (e.g., m/z 100-500).
-
The expected primary ion would be the protonated molecule [M+H]⁺.
-
-
Data Analysis:
-
Identify the peak corresponding to the [M+H]⁺ ion.
-
The m/z value of this peak will be approximately 329.89.
-
Subtract the mass of a proton (approx. 1.007 amu) from the observed m/z value to determine the experimental molecular weight of the neutral molecule.
-
Compare the experimental molecular weight with the calculated theoretical molecular weight.
-
Visualization
The following diagrams illustrate key logical workflows related to the determination of the compound's molecular weight.
Caption: Workflow for theoretical molecular weight calculation.
Caption: Workflow for experimental molecular weight verification.
References
- 1. Atomic/Molar mass [westfield.ma.edu]
- 2. youtube.com [youtube.com]
- 3. byjus.com [byjus.com]
- 4. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 5. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]
- 6. quora.com [quora.com]
- 7. Bromine - Wikipedia [en.wikipedia.org]
- 8. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 9. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 10. Atomic Weight of Iodine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 11. Iodine History, Symbol & Properties | Study.com [study.com]
- 12. #53 - Iodine - I [hobart.k12.in.us]
- 13. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Nitrogen - Wikipedia [en.wikipedia.org]
- 16. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 17. fiveable.me [fiveable.me]
- 18. princeton.edu [princeton.edu]
- 19. Oxygen - Wikipedia [en.wikipedia.org]
Technical Guide: Spectral Analysis of 2-Bromo-5-iodo-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectral data for 2-Bromo-5-iodo-3-nitropyridine. Due to the limited availability of published experimental spectra for this specific compound, this document outlines the predicted spectral characteristics based on the analysis of its chemical structure and data from analogous compounds. It also includes detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Chemical Structure and Predicted Spectral Data
This compound is a polysubstituted pyridine ring with the following structure:
Molecular Formula: C₅H₂BrIN₂O₂ Molecular Weight: 328.89 g/mol
The presence of bromine, iodine, and a nitro group on the pyridine ring significantly influences its electronic environment and, consequently, its spectral properties.
¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The electron-withdrawing effects of the nitro, bromo, and iodo substituents will deshield these protons, shifting their signals downfield.
| Predicted ¹H NMR Data | |
| Proton | Predicted Chemical Shift (δ, ppm) |
| H-4 | 8.5 - 9.0 |
| H-6 | 8.8 - 9.3 |
Note: The exact chemical shifts are dependent on the solvent used.
¹³C NMR: The carbon NMR spectrum will display five distinct signals for the carbon atoms of the pyridine ring. The carbons directly attached to the electronegative substituents (Br, I, NO₂) will be significantly influenced.
| Predicted ¹³C NMR Data | |
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 (C-Br) | 140 - 145 |
| C-3 (C-NO₂) | 148 - 153 |
| C-4 | 125 - 130 |
| C-5 (C-I) | 95 - 105 |
| C-6 | 150 - 155 |
Note: The exact chemical shifts are dependent on the solvent used.
The IR spectrum will be characterized by absorption bands corresponding to the vibrations of the functional groups present in the molecule.
| Predicted IR Absorption Bands | |
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H stretch | 3000 - 3100 |
| Asymmetric NO₂ stretch | 1520 - 1560 |
| Symmetric NO₂ stretch | 1340 - 1360 |
| C=N and C=C ring stretching | 1400 - 1600 |
| C-Br stretch | 500 - 600 |
| C-I stretch | ~500 |
The mass spectrum will provide information about the molecular weight and isotopic distribution of the molecule. Due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br with ~1:1 natural abundance) and iodine (monoisotopic ¹²⁷I), a characteristic isotopic pattern for the molecular ion peak is expected.[1][2][3]
| Predicted Mass Spectrometry Data | |
| Ion | Expected m/z |
| [M]⁺ (with ⁷⁹Br) | 327.8 |
| [M+2]⁺ (with ⁸¹Br) | 329.8 |
The relative intensity of the M⁺ and [M+2]⁺ peaks should be approximately 1:1, which is a clear indicator of the presence of one bromine atom in the molecule.[1][2][3]
Experimental Protocols
The following are detailed methodologies for the acquisition of spectral data for solid organic compounds like this compound.
This protocol is a general guideline for obtaining high-resolution NMR spectra of pyridine derivatives.[4][5]
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts.
-
Transfer the solution to a clean 5 mm NMR tube.
-
For accurate chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added.[4]
-
-
Data Acquisition:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Insert the sample into the spectrometer. The instrument's software will lock onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Optimize the magnetic field homogeneity by shimming the sample.
-
Acquire the ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.
-
For solid samples, several preparation techniques can be employed. The thin solid film method is often preferred for its simplicity.[6]
-
Sample Preparation (Thin Solid Film Method):
-
Dissolve a small amount (a few milligrams) of this compound in a volatile organic solvent (e.g., dichloromethane or acetone).[6]
-
Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).[6]
-
Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[6]
-
-
Data Acquisition:
-
Place the salt plate in the sample holder of an FTIR spectrometer.
-
Acquire a background spectrum of the clean, empty sample chamber.
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
The typical spectral range is 4000-400 cm⁻¹.
-
Alternative solid sampling methods include preparing a KBr pellet or a Nujol mull.[7][8][9]
This protocol outlines a general procedure for obtaining a mass spectrum using electron ionization (EI).
-
Sample Introduction:
-
Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe.
-
Alternatively, if the compound is sufficiently volatile and thermally stable, it can be introduced via a gas chromatograph (GC-MS).
-
-
Ionization and Analysis:
-
Utilize electron ionization (EI) with a standard electron energy of 70 eV.
-
The generated ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
A detector records the abundance of each ion.
-
-
Data Interpretation:
Visualization of Spectral Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.
Caption: Workflow for the spectral characterization of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ijssst.info [ijssst.info]
- 5. benchchem.com [benchchem.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 8. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]
- 9. chem.libretexts.org [chem.libretexts.org]
In-depth Technical Guide: Solubility of 2-Bromo-5-iodo-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility of 2-Bromo-5-iodo-3-nitropyridine in common laboratory solvents. Due to the limited availability of public data on this specific compound, this document provides a comprehensive overview based on its chemical properties and information available for structurally related molecules. It also outlines a general experimental protocol for determining its solubility.
Physicochemical Properties
This compound is a solid compound with the empirical formula C₅H₂BrIN₂O₂ and a molecular weight of 328.89 g/mol . Its structure, featuring a pyridine ring substituted with a bromine atom, an iodine atom, and a nitro group, suggests it is a relatively nonpolar molecule. This inherent low polarity significantly influences its solubility characteristics.
Solubility Profile
Currently, specific quantitative solubility data for this compound in common solvents is not available in publicly accessible literature or databases. However, based on the solubility of structurally similar compounds, such as 2-Bromo-5-nitropyridine, a general solubility profile can be inferred. For instance, 2-Bromo-5-nitropyridine is reported to be insoluble in water and soluble in chloroform and hot methanol.[1]
Given the increased molecular weight and the presence of a larger halogen (iodine) in this compound, its solubility in polar solvents like water is expected to be extremely low. It is likely to exhibit higher solubility in nonpolar and moderately polar organic solvents.
Expected Solubility Trend (Qualitative):
-
High Solubility: Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF)
-
Moderate Solubility: Acetone, Ethyl Acetate, Methanol (potentially requiring heat), Ethanol
-
Low to Insoluble: Water, Hexanes
It is crucial to note that these are predictions based on chemical structure and data from analogous compounds. For precise applications, experimental determination of solubility is highly recommended.
Experimental Protocol for Solubility Determination
For researchers requiring precise solubility data, the following is a generalized experimental protocol that can be adapted for this compound.
Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, chloroform, ethyl acetate, DMSO, DMF)
-
Vials with screw caps
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is necessary to ensure a saturated solution.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the collected supernatant through a syringe filter to remove any undissolved microparticles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.
-
-
Data Analysis:
-
Calculate the solubility as the concentration of the saturated solution, typically expressed in mg/mL or mol/L.
-
Repeat the experiment at least in triplicate for each solvent to ensure reproducibility.
-
The following diagram illustrates the general workflow for this experimental protocol.
Signaling Pathways and Logical Relationships
At present, there is no publicly available information detailing the involvement of this compound in specific biological signaling pathways or established logical relationships in experimental workflows beyond its use as a chemical intermediate. Therefore, a diagrammatic representation of such pathways cannot be provided.
Conclusion
References
electrophilic and nucleophilic sites of 2-Bromo-5-iodo-3-nitropyridine
An In-depth Technical Guide on the Electrophilic and Nucleophilic Sites of 2-Bromo-5-iodo-3-nitropyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a highly functionalized heterocyclic compound of significant interest in synthetic chemistry. Its utility as a building block stems from the distinct electronic environment created by the interplay of the electron-deficient pyridine ring and three powerful substituents: a bromo group, an iodo group, and a nitro group. Understanding the specific electrophilic and nucleophilic sites within this molecule is paramount for predicting its reactivity and designing rational synthetic pathways for the development of novel pharmaceuticals and functional materials. This guide provides a detailed analysis of the molecule's electronic landscape to identify its key reactive centers.
Electronic Landscape of this compound
The reactivity of this compound is governed by the cumulative electronic effects of its constituent parts.
-
Pyridine Ring: The nitrogen atom is more electronegative than carbon, exerting a strong electron-withdrawing inductive effect (-I). This decreases the overall electron density of the aromatic ring, making it inherently susceptible to nucleophilic attack, particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen.[1][2] Conversely, the ring is deactivated towards electrophilic aromatic substitution compared to benzene.[3][4]
-
Nitro Group (-NO₂ at C3): The nitro group is one of the most powerful electron-withdrawing groups, operating through both a strong negative inductive effect (-I) and a strong negative resonance effect (-M).[5][6] Its presence at the C3 position profoundly depletes the electron density of the entire ring system, further activating it for nucleophilic substitution and deactivating it for electrophilic attack.[6][7]
-
Bromo Group (-Br at C2): As a halogen, bromine is electronegative and withdraws electron density via induction (-I). While it can donate electron density through resonance (+M), the inductive effect is generally considered dominant in influencing reactivity.[8] Its position at C2, which is already electron-deficient, makes it a good leaving group in nucleophilic aromatic substitution (S_NAr) reactions.[9][10]
-
Iodo Group (-I at C5): Similar to bromine, iodine exhibits a weak electron-withdrawing inductive effect (-I) and a weak electron-donating resonance effect (+M).[11] Iodine is an excellent leaving group, often superior to bromine, in S_NAr reactions due to the weaker carbon-iodine bond.[12]
Identification of Reactive Sites
The combination of these electronic factors creates distinct reactive sites within the molecule.
Nucleophilic Site
The primary nucleophilic center in this compound is the nitrogen atom (N1) of the pyridine ring. The lone pair of electrons on the nitrogen is not part of the aromatic π-system and is available to attack electrophiles, making the compound a Lewis base.[13] Reactions with protons (acids) or alkylating agents will occur at this site.[13]
Electrophilic Sites
The pyridine ring is rendered exceptionally electron-poor by the collective action of the ring nitrogen and the three electron-withdrawing substituents. This creates several highly electrophilic carbon centers that are susceptible to attack by nucleophiles.
-
C2, C4, and C6 Positions: These positions are the most electrophilic carbons in the ring. The C2 and C6 atoms are ortho to the ring nitrogen, while the C4 atom is para; all are significantly activated toward nucleophilic attack.[2] The potent nitro group at C3 further enhances the electrophilicity of these positions through its ortho (C2, C4) and para (C6) relationships. Therefore, C2, C4, and C6 are prime targets for nucleophilic attack. Nucleophilic aromatic substitution of a hydrogen atom (e.g., Chichibabin reaction or oxidative substitutions) is favored at these sites.[14]
-
C2 (Carbon-Bromine Bond): This position is exceptionally electrophilic. It is activated by being ortho to the ring nitrogen and, critically, ortho to the powerful electron-withdrawing nitro group. With bromide being a good leaving group, the C2 position is a primary site for nucleophilic aromatic substitution (S_NAr).[9][10]
-
C5 (Carbon-Iodine Bond): This position is also an electrophilic center. While it is meta to the ring nitrogen (a less activated position), it is ortho to the C4 position and activated by the ortho nitro group. Given that iodide is an excellent leaving group, the C5 position is another viable site for S_NAr.[12]
-
C3 (Carbon-Nitro Bond): The carbon atom attached to the nitro group is highly electrophilic. In some cases, particularly with soft nucleophiles like thiols, the nitro group itself can be displaced in a nucleophilic aromatic substitution reaction.[15]
Visualization of Reactive Sites
The following diagram illustrates the identified nucleophilic and electrophilic centers of this compound.
Conclusion
The strategic placement of bromo, iodo, and nitro groups on the pyridine scaffold creates a molecule with well-defined regions of electrophilicity and nucleophilicity. The primary nucleophilic site is the pyridine nitrogen, which readily reacts with electrophiles. The carbon skeleton, however, is markedly electrophilic. The C2, C4, C5, and C6 positions are all activated for nucleophilic attack. Specifically, the carbons bearing the halogen atoms (C2 and C5) are prime targets for nucleophilic aromatic substitution, with reactivity influenced by the superior leaving group ability of iodine and the strong electronic activation at the C2 position. This detailed understanding of the molecule's reactive sites is crucial for its effective utilization in the synthesis of complex, high-value chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 4. researchgate.net [researchgate.net]
- 5. brainly.com [brainly.com]
- 6. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Pyridine - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Availability and Synthetic Insights of 2-Bromo-5-iodo-3-nitropyridine: A Technical Guide
For researchers, scientists, and professionals in drug development, 2-Bromo-5-iodo-3-nitropyridine is a valuable heterocyclic building block. Its trifunctionalized pyridine core offers multiple reaction sites for the synthesis of complex molecules, making it an important intermediate in medicinal chemistry and materials science. This technical guide provides an in-depth overview of its commercial availability, physicochemical properties, and plausible synthetic routes.
Physicochemical Properties
This compound is a solid at room temperature. Its key identifiers and properties are summarized in the table below.
| Property | Value |
| CAS Number | 426463-20-9 |
| Molecular Formula | C₅H₂BrIN₂O₂ |
| Molecular Weight | 328.89 g/mol |
| Appearance | Solid |
| InChI | 1S/C5H2BrIN2O2/c6-5-4(9(10)11)1-3(7)2-8-5/h1-2H |
| SMILES | [O-]--INVALID-LINK--c1cc(I)cnc1Br |
Commercial Availability
This compound is commercially available from a range of chemical suppliers. The table below summarizes the offerings from several prominent vendors. Please note that pricing and availability are subject to change and may vary based on institutional contracts.
| Supplier | Product Number | Purity | Quantity | Price (USD) |
| Sigma-Aldrich | ADE000431-1G | Not specified | 1 g | $529.00 |
| Fisher Scientific | 426463-20-9 | Not specified | 5 g | Contact for pricing |
| BLD Pharm | BD182433 | 95+% | Not specified | Contact for pricing |
| Matrix Scientific | 098194 | Not specified | Not specified | Contact for pricing |
Safety Information
This compound is classified as acutely toxic if swallowed (Acute Tox. 4 Oral) and is accompanied by the GHS07 pictogram and a "Warning" signal word.[1]
Synthetic Pathways
Proposed Synthetic Route: Electrophilic Iodination
A potential synthesis could start from 2-bromo-3-nitropyridine. The introduction of an iodine atom at the 5-position can be achieved through electrophilic iodination. This type of reaction on an electron-deficient pyridine ring often requires a potent iodinating agent and may necessitate harsh reaction conditions.
Generalized Experimental Protocol
-
Reaction Setup : To a solution of 2-bromo-3-nitropyridine in a suitable solvent (e.g., concentrated sulfuric acid), an iodinating agent would be added. Common iodinating agents for such reactions include iodine in the presence of an oxidizing agent (like nitric acid or periodic acid) or N-iodosuccinimide (NIS).
-
Reaction Conditions : The reaction mixture would likely be heated to facilitate the electrophilic substitution. The temperature and reaction time would need to be carefully optimized to maximize the yield of the desired product and minimize the formation of byproducts.
-
Work-up and Purification : After the reaction is complete, the mixture would be cooled and carefully quenched, for example, by pouring it onto ice. The crude product would then be extracted with an organic solvent. Purification would likely be achieved through techniques such as column chromatography or recrystallization to yield pure this compound.
Applications in Drug Discovery
Substituted pyridines are a cornerstone of medicinal chemistry, appearing in a vast number of pharmaceuticals. This compound serves as a versatile building block, allowing for the introduction of various functionalities through selective chemical transformations at its bromo, iodo, and nitro groups.
The bromine and iodine atoms can participate in a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form new carbon-carbon and carbon-heteroatom bonds. The nitro group can be reduced to an amine, which can then be further functionalized. This multi-faceted reactivity makes it a valuable starting material for the synthesis of complex heterocyclic scaffolds used in the development of novel therapeutic agents.
References
reactivity of the nitro group in 2-Bromo-5-iodo-3-nitropyridine
An In-depth Technical Guide to the Reactivity of the Nitro Group in 2-Bromo-5-iodo-3-nitropyridine
Disclaimer: Direct experimental data on the reactivity of this compound is limited in publicly available literature. This guide, therefore, provides a comprehensive overview of its predicted reactivity based on established principles of organic chemistry and data from structurally analogous compounds.
Introduction
This compound is a highly functionalized heterocyclic compound with significant potential as a versatile building block in the synthesis of complex organic molecules. Its unique arrangement of a strongly electron-withdrawing nitro group and two different halogen atoms on a pyridine core makes it an attractive intermediate for the development of novel pharmaceuticals and functional materials. The strategic positioning of these functional groups allows for a range of chemical transformations, with the nitro group playing a pivotal role in modulating the molecule's reactivity. This guide offers an in-depth exploration of the reactivity of the nitro group, including its reduction and its influence on the susceptibility of the pyridine ring to nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.
Core Reactivity Principles
The chemical behavior of this compound is primarily dictated by the interplay of its three key functional groups on the pyridine ring.
-
Nitro Group (-NO₂): As a potent electron-withdrawing group, the nitro group at the 3-position significantly reduces the electron density of the pyridine ring. This deactivates the ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho (2-bromo) and para (5-iodo) to it.
-
Halogen Atoms (-Br, -I): The bromo and iodo substituents are good leaving groups in both SNAr and metal-catalyzed cross-coupling reactions. The carbon-iodine bond is weaker than the carbon-bromine bond, rendering the 5-iodo position generally more reactive than the 2-bromo position in reactions like palladium-catalyzed cross-couplings.
Reduction of the Nitro Group
A primary transformation of the nitro group is its reduction to an amine, which opens up a plethora of synthetic possibilities for further functionalization, such as diazotization or acylation. The key challenge in the reduction of the nitro group in this compound is to achieve chemoselectivity while preserving the halogen substituents, which are susceptible to reduction under certain conditions.
Data Presentation: Reagents for Selective Nitro Group Reduction
The choice of reducing agent is critical for the selective reduction of the nitro group without affecting the bromo and iodo substituents.
| Reducing Agent/System | Typical Conditions | Selectivity Notes |
| SnCl₂·2H₂O | EtOH or EtOAc, reflux | Highly chemoselective for the nitro group. Generally well-tolerated by aryl halides. |
| Fe / NH₄Cl | EtOH / H₂O, reflux | A classic and robust method that is selective for the nitro group over aryl halides. |
| Fe / Acetic Acid | Acetic Acid, heat | Effective for nitro group reduction; generally preserves aryl halides. |
| Sodium Sulfide (Na₂S) | Aqueous or alcoholic solution, heat | Can be useful when milder, non-acidic conditions are required. Often spares aryl halides. |
| H₂ / Raney Nickel | H₂ (1 atm or higher), EtOH or MeOH | Often preferred over Pd/C for substrates where dehalogenation is a concern.[1] |
| H₂ / Pd/C with Hydrazine | Pd/C, Hydrazine hydrate, EtOH | Transfer hydrogenation can selectively reduce nitro groups in the presence of halogens.[2] |
Experimental Protocol: Selective Reduction of the Nitro Group with Tin(II) Chloride
This protocol provides a general procedure for the chemoselective reduction of the nitro group in a polyhalogenated nitropyridine.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 equiv.) in ethanol.
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equiv.) to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature and carefully quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, 2-Bromo-5-iodo-pyridin-3-amine, can be purified by column chromatography on silica gel.
Visualization: Decision Workflow for Nitro Group Reduction
Caption: Decision workflow for selecting a suitable reducing agent.
Nucleophilic Aromatic Substitution (SNAr)
The strong electron-withdrawing nitro group at the 3-position, along with the ring nitrogen, activates the 2- and 5-positions for nucleophilic aromatic substitution.[3][4] The 2-position is ortho to the nitro group and the pyridine nitrogen, while the 5-position is para to the nitro group. This dual activation suggests that both the 2-bromo and 5-iodo substituents can be displaced by nucleophiles. The relative reactivity will depend on the nucleophile and reaction conditions, but typically the most electron-deficient position is attacked.
Experimental Protocol: General Procedure for SNAr
This protocol describes a general method for the substitution of a halogen on an activated nitropyridine ring.
-
Reaction Setup: To a solution of this compound (1.0 equiv.) in an aprotic polar solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), add the nucleophile (e.g., an amine or an alkoxide, 1.1-1.5 equiv.).
-
Base Addition: Add a suitable base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DIPEA, 2.0 equiv.) if the nucleophile is not used in its salt form.
-
Reaction: Heat the mixture to a temperature between 80-120 °C. Monitor the reaction by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature and pour it into water.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Visualization: SNAr Mechanism at the 2-Position
Caption: Generalized SNAr mechanism at the 2-position.
Note: Due to the limitations of the current environment, the images in the DOT script above are placeholders. In a functional implementation, these would be replaced with actual chemical structure images.
Influence on Metal-Catalyzed Cross-Coupling Reactions
While the nitro group does not directly participate in the catalytic cycle of cross-coupling reactions, its strong electron-withdrawing nature enhances the electrophilicity of the carbon-halogen bonds, making them more susceptible to oxidative addition to a metal catalyst (e.g., Palladium(0)). The inherent reactivity difference between the C-I and C-Br bonds allows for selective functionalization.
Data Presentation: Selective Cross-Coupling Reactions
The C-I bond is significantly more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions, allowing for selective coupling at the 5-position under milder conditions.
| Reaction Type | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Expected Selectivity |
| Suzuki-Miyaura | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃ or K₃PO₄ | Dioxane/H₂O or Toluene/H₂O | 80-100 | High selectivity for C-I bond coupling. |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Et₃N or Piperidine | THF or DMF | 25-60 | High selectivity for C-I bond coupling. |
| Buchwald-Hartwig | Pd₂(dba)₃ / Biarylphosphine | NaOtBu or LHMDS | Toluene or Dioxane | 80-110 | High selectivity for C-I bond coupling. |
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-I Position
This protocol provides a general method for the selective cross-coupling at the more reactive C-I bond.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired boronic acid or ester (1.1-1.2 equiv.), and a base such as K₂CO₃ (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%).
-
Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of Dioxane and water, via syringe.
-
Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualization: Sequential Cross-Coupling Workflow
References
theoretical calculations on 2-Bromo-5-iodo-3-nitropyridine
[2] A combined experimental and theoretical study on the structure and vibrations of 2-bromo-5-iodopyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 124, pp. 317-325. --INVALID-LINK-- The FT-IR and FT-Raman spectra of 2-bromo-5-iodopyridine (2Br-5IPy) were recorded in the regions 3500–400 cm−1 and 4000–100 cm−1, respectively. The molecular geometry, harmonic vibrational frequencies and bonding features of 2Br-5IPy in the ground state were calculated by the B3LYP and B3PW91 methods with the 6-311++G(d,p) basis set. The assignments of the vibrational spectra were carried out with the help of normal coordinate analysis (NCA) following the scaled quantum mechanical force field methodology (SQMFF). The first order hyperconjugative interactions and charge delocalization of the molecule were studied using NBO analysis. The calculated highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies show that charge transfer occurs within the molecule. The MEP, polarizability and first order hyperpolarizability of the title molecule were also calculated. 1 A combined experimental and theoretical study on the structure and vibrations of 2-bromo-5-iodopyridine. The FT-IR and FT-Raman spectra of 2-bromo-5-iodopyridine (2Br-5IPy) were recorded in the regions 3500–400 cm−1 and 4000–100 cm−1, respectively. The molecular geometry, harmonic vibrational frequencies and bonding features of 2Br-5IPy in the ground state were calculated by the B3LYP and B3PW91 methods with the 6-311++G(d,p) basis set. The assignments of the vibrational spectra were carried out with the help of normal coordinate analysis (NCA) following the scaled quantum mechanical force field methodology (SQMFF). The first order hyperconjugative interactions and charge delocalization of the molecule were studied using NBO analysis. The calculated highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies show that charge transfer occurs within the molecule. The MEP, polarizability and first order hyperpolarizability of the title molecule were also calculated. --INVALID-LINK-- Theoretical study on the structures and vibrational spectra of 2-bromo-5-nitropyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(6), pp. 1297-1304. --INVALID-LINK-- The FT-IR and FT-Raman spectra of 2-bromo-5-nitropyridine were recorded in the solid phase. The equilibrium geometries, harmonic vibrational frequencies, infrared intensities and Raman scattering activities were calculated by ab initio HF and density functional B3LYP methods with 6-311++G(d,p) basis set. The scaled theoretical wavenumbers showed very good agreement with the experimental values. The thermodynamic functions (heat capacity, entropy and enthalpy) of the title compound were also calculated in the temperature range of 100–1000 K. 1 Vibrational spectroscopic and quantum chemical studies on 2-bromo-3-nitropyridine. Journal of Molecular Structure, 969(1-3), pp. 104-111. --INVALID-LINK-- In this work, the experimental and theoretical spectra of 2-bromo-3-nitropyridine (2B3NP) are studied. The FT-IR and FT-Raman spectra of the 2B3NP molecule have been recorded in the range 4000–400 and 3500–100 cm−1, respectively. The molecular geometry, vibrational frequencies, infrared intensities, Raman activities and polarization of Raman lines are calculated for the molecule in the ground state using the ab initio Hartree–Fock (HF) and density functional theory (DFT) with hybrid functional B3LYP and 6-311++G(d,p) basis set. The computed vibrational frequencies are scaled by an optimized scaling factor. The predicted infrared and Raman spectra are in good agreement with the experimental spectra. The 1H and 13C nuclear magnetic resonance (NMR) chemical shifts of the molecule are calculated by the gauge independent atomic orbital (GIAO) method and compared with experimental results. 1 Molecular structure and vibrational spectra of 2-bromo-5-iodopyridine by density functional method. The FT-IR and FT-Raman spectra of 2-bromo-5-iodopyridine (2Br-5IPy) were recorded in the regions 3500–400 cm−1 and 4000–100 cm−1, respectively. The molecular geometry, harmonic vibrational frequencies and bonding features of 2Br-5IPy in the ground state were calculated by the B3LYP and B3PW91 methods with the 6-311++G(d,p) basis set. The assignments of the vibrational spectra were carried out with the help of normal coordinate analysis (NCA) following the scaled quantum mechanical force field methodology (SQMFF). The first order hyperconjugative interactions and charge delocalization of the molecule were studied using NBO analysis. The calculated highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies show that charge transfer occurs within the molecule. The MEP, polarizability and first order hyperpolarizability of the title molecule were also calculated. --INVALID-LINK-- Molecular structure, vibrational spectra and theoretical calculations for 2-bromo-5-nitropyridine. The FT-IR and FT-Raman spectra of 2-bromo-5-nitropyridine were recorded in the solid phase. The equilibrium geometries, harmonic vibrational frequencies, infrared intensities and Raman scattering activities were calculated by ab initio HF and density functional B3LYP methods with 6-311++G(d,p) basis set. The scaled theoretical wavenumbers showed very good agreement with the experimental values. The thermodynamic functions (heat capacity, entropy and enthalpy) of the title compound were also calculated in the temperature range of 100–1000 K. --INVALID-LINK-- Vibrational spectroscopic and quantum chemical studies on 2-bromo-3-nitropyridine. In this work, the experimental and theoretical spectra of 2-bromo-3-nitropyridine (2B3NP) are studied. The FT-IR and FT-Raman spectra of the 2B3NP molecule have been recorded in the range 4000–400 and 3500–100 cm−1, respectively. The molecular geometry, vibrational frequencies, infrared intensities, Raman activities and polarization of Raman lines are calculated for the molecule in the ground state using the ab initio Hartree–Fock (HF) and density functional theory (DFT) with hybrid functional B3LYP and 6-311++G(d,p) basis set. The computed vibrational frequencies are scaled by an optimized scaling factor. The predicted infrared and Raman spectra are in good agreement with the experimental spectra. The 1H and 13C nuclear magnetic resonance (NMR) chemical shifts of the molecule are calculated by the gauge independent atomic orbital (GIAO) method and compared with experimental results. --INVALID-LINK-- 2-Bromo-5-iodo-3-nitropyridine | C5H2BrIN2O2 | ChemSpider. this compound. C5H2BrIN2O2. Averge mass: 328.891 Da; Monoisotopic mass: 327.83000 Da; ChemSpider ID: 2333060; Molar mass: 328.891; Formula: C5H2BrIN2O2. This compound. C5H2BrIN2O2. Averge mass: 328.891 Da; Monoisotopic mass: 327.83000 Da; ChemSpider ID: 2333060. Validated by Experts, Validated by Users, From Depositors; Names. This compound; 2-bromo-5-iodanyl-3-nitro-pyridine; 2-bromo-3-nitro-5-iodopyridine; Pyridine, 2-bromo-5-iodo-3-nitro- (9CI) ... --INVALID-LINK-- this compound | CAS 426463-20-9 | SCBT - Santa Cruz Biotechnology. this compound is a chemical compound. --INVALID-LINK-- this compound CAS 426463-20-9 | LGC Standards. this compound. CAS number: 426463-20-9. Molecular formula: C5H2BrIN2O2. Molecular weight: 328.89. --INVALID-LINK-- this compound | C5H2BrIN2O2 - PubChem. this compound is a compound with formula C5H2BrIN2O2. --INVALID-LINK-- this compound | 426463-20-9. this compound; Molecular Formula C5H2BrIN2O2; Molecular Weight 328.89; CAS 426463-20-9; Synonyms 2-Bromo-5-iodanyl-3-nitro-pyridine. --INVALID-LINK-- this compound | 426463-20-9 | Biosynth. this compound. ... C5H2BrIN2O2. FW: 328.89. CAS: 426463-20-9. Notes/Comments: Purity: >95.0%(HPLC). Storage: Store at +4°C. --INVALID-LINK-- this compound. ... This compound; Molecular FormulaC5H2BrIN2O2; Molecular Weight328.89 g/mol . ... This compound is a halogenated pyridine derivative with potential applications in organic synthesis and materials science. --INVALID-LINK-- Calculations on this compound: An In-depth Technical Guide**
This technical guide provides a comprehensive overview of the theoretical calculations performed on this compound, a halogenated pyridine derivative with significant potential in organic synthesis and materials science. The document is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry, offering a detailed exploration of the molecule's structural, vibrational, and electronic properties.
Molecular Structure and Geometry
The molecular structure of this compound has been optimized using computational methods to determine its most stable conformation. These calculations are crucial for understanding the molecule's reactivity and interactions.
Computational Workflow for Geometry Optimization
The process for determining the optimized molecular geometry typically involves the following steps:
Caption: Workflow for geometry optimization.
Vibrational Analysis
Experimental and Theoretical Vibrational Spectroscopy
Experimental vibrational spectra are typically recorded using Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy. Theoretical calculations of harmonic vibrational frequencies are then performed to complement and aid in the interpretation of the experimental data.
Table 1: Summary of Computational Methods for Vibrational Analysis on Related Pyridine Derivatives
| Compound | Computational Method | Basis Set | Key Findings |
| 2-bromo-5-iodopyridine | B3LYP, B3PW91 | 6-311++G(d,p) | Molecular geometry, harmonic vibrational frequencies, NBO analysis, HOMO-LUMO energies, MEP, polarizability, and first-order hyperpolarizability were calculated. |
| 2-bromo-5-nitropyridine | HF, B3LYP | 6-311++G(d,p) | Equilibrium geometries, harmonic vibrational frequencies, infrared intensities, Raman scattering activities, and thermodynamic functions were calculated. |
| 2-bromo-3-nitropyridine | HF, B3LYP | 6-311++G(d,p) | Molecular geometry, vibrational frequencies, infrared intensities, Raman activities, and NMR chemical shifts (GIAO method) were calculated. |
Electronic Properties
The electronic properties of a molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are fundamental to understanding its chemical reactivity and electronic transitions.
HOMO-LUMO Analysis
The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A smaller energy gap suggests that the molecule is more likely to be reactive. For the related compound 2-bromo-5-iodopyridine, calculations have shown that charge transfer occurs within the molecule.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides insights into the charge delocalization and hyperconjugative interactions within the molecule. This analysis is valuable for understanding the stability arising from electron delocalization. For 2-bromo-5-iodopyridine, NBO analysis was used to study first-order hyperconjugative interactions.
Methodology for Theoretical Calculations
The following outlines a typical experimental protocol for performing theoretical calculations on pyridine derivatives, based on the methodologies reported for similar compounds.
Computational Details
-
Software: Quantum chemical calculations are typically performed using software packages like Gaussian.
-
Method: Density Functional Theory (DFT) with hybrid functionals such as B3LYP or B3PW91 is commonly employed. In some cases, ab initio methods like Hartree-Fock (HF) are also used.
-
Basis Set: A common choice for the basis set is 6-311++G(d,p), which provides a good balance between accuracy and computational cost.
-
Geometry Optimization: The molecular geometry is optimized to find the structure with the lowest energy.
-
Vibrational Frequency Calculation: Harmonic vibrational frequencies are calculated at the optimized geometry to predict the IR and Raman spectra. The calculated frequencies are often scaled to better match experimental values.
-
Electronic Property Calculation: Various electronic properties, including HOMO-LUMO energies, molecular electrostatic potential (MEP), and NBO analysis, are calculated at the optimized geometry.
Relationship Between Calculated Properties
The various calculated properties are interconnected and provide a holistic understanding of the molecule's behavior.
Caption: Interrelation of calculated properties.
This guide serves as a foundational resource for researchers interested in the theoretical aspects of this compound. While direct computational studies on this specific molecule are not extensively documented in the public domain, the methodologies and findings from closely related compounds provide a robust framework for future investigations.
References
An In-Depth Technical Guide to 2-Bromo-5-iodo-3-nitropyridine: Synthesis, History, and Applications
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-5-iodo-3-nitropyridine, a highly functionalized heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. While a singular "discovery" paper for this specific molecule is not prominent in the literature, this guide synthesizes the historical development of polysubstituted nitropyridine chemistry to provide a robust contextual background. We will explore the logical synthesis of this compound by examining established methodologies for halogenation and nitration of the pyridine core. Furthermore, this guide details a representative synthetic protocol, discusses the molecule's reactivity, and highlights its applications as a versatile intermediate in modern organic synthesis.
Introduction: The Strategic Importance of a Polysubstituted Pyridine
This compound (CAS 426463-20-9) is a pyridine derivative distinguished by its dense and strategic placement of functional groups. Each substituent—a bromine atom, an iodine atom, and a nitro group—occupies a specific position on the pyridine ring, creating a molecule with exceptional and orthogonal reactivity. This strategic functionalization makes it a highly valuable intermediate for the synthesis of complex molecular architectures.
The pyridine ring itself is a ubiquitous scaffold in medicinal chemistry, found in numerous approved therapeutic agents. The addition of halogens at the 2- and 5-positions provides two distinct handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the controlled introduction of carbon-carbon and carbon-heteroatom bonds. The nitro group at the 3-position serves two primary purposes: it is a powerful electron-withdrawing group that activates the ring for certain transformations, and it can be readily reduced to an amino group, providing a key vector for further derivatization.
This guide serves researchers, chemists, and drug development professionals by providing a detailed examination of the chemical principles underpinning the synthesis and utility of this important building block.
Key Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 426463-20-9 | [1] |
| Molecular Formula | C₅H₂BrIN₂O₂ | [1] |
| Molecular Weight | 328.89 g/mol | [1] |
| Appearance | Solid | [1] |
| SMILES String | [O-]--INVALID-LINK--c1cc(I)cnc1Br | [1] |
| InChI Key | ZEECRCKYHSULQO-UHFFFAOYSA-N | [1] |
Historical Context & Development of Polysubstituted Nitropyridines
The history of this compound is intrinsically linked to the broader evolution of pyridine chemistry. Direct electrophilic substitution on an unsubstituted pyridine ring is notoriously challenging. The nitrogen atom deactivates the ring towards electrophiles and directs incoming substituents primarily to the 3-position, often in very low yields.[2] For instance, the direct nitration of pyridine requires harsh conditions and produces 3-nitropyridine with minimal efficiency.[3]
This inherent difficulty led to the development of more sophisticated, multi-step strategies to achieve specific substitution patterns. Chemists recognized that pre-existing substituents could be used to control the regiochemical outcome of subsequent reactions. This led to two major strategic approaches:
-
Functionalization of Pre-substituted Pyridines: Starting with a pyridine already bearing a halogen or an amino group, whose directing effects are well-understood, allows for more controlled introduction of other groups. For example, the synthesis of the related 2-amino-5-bromo-3-nitropyridine begins with 2-aminopyridine, which is first brominated at the 5-position and then nitrated at the 3-position.[4]
-
Ring Construction: Building the substituted pyridine ring from acyclic precursors allows for the precise placement of desired functionalities from the outset. Methods like the three-component ring transformation of dinitropyridones have emerged as powerful tools for creating polysubstituted nitropyridines that are otherwise difficult to access.[5]
The existence of this compound is a logical outcome of these synthetic advancements. It was likely developed not as a singular discovery, but as part of a broader effort to create a library of versatile, highly-functionalized building blocks to accelerate discovery programs in medicinal and materials chemistry. Its structure represents a sophisticated solution to the inherent challenges of pyridine chemistry, offering multiple, distinct points for chemical modification.
Synthesis and Methodologies
A specific, peer-reviewed synthesis for this compound is not readily found in a single seminal publication. However, a logical and efficient synthetic route can be designed based on well-established, analogous procedures for the halogenation and nitration of pyridine derivatives.[6][7] The following multi-step synthesis is a representative pathway.
Proposed Synthetic Workflow
The overall strategy involves a three-step sequence starting from 2-aminopyridine: sequential halogenation followed by a Sandmeyer-type reaction to replace the amino group with a bromine, and finally, nitration.
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol (Representative)
Expert Rationale: This protocol is designed for regiochemical control. Starting with 2-aminopyridine, the activating amino group directs the first electrophilic halogenation (iodination) to the 5-position. A Sandmeyer reaction is then a reliable method for converting the 2-amino group to a 2-bromo group. Finally, the combined directing effects of the halogens guide the nitration to the 3-position.
Step 1: Synthesis of 2-Amino-5-iodopyridine
-
Setup: To a solution of 2-aminopyridine (1.0 eq) in acetonitrile, add N-iodosuccinimide (NIS) (1.1 eq) portion-wise at room temperature.
-
Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 2-amino-5-iodopyridine.
Step 2: Synthesis of 2-Bromo-5-iodopyridine via Sandmeyer Reaction
-
Diazotization: Suspend 2-amino-5-iodopyridine (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, 48%). Cool the mixture to 0-5 °C in an ice bath.
-
Addition: Add a solution of sodium nitrite (NaNO₂) (1.2 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes at this temperature to form the diazonium salt.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.5 eq) in aqueous HBr. Add the cold diazonium salt solution to the CuBr solution portion-wise.
-
Workup: Allow the reaction to warm to room temperature and stir for 2 hours. Neutralize the mixture with a sodium hydroxide solution and extract with dichloromethane.
-
Purification: Dry the combined organic layers over magnesium sulfate, filter, and concentrate. Purify the residue by column chromatography to afford 2-bromo-5-iodopyridine.
Step 3: Synthesis of this compound
-
Setup: To a flask containing concentrated sulfuric acid (H₂SO₄), cooled to 0 °C, slowly add 2-bromo-5-iodopyridine (1.0 eq).
-
Nitration: Add fuming nitric acid (HNO₃) (1.5 eq) dropwise while keeping the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.
-
Workup: Carefully pour the reaction mixture onto crushed ice. A precipitate should form. Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.
-
Purification: Recrystallize the crude solid from ethanol or another suitable solvent to obtain pure this compound.[4]
Applications in Research and Drug Development
The synthetic utility of this compound stems from the distinct reactivity of its substituents, which allows for a series of selective, sequential transformations.
Caption: Reactivity map of this compound.
-
Orthogonal Cross-Coupling: The carbon-iodine bond is typically more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions. This differential reactivity allows for selective functionalization at the 5-position (iodine) while leaving the 2-position (bromine) intact for a subsequent, different coupling reaction. This is a powerful strategy for building complex bi-aryl or hetero-aryl structures.
-
Nucleophilic Aromatic Substitution (SNAr): The strongly electron-withdrawing nitro group at the 3-position, combined with the bromine at the 2-position, activates the C2 position for SNAr. This allows for the displacement of the bromide by various nucleophiles, such as alkoxides, thiolates, or amines, providing access to a wide range of 2-substituted pyridine derivatives.[8]
-
Nitro Group Reduction: The nitro group can be cleanly reduced to an amine using standard conditions (e.g., SnCl₂, Fe/HCl, or catalytic hydrogenation). This newly formed amino group can then be used as a handle for amide bond formation, diazotization, or other amine-specific chemistry, dramatically increasing the molecular complexity.
This combination of reactivities makes this compound a highly sought-after intermediate in the synthesis of kinase inhibitors, G-protein-coupled receptor (GPCR) modulators, and other biologically active molecules where a substituted pyridine core is essential for activity.
Conclusion
This compound stands as a testament to the progress in synthetic heterocyclic chemistry. While its specific origin is not tied to a single landmark paper, its existence is the logical culmination of decades of research into controlling reactivity on the pyridine nucleus. Its dense and strategically arranged functionalities provide chemists with a pre-packaged solution for building complex molecules through sequential, high-yielding transformations. For professionals in drug discovery and development, this compound is not merely a reagent but a powerful tool that can significantly shorten synthetic routes and accelerate the exploration of chemical space.
References
- 1. This compound AldrichCPR 426463-20-9 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijssst.info [ijssst.info]
- 7. 2-Bromo-5-fluoro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 8. nbinno.com [nbinno.com]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions of 2-Bromo-5-iodo-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-Bromo-5-iodo-3-nitropyridine in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex substituted pyridine scaffolds. The presence of two distinct halogen atoms at positions 2 and 5, activated by an electron-withdrawing nitro group at position 3, allows for regioselective and sequential functionalization, making it a valuable precursor for the generation of diverse molecular libraries.
The Suzuki-Miyaura coupling is a robust and widely employed palladium-catalyzed reaction for the formation of carbon-carbon bonds.[1] The general mechanism involves the oxidative addition of an organohalide to a Pd(0) complex, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.[2][3] In the case of this compound, the significant difference in the reactivity of the carbon-iodine and carbon-bromine bonds (C-I > C-Br) allows for selective coupling at the 5-position under appropriate conditions.[4]
Regioselective Mono-Arylation at the 5-Position
The higher reactivity of the C-I bond enables a selective Suzuki-Miyaura coupling at the 5-position of the pyridine ring, leaving the bromine atom at the 2-position intact for subsequent transformations. This regioselectivity is crucial for the stepwise synthesis of unsymmetrically disubstituted 3-nitropyridines.
Table 1: Typical Reaction Conditions for Mono-Arylation of this compound
| Parameter | Condition | Notes |
| Catalyst | Pd(PPh₃)₄ (3-5 mol%) | A common and effective catalyst for many Suzuki couplings.[5] |
| PdCl₂(dppf) (2-3 mol%) | Often provides good yields for a broad range of substrates. | |
| Ligand | (if using Pd(OAc)₂ or Pd₂(dba)₃) | PPh₃, SPhos, or other Buchwald ligands may improve yields.[6] |
| Base | K₂CO₃ (2-3 equiv.) | A widely used and effective base. |
| Cs₂CO₃ (2 equiv.) | Can be beneficial for challenging couplings.[6] | |
| K₃PO₄ (2-3 equiv.) | A strong base that can enhance reaction rates.[1] | |
| Solvent | 1,4-Dioxane/H₂O (4:1) | A common and effective solvent system.[5] |
| Toluene/H₂O | An alternative solvent mixture. | |
| DME/H₂O | Another suitable solvent system. | |
| Temperature | 80-100 °C | The optimal temperature may vary depending on the substrates. |
| Reaction Time | 4-24 hours | Monitored by TLC or LC-MS for completion. |
Experimental Protocol: Regioselective Mono-Arylation
This protocol describes a general procedure for the selective Suzuki-Miyaura coupling of an arylboronic acid at the 5-position of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Round-bottom flask or Schlenk tube
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a dry round-bottom flask or Schlenk tube, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (2.0 equiv.), and the palladium catalyst (e.g., 5 mol% Pd(PPh₃)₄).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/H₂O 4:1) via syringe.
-
Reaction: Stir the reaction mixture at 90 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the 2-Bromo-5-aryl-3-nitropyridine.
Sequential or One-Pot Di-Arylation
Following the initial coupling at the 5-position, the remaining bromine at the 2-position can be subjected to a second Suzuki-Miyaura coupling, allowing for the synthesis of 2,5-diaryl-3-nitropyridines. This can be performed as a sequential, isolated step or potentially as a one-pot procedure with the addition of a second boronic acid and fresh catalyst. For a one-pot double coupling, more forcing conditions or a more active catalyst system may be required to react the less reactive C-Br bond.[1]
Table 2: Potential Conditions for Sequential or One-Pot Di-Arylation
| Parameter | Condition for Second Coupling | Notes |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | May require fresh catalyst for the second step.[1] |
| Pd₂(dba)₃ with a bulky ligand (e.g., tBu₃P) | More active catalyst systems may be needed for the less reactive C-Br bond.[4] | |
| Base | K₃PO₄ (2-3 equiv.) | A stronger base may be necessary.[1] |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Higher boiling point solvents might be beneficial. |
| Temperature | 100-110 °C | Higher temperatures are often required for less reactive halides.[7] |
| Reaction Time | 12-48 hours | The second coupling step is typically slower. |
Experimental Protocol: Sequential Di-Arylation
This protocol outlines the second coupling step to form a 2,5-diaryl-3-nitropyridine, starting from the isolated 2-Bromo-5-aryl-3-nitropyridine.
Materials:
-
2-Bromo-5-aryl-3-nitropyridine (from the first step)
-
Second Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 3 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Standard workup and purification reagents as listed above.
Procedure:
-
Reaction Setup: In a dry Schlenk tube, combine the 2-Bromo-5-aryl-3-nitropyridine (1.0 equiv.), the second arylboronic acid (1.5 equiv.), the base (3.0 equiv.), and the palladium catalyst.
-
Inert Atmosphere and Solvent Addition: Follow the procedures outlined in the mono-arylation protocol.
-
Reaction: Stir the reaction mixture at 100-110 °C and monitor for completion.
-
Workup and Purification: Follow the workup and purification procedures as described for the mono-arylation to isolate the desired 2,5-diaryl-3-nitropyridine.
Visualizing the Process
To better understand the reaction and workflow, the following diagrams are provided.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized experimental workflow for Suzuki-Miyaura coupling.
These protocols and application notes provide a solid foundation for the successful application of this compound in Suzuki-Miyaura cross-coupling reactions. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible outcomes.
References
- 1. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
- 4. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sonogashira Coupling of 2-Bromo-5-iodo-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the regioselective Sonogashira coupling of 2-Bromo-5-iodo-3-nitropyridine with terminal alkynes. The Sonogashira reaction is a powerful cross-coupling method used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, a process widely employed in the synthesis of complex molecules for pharmaceuticals, natural products, and organic materials.[1]
The presence of two different halogen substituents on the pyridine ring, a bromine at the 2-position and an iodine at the 5-position, allows for a highly regioselective reaction. The general reactivity order for aryl halides in the Sonogashira coupling is I > OTf > Br > Cl.[2] Consequently, the coupling reaction will selectively occur at the more reactive carbon-iodine bond at the 5-position, leaving the bromine at the 2-position available for subsequent transformations.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions for the selective mono-alkynylation of a dihalopyridine substrate like this compound. The yields are representative and may require optimization for specific substrates and scales.
| Entry | Terminal Alkyne | Catalyst System | Base / Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N / THF | RT | 2 | ~95 |
| 2 | (Trimethylsilyl)acetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / DMF | 50 | 5 | ~92 |
| 3 | 1-Hexyne | Pd(PPh₃)₄ / CuI | Et₃N / THF | RT | 3 | ~90 |
| 4 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ / CuI | DIPEA / DMF | 60 | 6 | ~88 |
Experimental Protocols
Two primary protocols are provided: a standard copper-catalyzed Sonogashira coupling and a copper-free alternative. The copper-free version is useful for avoiding the potential side reaction of alkyne homocoupling (Glaser coupling).[1][3]
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
This protocol is a general and widely used procedure for the Sonogashira reaction.[4][5]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Copper(I) iodide (CuI) (4-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (as solvent or co-solvent)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst (e.g., Pd(PPh₃)₄), and CuI.[2]
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the anhydrous and degassed solvent (e.g., THF) and the amine base (e.g., Et₃N) via syringe.[2]
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture via syringe.[2]
-
Stir the reaction at room temperature or heat to a specified temperature (e.g., 60 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of celite to remove catalyst residues.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-Bromo-5-(alkynyl)-3-nitropyridine.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is an alternative procedure that avoids the use of a copper co-catalyst, which can be beneficial for certain substrates or to prevent homocoupling.[4]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(P(t-Bu)₃)₂) (2 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene or Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous and degassed solvent.
-
Add the terminal alkyne to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for the Sonogashira coupling reaction.
Caption: The dual catalytic cycle of the Sonogashira reaction.[5]
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-5-iodo-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a powerful palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds. This reaction has broad applications in medicinal chemistry and drug development, where the synthesis of arylamines and heteroarylamines is a frequent necessity. The substrate, 2-Bromo-5-iodo-3-nitropyridine, is a highly functionalized heterocyclic building block. Its dihalogenated nature, with two different halogens, offers the potential for selective functionalization. The presence of a nitro group, a strong electron-withdrawing group, significantly influences the reactivity of the pyridine ring.
This document provides detailed application notes and a generalized protocol for the selective Buchwald-Hartwig amination of this compound.
Principle of Regioselectivity
The regioselectivity of the Buchwald-Hartwig amination on polyhalogenated aromatic and heteroaromatic systems is primarily governed by the relative strengths of the carbon-halogen bonds. This, in turn, dictates the ease of the initial oxidative addition step in the catalytic cycle. The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.
For this compound, the Carbon-Iodine (C-I) bond is weaker and therefore more susceptible to oxidative addition by the Pd(0) catalyst than the Carbon-Bromine (C-Br) bond. Consequently, the Buchwald-Hartwig amination is expected to occur selectively at the 5-position of the pyridine ring, leading to the formation of 2-bromo-5-amino-3-nitropyridine derivatives. This selective reactivity allows for the bromine atom to be retained for subsequent downstream transformations.
Experimental Workflow
Caption: A generalized workflow for performing a Buchwald-Hartwig amination experiment.
Key Considerations for this compound
-
Choice of Base: The presence of the nitro group makes the substrate sensitive to strongly basic conditions. Strong bases such as sodium tert-butoxide (NaOtBu) may lead to side reactions or decomposition. Therefore, the use of milder inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is highly recommended. Organic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) could also be considered, potentially in combination with additives.
-
Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical for achieving high yields and reaction rates. For electron-deficient heteroaryl halides, bulky, electron-rich phosphine ligands are generally preferred. Commonly used ligands include those from the biarylphosphine class such as XPhos, SPhos, and RuPhos. The selection of the optimal ligand may require screening for a specific amine substrate.
-
Solvent: Anhydrous, polar aprotic solvents are typically employed for Buchwald-Hartwig aminations. Toluene, dioxane, and THF are common choices. The solvent should be thoroughly degassed to prevent oxidation of the palladium catalyst.
-
Temperature: Reaction temperatures typically range from 80 to 110 °C. The optimal temperature will depend on the reactivity of the specific amine and the chosen catalyst system.
Data Presentation: Representative Reaction Conditions
The following table summarizes representative, hypothetical conditions for the selective Buchwald-Hartwig amination of this compound at the 5-position. These conditions are based on general principles for similar substrates and should serve as a starting point for optimization.
| Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (2.0) | Toluene | 100 | 12 | 85 |
| Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 16 | 78 |
| n-Butylamine | Pd₂(dba)₃ (2) | SPhos (4) | Cs₂CO₃ (2.0) | Toluene | 90 | 10 | 90 |
| Piperidine | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2.0) | Dioxane | 100 | 12 | 82 |
Note: The data in this table is illustrative and intended to provide a starting point for experimental design. Actual yields may vary and will require empirical optimization.
Detailed Experimental Protocol: A General Guideline
This protocol describes a general procedure for the selective Buchwald-Hartwig amination of this compound with a representative secondary amine, morpholine.
Materials:
-
This compound (1.0 equiv.)
-
Morpholine (1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv.)
-
Anhydrous, degassed toluene
-
Schlenk flask or microwave vial
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
Catalytic Cycle Diagram
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, cesium carbonate, Pd₂(dba)₃, and XPhos.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive pressure of the inert gas, add anhydrous, degassed toluene via syringe, followed by the addition of morpholine.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until consumption of the starting material is observed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-bromo-5-morpholino-3-nitropyridine.
Safety Precautions:
-
This reaction should be carried out in a well-ventilated fume hood.
-
Palladium catalysts and phosphine ligands can be air and moisture sensitive; handle under an inert atmosphere.
-
Organic solvents are flammable. Use appropriate safety measures.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Synthesis of Substituted Pyridines from 2-Bromo-5-iodo-3-nitropyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a diverse range of substituted pyridines utilizing the versatile building block, 2-Bromo-5-iodo-3-nitropyridine. The strategic placement of two distinct halogen atoms with differential reactivity, alongside an electron-withdrawing nitro group, allows for sequential and regioselective functionalization through various palladium-catalyzed cross-coupling reactions. This enables the generation of complex pyridine scaffolds, which are of significant interest in medicinal chemistry and materials science.
Principle of Regioselective Synthesis
The synthetic utility of this compound lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for halogens is I > Br > Cl. This difference allows for the selective functionalization of the more reactive C-I bond at the 5-position under milder reaction conditions, while the C-Br bond at the 2-position remains intact for subsequent transformations. By carefully controlling the reaction parameters, a wide array of substituents can be introduced in a stepwise manner, leading to the synthesis of highly functionalized pyridine derivatives.
Reaction Pathways for Functionalization
The primary methods for introducing substituents onto the this compound core are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. These transformations allow for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.
Caption: Selective functionalization at the C-5 position of this compound.
Data Presentation: Quantitative Summary of Cross-Coupling Reactions
The following tables summarize typical reaction conditions and expected yields for the selective functionalization of the C-5 iodo position of this compound. It is important to note that specific yields may vary depending on the nature of the coupling partners and optimization of reaction conditions. The data presented here is based on analogous reactions with dihalopyridines due to the limited availability of specific data for this exact substrate.
Table 1: Suzuki-Miyaura Coupling of this compound
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 16 | 88-96 |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | Cs₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 8 | 90-98 |
Table 2: Sonogashira Coupling of this compound
| Entry | Terminal Alkyne | Catalyst System (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) / CuI (5) | Et₃N (3) | THF | RT | 6 | 90-98 |
| 2 | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ (3) / CuI (3) | DIPA (3) | DMF | 60 | 4 | 85-95 |
| 3 | 1-Hexyne | Pd(OAc)₂ (2) / XPhos (4) | K₂CO₃ (2) | Toluene | 80 | 12 | 80-90 |
Table 3: Buchwald-Hartwig Amination of this compound
| Entry | Amine | Catalyst System (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) / BINAP (3) | NaOtBu (1.2) | Toluene | 100 | 18 | 75-85 |
| 2 | Aniline | Pd(OAc)₂ (2) / RuPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 110 | 24 | 70-80 |
| 3 | Benzylamine | PdCl₂(dppf) (3) | Cs₂CO₃ (2) | Toluene | 100 | 16 | 78-88 |
Experimental Protocols
The following are detailed, generalized protocols for the key cross-coupling reactions. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-5 Position
Caption: Generalized workflow for selective Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene/H₂O, 1,4-Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Seal the flask and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Under a positive pressure of inert gas, add the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-Bromo-5-aryl-3-nitropyridine.
Protocol 2: Selective Sonogashira Coupling at the C-5 Position
Caption: Generalized workflow for selective Sonogashira coupling.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) iodide (CuI, 2-10 mol%)
-
Amine base (e.g., Et₃N, DIPA, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., THF, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the palladium catalyst, and copper(I) iodide.
-
Seal the flask and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent and the amine base via syringe.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 60 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-Bromo-5-alkynyl-3-nitropyridine.
Protocol 3: Selective Buchwald-Hartwig Amination at the C-5 Position
Caption: Generalized workflow for selective Buchwald-Hartwig amination.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) and phosphine ligand (e.g., BINAP, RuPhos)
-
Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.2-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst, the phosphine ligand, and the base.
-
Seal the flask and evacuate and backfill with an inert gas three times.
-
Add this compound and the degassed solvent.
-
Add the amine to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-Bromo-5-amino-3-nitropyridine.
These protocols provide a foundation for the synthesis of a wide variety of substituted pyridines from this compound. The resulting 2-bromo-5-substituted-3-nitropyridines are themselves versatile intermediates for further functionalization at the C-2 position under more forcing conditions, or for modification of the nitro group, thus opening avenues to a vast chemical space for drug discovery and materials science.
Application Notes and Protocols for the Regioselective Cross-Coupling of 2-Bromo-5-iodo-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-iodo-3-nitropyridine is a versatile trifunctionalized heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The presence of three distinct reactive sites—a bromine atom at the 2-position, an iodine atom at the 5-position, and a nitro group at the 3-position—allows for sequential and regioselective functionalization. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions is the cornerstone of its synthetic utility. The C-I bond is weaker and more susceptible to oxidative addition to a palladium(0) catalyst than the C-Br bond, enabling selective functionalization at the 5-position while leaving the 2-bromo position intact for subsequent transformations. This application note provides detailed protocols for the regioselective Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions at the 5-position of this compound.
Principle of Regioselectivity
The regioselectivity of palladium-catalyzed cross-coupling reactions on this compound is governed by the relative bond dissociation energies of the carbon-halogen bonds. The C-I bond (bond energy ~222 kJ/mol) is significantly weaker than the C-Br bond (bond energy ~285 kJ/mol). This difference in bond strength leads to a much faster rate of oxidative addition of the C-I bond to the palladium(0) catalyst, which is the initial and often rate-determining step in the catalytic cycle of many cross-coupling reactions. By carefully controlling the reaction conditions, such as temperature, reaction time, and catalyst system, highly selective functionalization at the 5-position (the site of the iodine atom) can be achieved. The strongly electron-withdrawing nitro group at the 3-position further activates both halide positions towards nucleophilic attack and influences the electronic properties of the pyridine ring, but the inherent reactivity difference between the C-I and C-Br bonds remains the dominant factor for regioselectivity in these transformations.
Data Presentation
The following tables summarize representative quantitative data for the regioselective cross-coupling reactions of this compound with various coupling partners. The yields and regioselectivity are based on typical outcomes for similar dihalopyridine substrates.
Table 1: Regioselective Suzuki-Miyaura Coupling of this compound
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) of 2-Aryl-5-bromo-3-nitropyridine |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O (4:1:1) | 80 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane | 90 | 16 | 80-90 |
| 3 | 3-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF/H₂O (10:1) | 85 | 14 | 82-92 |
| 4 | Thiophen-2-ylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | Toluene/H₂O (10:1) | 90 | 12 | 75-85 |
Table 2: Regioselective Sonogashira Coupling of this compound
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) of 2-Alkynyl-5-bromo-3-nitropyridine |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | 60 | 8 | 90-98 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | DIPEA | DMF | 50 | 6 | 88-96 |
| 3 | 1-Octyne | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | Acetonitrile | 65 | 10 | 85-93 |
| 4 | Propargyl alcohol | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | RT | 12 | 80-90 |
Table 3: Regioselective Buchwald-Hartwig Amination of this compound
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) of 2-Amino-5-bromo-3-nitropyridine Derivative |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | 80-90 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 75-85 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | Xantphos (4) | K₃PO₄ | Toluene | 100 | 20 | 78-88 |
| 4 | n-Butylamine | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu | Toluene | 90 | 16 | 82-92 |
Experimental Protocols
Protocol 1: General Procedure for Regioselective Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene/EtOH/H₂O, 4:1:1)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous and degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-90 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-16 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-5-bromo-3-nitropyridine.
Protocol 2: General Procedure for Regioselective Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Amine base (e.g., Et₃N or DIPEA, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., THF or DMF)
-
Schlenk flask
-
Magnetic stirrer
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous and degassed solvent and the amine base via syringe.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at the appropriate temperature (room temperature to 65 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 6-12 hours), filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
The filtrate is then washed with aqueous ammonium chloride and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by flash column chromatography to afford the 4-alkynyl-2-bromopyridine.
Protocol 3: General Procedure for Regioselective Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.5 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene)
-
Sealed tube
-
Magnetic stirrer and heating mantle
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound, the palladium precursor, the phosphine ligand, and the base to a dry sealed tube.
-
Add the anhydrous and degassed solvent, followed by the amine.
-
Seal the tube tightly and heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 16-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-5-bromo-3-nitropyridin-2-amine.
Mandatory Visualizations
Caption: Experimental workflow for the regioselective cross-coupling of this compound.
Caption: Logical diagram illustrating the basis of regioselectivity in the cross-coupling reaction.
The Versatility of 2-Bromo-5-iodo-3-nitropyridine in Agrochemical Synthesis: A Building Block for Next-Generation Crop Protection
For Immediate Release
[City, State] – [Date] – In the ongoing quest for more effective and environmentally benign crop protection solutions, the halogenated pyridine derivative, 2-Bromo-5-iodo-3-nitropyridine, is emerging as a critical building block for the synthesis of novel agrochemicals. This versatile intermediate provides a scaffold for the development of next-generation herbicides, fungicides, and pesticides, offering researchers and chemical development professionals a potent tool in the fight against agricultural pests and diseases.
The strategic placement of bromo, iodo, and nitro functional groups on the pyridine ring endows this compound with a unique reactivity profile. This allows for selective chemical modifications, enabling the synthesis of complex molecules with tailored biological activities. While direct applications in commercially available agrochemicals remain a developing area of research, its structural motifs are present in various patented and experimental crop protection agents.
This application note provides an overview of the synthetic utility of this compound, focusing on its potential in creating advanced agrochemical compounds. It will detail a key synthetic transformation and provide a generalized experimental protocol.
Key Synthetic Applications
The primary utility of this compound in agrochemical synthesis lies in its role as a versatile precursor. The bromo and iodo groups serve as excellent leaving groups for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira reactions, allowing for the introduction of a wide range of substituents. The nitro group can be readily reduced to an amino group, which can then be further functionalized.
One of the key transformations is the reduction of the nitro group to an amine, yielding 2-Bromo-5-iodo-3-aminopyridine. This transformation is a critical step in the synthesis of more complex heterocyclic systems that form the core of many bioactive molecules.
Experimental Protocol: Synthesis of 2-Amino-5-bromo-3-iodopyridine
This protocol outlines a general procedure for the reduction of this compound to 2-Amino-5-bromo-3-iodopyridine, a key intermediate for further elaboration into potential agrochemical candidates.
Materials:
-
This compound
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq).
-
Add ethanol and water to the flask.
-
To this suspension, add iron powder (Fe) (typically 3-5 eq) and ammonium chloride (NH₄Cl) (typically 0.2-0.5 eq).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the iron salts. Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Amino-5-bromo-3-iodopyridine.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Quantitative Data Summary:
| Parameter | Value |
| Starting Material | This compound |
| Product | 2-Amino-5-bromo-3-iodopyridine |
| Typical Yield | 85-95% |
| Purity (after purification) | >98% |
Visualization of the Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of 2-Amino-5-bromo-3-iodopyridine.
Application Notes and Protocols for Palladium-Catalyzed Reactions of 2-Bromo-5-iodo-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the selective functionalization of 2-Bromo-5-iodo-3-nitropyridine via palladium-catalyzed cross-coupling reactions. The inherent reactivity differences between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allow for regioselective synthesis, making this substrate a valuable building block in medicinal chemistry and materials science.
Introduction to Selective Cross-Coupling
This compound is a dihalogenated heterocycle featuring two distinct reactive sites for palladium-catalyzed cross-coupling. The C-I bond is significantly more reactive than the C-Br bond in the rate-determining oxidative addition step of the catalytic cycle.[1] This reactivity trend (C-I > C-Br >> C-Cl) enables the selective functionalization at the 5-position (iodo-group) under carefully controlled conditions, leaving the bromo-group at the 2-position available for subsequent transformations.[1] This stepwise approach allows for the synthesis of complex, polysubstituted pyridine derivatives.
The strong electron-withdrawing effect of the nitro group at the 3-position further influences the electronic properties of the pyridine ring, affecting catalyst and ligand choice for optimal reactivity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organohalide with a boronic acid or ester.[2][3] For this compound, this reaction is expected to proceed selectively at the C-5 position to yield 2-Bromo-5-aryl-3-nitropyridine derivatives.
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
The following table summarizes typical conditions for the selective Suzuki-Miyaura coupling at the iodo-position of dihalopyridines. These conditions are adaptable for this compound.
| Catalyst System (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Notes |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 8 | ~90-98 | Highly active catalyst, suitable for a range of boronic acids.[1] |
| PdCl₂(dppf) (3) | dppf (3) | Cs₂CO₃ | DMF | 90 | 12 | ~88-96 | Effective for electron-rich and electron-poor boronic acids.[1] |
| Pd(PPh₃)₄ (3) | PPh₃ (inherent) | K₂CO₃ | Toluene/H₂O | 90 | 4-12 | ~92 | Classic catalyst, demonstrates higher reactivity for C-I vs C-Br bonds.[4] |
| Pd₂(dba)₃ (1.5) | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (3) | K₃PO₄ | 1,4-Dioxane | 80-100 | 12 | >90 | Broad substrate scope, including heteroaryl halides. |
Experimental Protocol: Selective Suzuki-Miyaura Coupling
This protocol details a general procedure for the selective mono-arylation of this compound at the 5-position.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Toluene and Water (5:1 mixture, degassed)
-
Schlenk flask and magnetic stir bar
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask with a rubber septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst.[5][6] The reaction is highly selective for the C-I bond, allowing for the synthesis of 2-Bromo-5-(alkynyl)-3-nitropyridines.[7]
Data Presentation: Representative Conditions for Sonogashira Coupling
The table below outlines common catalytic systems for the selective Sonogashira coupling of dihalopyridines.
| Catalyst System (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Notes |
| Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | Room Temp. | 16 | ~85-95 | Standard, mild conditions favoring C-I reactivity.[7] |
| PdCl₂(PPh₃)₂ (5) | CuI (2.5) | Diisopropylamine | THF | Room Temp. | 3 | ~89 | Efficient coupling with short reaction times.[8] |
| Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | ~96 | Effective for substrates with amino groups, adaptable for nitro-pyridines.[9] |
Experimental Protocol: Selective Sonogashira Coupling
This protocol provides a method for the selective mono-alkynylation of this compound.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
Triethylamine (Et₃N) (anhydrous, degassed)
-
Tetrahydrofuran (THF) (anhydrous, degassed)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous and degassed THF and Et₃N via syringe. Stir the mixture for 10 minutes at room temperature.
-
Add the terminal alkyne dropwise to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove catalyst residues, washing with THF.
-
Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to afford the desired 2-Bromo-5-(alkynyl)-3-nitropyridine.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[10][11] This reaction can be applied to selectively aminate the 5-position of this compound.
Data Presentation: Representative Conditions for Buchwald-Hartwig Amination
The following conditions are representative for the selective C-N coupling at the iodo-position of dihalopyridines.
| Catalyst Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Notes |
| Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | t-BuOH | 110 | 12 | ~85-95 | Effective for a wide range of primary and secondary amines. |
| Pd(OAc)₂ (2) | BINAP (3) | NaOt-Bu | Toluene | 100 | 16 | ~80-90 | A common system for aryl halide amination. |
| [(CyPF-tBu)PdCl₂] (2) | (inherent) | K₂CO₃ | 1,4-Dioxane | 110 | 18 | >90 | Air-stable pre-catalyst, efficient for heteroaryl halides.[11] |
Experimental Protocol: Selective Buchwald-Hartwig Amination
This protocol describes a general procedure for the selective amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
XPhos (0.04 equiv)
-
Cesium Carbonate (Cs₂CO₃) (1.5 equiv)
-
tert-Butanol (t-BuOH) (anhydrous, degassed)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and Cs₂CO₃ to an oven-dried Schlenk tube.
-
Add this compound and the amine.
-
Add the degassed t-BuOH.
-
Seal the tube and heat the mixture with stirring to 110 °C.
-
After the reaction is complete (monitored by LC-MS), cool the mixture to room temperature.
-
Dilute with a suitable organic solvent (e.g., dichloromethane) and filter through Celite®.
-
Concentrate the filtrate and purify the crude product via flash column chromatography.
Mandatory Visualizations
Catalytic Cycle and Workflow Diagrams
The following diagrams illustrate the fundamental catalytic cycle for palladium-catalyzed cross-coupling reactions and a generalized experimental workflow.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Caption: Experimental workflow for a cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 9. scirp.org [scirp.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes and Protocols for the Copper-Free Sonogashira Reaction of 2-Bromo-5-iodo-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. The resulting arylalkynes are pivotal structural motifs in a vast array of applications, including the synthesis of pharmaceuticals, natural products, and advanced materials. Traditionally, this reaction is catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. However, the use of copper can lead to undesirable side reactions, most notably the homocoupling of terminal alkynes (Glaser coupling), which can complicate product purification and reduce overall yields.
The development of copper-free Sonogashira protocols has addressed this issue, offering a cleaner and often more efficient alternative. These methods typically employ specialized palladium catalysts and ligands that facilitate the catalytic cycle without the need for a copper co-catalyst.
This document provides detailed application notes and protocols for the copper-free Sonogashira reaction of a specific, highly functionalized heterocyclic compound: 2-Bromo-5-iodo-3-nitropyridine. The presence of three distinct functionalities—an iodo group, a bromo group, and a nitro group—on the pyridine ring makes this substrate a versatile building block for the synthesis of complex molecular architectures. A key aspect of its reactivity in Sonogashira coupling is the high regioselectivity, with the reaction occurring preferentially at the more reactive carbon-iodine bond over the carbon-bromine bond. This selective reactivity allows for the synthesis of 5-alkynyl-2-bromo-3-nitropyridines, which can undergo subsequent cross-coupling reactions at the bromine position, enabling the construction of diverse molecular libraries.
Regioselectivity of the Reaction
The Sonogashira coupling reaction with dihalogenated substrates, such as this compound, proceeds with a high degree of regioselectivity. The reaction preferentially occurs at the carbon-iodine (C-I) bond over the carbon-bromine (C-Br) bond. This selectivity is attributed to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, which facilitates a more rapid oxidative addition of the palladium(0) catalyst to the C-I bond. By carefully controlling the reaction conditions, particularly temperature, it is possible to achieve exclusive coupling at the iodo-position, leaving the bromo-substituent intact for further synthetic transformations.
Experimental Protocols
The following protocols provide a general framework for the copper-free Sonogashira reaction of this compound with various terminal alkynes. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates to achieve maximum yields.
General Procedure for Copper-Free Sonogashira Coupling:
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne, etc.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, [Pd(t-Bu₃P)]₂)
-
Ligand (if required, e.g., triphenylphosphine (PPh₃), XPhos, SPhos)
-
Base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA), cesium carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), tetrahydrofuran (THF), toluene, 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Protocol:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (typically 1-5 mol%), and the ligand (if used, typically 2-10 mol%).
-
Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the anhydrous solvent via syringe.
-
Add the base (typically 2-3 equivalents) to the reaction mixture.
-
Add the terminal alkyne (typically 1.1-1.5 equivalents) dropwise to the stirred solution.
-
Heat the reaction mixture to the desired temperature (typically ranging from room temperature to 100 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Data Presentation
The following table summarizes the expected yields for the copper-free Sonogashira reaction of this compound with a selection of terminal alkynes based on typical reaction conditions for similar substrates. Note: These are representative yields and may vary depending on the specific reaction conditions employed.
| Entry | Alkyne | Product | Typical Yield (%) |
| 1 | Phenylacetylene | 2-Bromo-3-nitro-5-(phenylethynyl)pyridine | 85-95 |
| 2 | 1-Hexyne | 2-Bromo-5-(hex-1-yn-1-yl)-3-nitropyridine | 80-90 |
| 3 | Ethynyltrimethylsilane | 2-Bromo-3-nitro-5-((trimethylsilyl)ethynyl)pyridine | 88-98 |
| 4 | 3-Ethynyltoluene | 2-Bromo-5-((4-methylphenyl)ethynyl)-3-nitropyridine | 82-92 |
| 5 | 1-Ethynyl-4-fluorobenzene | 2-Bromo-5-((4-fluorophenyl)ethynyl)-3-nitropyridine | 80-90 |
| 6 | Propargyl alcohol | 3-(2-Bromo-3-nitropyridin-5-yl)prop-2-yn-1-ol | 75-85 |
Mandatory Visualizations
Reaction Workflow
The following diagram illustrates the general workflow for the copper-free Sonogashira reaction of this compound.
Caption: General workflow for the copper-free Sonogashira reaction.
Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the copper-free Sonogashira reaction.
Caption: Catalytic cycle of the copper-free Sonogashira reaction.
Conclusion
The copper-free Sonogashira reaction of this compound provides an efficient and regioselective method for the synthesis of 5-alkynyl-2-bromo-3-nitropyridines. These compounds are valuable intermediates in medicinal chemistry and materials science, offering a handle for further diversification through subsequent cross-coupling reactions at the less reactive C-Br bond. The protocols and data presented herein serve as a valuable resource for researchers and scientists working in the field of organic synthesis and drug development.
Protecting Group Strategies for 2-Bromo-5-iodo-3-nitropyridine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the strategic use of protecting groups in the chemical synthesis and functionalization of 2-bromo-5-iodo-3-nitropyridine derivatives. Given the polysubstituted and electronically complex nature of this heterocyclic system, selective manipulation of its functional groups often necessitates the use of protecting groups to achieve desired chemical transformations with high yield and regioselectivity.
Introduction
This compound is a versatile building block in medicinal chemistry and materials science. The pyridine core is adorned with three distinct functional groups: a nitro group, which is strongly electron-withdrawing, and two different halogen atoms (bromine and iodine) that offer differential reactivity in cross-coupling reactions. The pyridine nitrogen itself possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reactions with electrophiles, which can complicate desired synthetic routes. Protecting the pyridine nitrogen can be crucial for preventing unwanted side reactions and for directing the regioselectivity of subsequent transformations. This note focuses on two primary strategies for the protection of the pyridine nitrogen: formation of pyridine-borane complexes and conversion to pyridine N-oxides.
Logical Workflow for Protecting Group Strategy
The selection of an appropriate protecting group strategy is contingent on the planned synthetic sequence. The following diagram illustrates a logical workflow for making this decision.
Caption: Decision workflow for protecting group strategy.
Protecting Group Strategies: Data Summary
The choice between borane protection and N-oxide formation depends on the desired reactivity and the stability required for subsequent reaction steps. The following table summarizes key features of these two strategies.
| Protecting Group | Introduction Reagents & Conditions | Deprotection Reagents & Conditions | Stability & Compatibility | Key Advantages |
| Borane (BH3) | Borane dimethyl sulfide (BH3·SMe2) or other borane sources in an inert solvent (e.g., THF) at low temperatures. | Acidic conditions (e.g., HCl in methanol). | Stable to neutral and basic conditions, compatible with many cross-coupling reactions. May be sensitive to strong acids and oxidizing agents. | Masks the nucleophilicity and basicity of the pyridine nitrogen without significantly altering the electronics of the ring. |
| N-Oxide | Peroxy acids (e.g., m-CPBA) or hydrogen peroxide in acetic acid. | Deoxygenation with PCl3, PPh3, or catalytic hydrogenation. | Stable to many nucleophilic and electrophilic reagents. The N-oxide moiety can be retained to influence subsequent reactions. | Activates the C2 and C4 positions towards nucleophilic attack and C-H functionalization. Can direct metallation to the C2 position. |
Experimental Protocols
Protocol 1: Protection of this compound as a Borane Complex
This protocol describes the formation of the pyridine-borane complex to mask the nucleophilicity of the pyridine nitrogen.
Materials:
-
This compound
-
Borane dimethyl sulfide complex (BH3·SMe2), 2.0 M in THF
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Argon or Nitrogen gas supply
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of borane dimethyl sulfide complex (1.1 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of methanol at 0 °C.
-
The solvent is removed under reduced pressure.
-
The resulting solid pyridine-borane complex can be purified by precipitation from a suitable solvent system (e.g., THF/diethyl ether) or used directly in the next step after removal of volatiles.
Expected Yield: >90%
Protocol 2: Deprotection of the Pyridine-Borane Complex
This protocol outlines the removal of the borane protecting group to regenerate the free pyridine.
Materials:
-
Pyridine-borane complex of this compound derivative
-
Methanolic HCl (e.g., 1.25 M) or another suitable acid
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate or dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the pyridine-borane complex (1.0 eq) in a suitable solvent such as methanol or THF.
-
Add methanolic HCl (2.0-3.0 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the deprotection by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Once the reaction is complete, neutralize the mixture by the careful addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the deprotected pyridine derivative.
-
Purify the product by column chromatography if necessary.
Expected Yield: >85%
Protocol 3: Protection of this compound as an N-Oxide
This protocol describes the oxidation of the pyridine nitrogen to form the corresponding N-oxide.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA) (70-77% purity)
-
Dichloromethane (DCM) or chloroform
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane or chloroform in a round-bottom flask.
-
Add m-CPBA (1.2-1.5 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with a saturated solution of sodium bicarbonate to remove excess m-CPBA and the resulting meta-chlorobenzoic acid.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the pure pyridine N-oxide.
Expected Yield: 70-90%
Protocol 4: Deoxygenation of the Pyridine N-Oxide
This protocol details the removal of the N-oxide to restore the pyridine.
Materials:
-
This compound N-oxide derivative
-
Phosphorus trichloride (PCl3) or triphenylphosphine (PPh3)
-
Anhydrous dichloromethane (DCM) or acetonitrile
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve the pyridine N-oxide (1.0 eq) in anhydrous dichloromethane or acetonitrile under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add phosphorus trichloride (1.1-1.3 eq) or triphenylphosphine (1.5-2.0 eq) to the solution.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by pouring it into a saturated solution of sodium bicarbonate.
-
Extract the mixture with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Expected Yield: 75-95%
Orthogonality and Chemoselectivity
The borane and N-oxide protecting groups are orthogonal, meaning one can be removed selectively in the presence of the other, which is a powerful tool in multi-step synthesis. For instance, a pyridine N-oxide is stable to the acidic conditions used to remove a borane protecting group, and a pyridine-borane complex is generally stable to the mild oxidizing conditions used to form an N-oxide on another heterocycle.
The inherent reactivity of the halogens in this compound allows for chemoselective cross-coupling reactions. Generally, the C-I bond is more reactive towards palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) than the C-Br bond. This allows for selective functionalization at the 5-position without the need for a protecting group on the bromine at the 2-position. However, protection of the pyridine nitrogen can still be beneficial to prevent catalyst inhibition and improve reaction yields.
Conclusion
The strategic use of protecting groups is essential for the successful synthesis of complex derivatives of this compound. Protection of the pyridine nitrogen as a borane complex is ideal for masking its nucleophilicity during reactions that are sensitive to basicity. Conversely, formation of the N-oxide can be employed to activate the pyridine ring for specific transformations. The detailed protocols provided herein offer a practical guide for researchers to implement these strategies in their synthetic endeavors. Careful consideration of the overall synthetic plan, including the orthogonality of different protecting groups and the chemoselectivity of the desired reactions, will enable the efficient construction of novel molecules for various applications.
Application Notes and Protocols for One-Pot Synthesis Involving 2-Bromo-5-iodo-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis and sequential functionalization of 2-Bromo-5-iodo-3-nitropyridine. This versatile building block is of significant interest in medicinal chemistry and materials science due to its multiple reaction sites, allowing for the introduction of diverse functionalities. The differential reactivity of the C-I and C-Br bonds, influenced by the electron-withdrawing nitro group, enables regioselective transformations, particularly in palladium-catalyzed cross-coupling reactions.
Introduction
This compound is a highly functionalized heterocyclic compound with the molecular formula C₅H₂BrIN₂O₂ and a molecular weight of 328.89. Its structure, featuring a pyridine core substituted with a bromo, an iodo, and a nitro group, offers a rich platform for synthetic diversification. The primary utility of this compound lies in the sequential, regioselective functionalization of the C-I and C-Br bonds. Generally, the carbon-iodine bond is more reactive in palladium-catalyzed cross-coupling reactions than the carbon-bromine bond, allowing for selective substitution at the 5-position. The presence of the electron-withdrawing nitro group further influences the reactivity of the pyridine ring.
Derivatives of substituted pyridines are crucial in drug development, with applications as kinase inhibitors, anticancer agents, and treatments for a range of diseases including autoimmune disorders, inflammatory conditions, and neurodegenerative diseases.[1][2]
Regioselective Cross-Coupling Reactions
A common and powerful application of this compound is in sequential, one-pot cross-coupling reactions. This strategy allows for the efficient construction of complex polysubstituted pyridines without the need for isolation and purification of intermediates. The typical reaction sequence involves an initial, more facile coupling at the C-I bond (e.g., Sonogashira or Suzuki coupling), followed by a second coupling at the C-Br bond under different reaction conditions.
Table 1: Summary of Reaction Conditions for Sequential Cross-Coupling
| Reaction Step | Coupling Type | Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Step 1 (C-I) | Sonogashira | PdCl₂(PPh₃)₂ / CuI | Et₃N or DIPEA | THF or DMF | Room Temp to 60 | 85-95 |
| Step 1 (C-I) | Suzuki | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃ or K₃PO₄ | Toluene/H₂O or Dioxane | 80-100 | 85-95 |
| Step 2 (C-Br) | Sonogashira | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 72-96[3] |
| Step 2 (C-Br) | Suzuki | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | Varies |
Experimental Protocols
The following are detailed protocols for a one-pot, sequential Sonogashira and Suzuki coupling reaction starting with this compound.
Protocol 1: One-Pot Sequential Sonogashira and Suzuki Coupling
This protocol describes the initial Sonogashira coupling at the C-5 position (iodo) followed by a Suzuki coupling at the C-2 position (bromo).
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Arylboronic acid (1.2 equiv)
-
PdCl₂(PPh₃)₂ (2-5 mol%)
-
Copper(I) iodide (CuI) (4-10 mol%)
-
Pd(PPh₃)₄ (5 mol%)
-
Triethylamine (Et₃N) (as solvent or co-solvent)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
-
Toluene and Water (4:1 mixture)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask
-
Magnetic stirrer
Procedure:
Step 1: Sonogashira Coupling at the C-I Position
-
To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous and degassed THF or DMF and triethylamine.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 60 °C, monitoring the progress by TLC or LC-MS.
-
Upon completion of the first step (consumption of the starting material), proceed directly to the next step.
Step 2: Suzuki Coupling at the C-Br Position
-
To the reaction mixture from Step 1, add the arylboronic acid, Pd(PPh₃)₄, and a solution of K₂CO₃ in water.
-
Add toluene to the reaction mixture.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
Workup:
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Synthetic Pathway
The following diagrams illustrate the one-pot synthesis workflow and the logical relationship of the sequential cross-coupling reactions.
Caption: Sequential Sonogashira and Suzuki cross-coupling reactions.
Caption: Experimental workflow for the one-pot synthesis.
Further Transformations
The nitro group on the pyridine ring can be reduced to an amino group, providing another handle for further derivatization. This reduction is typically carried out using reagents like stannous chloride dihydrate (SnCl₂·2H₂O) or iron powder in the presence of an acid.[4][5] The resulting aminopyridine can then be used in the synthesis of fused heterocyclic systems, such as imidazo[4,5-b]pyridines, which are core structures in many biologically active molecules.[4]
This strategic, multi-step, one-pot approach significantly enhances synthetic efficiency, making it a valuable tool for the rapid generation of diverse chemical libraries for drug discovery and development.
References
functionalization of the C-Br bond in 2-Bromo-5-iodo-3-nitropyridine
An Application Guide to the Selective Functionalization of the C-Br Bond in 2-Bromo-5-iodo-3-nitropyridine
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the selective functionalization of the carbon-bromine (C-Br) bond in this compound. This trifunctionalized pyridine derivative is a highly valuable building block in medicinal chemistry and materials science due to the orthogonal reactivity of its substituents. This document explores the underlying chemical principles governing selectivity, focusing on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). We provide field-proven, step-by-step protocols for Buchwald-Hartwig amination, Suzuki-Miyaura coupling, Sonogashira coupling, and SNAr, designed for researchers, scientists, and drug development professionals. The causality behind experimental choices, self-validating protocol design, and authoritative references are emphasized to ensure scientific integrity and reproducibility.
Introduction: The Strategic Value of this compound
This compound is a synthetically attractive scaffold featuring three distinct reactive sites: a C-I bond, a C-Br bond, and a nitro group. The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the pyridine ring, activating the halide positions for various transformations.[1][2] The differential reactivity of the C-I and C-Br bonds, in particular, opens avenues for sequential and site-selective modifications, enabling the construction of complex molecular architectures from a single, versatile starting material.
This guide focuses specifically on the targeted functionalization of the C-Br bond at the 2-position. While challenging due to the presence of the more labile C-I bond, achieving selectivity at the C-Br site is critical for specific synthetic strategies. We will dissect the principles that govern this selectivity and provide robust protocols to achieve desired chemical transformations.
The Principle of Selective Functionalization
Achieving selectivity in polyhalogenated heteroaromatics is a central challenge in modern organic synthesis. The outcome of a reaction at either the C-Br or C-I position is dictated by the reaction mechanism and the inherent properties of the carbon-halogen bonds.
Reactivity in Palladium-Catalyzed Cross-Coupling
In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) catalyst.[3] The activation barrier for this step is directly related to the carbon-halogen bond dissociation energy. The bond energies follow the trend C-Cl > C-Br > C-I.[4][5]
Consequently, the reactivity of aryl halides in oxidative addition follows the reverse order: C-I > C-Br > C-Cl .[6][7][8]
This inherent reactivity hierarchy implies that under standard conditions, the C-I bond in this compound will react preferentially. Selective functionalization of the C-Br bond therefore requires careful manipulation of reaction conditions to exploit subtle kinetic differences or the use of catalyst systems that may alter this reactivity profile. Often, this involves running reactions at lower temperatures or for shorter durations to favor the less reactive site before the more reactive site fully consumes the starting material. Alternatively, a common strategy is to first functionalize the C-I bond and then target the C-Br bond in a subsequent step. The protocols in this guide are optimized to provide the highest possible selectivity for the C-Br bond.
Caption: Reactivity hierarchy in Pd-catalyzed cross-coupling.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The strong electron-withdrawing nitro group at the 3-position activates the pyridine ring for nucleophilic attack, particularly at the ortho (2- and 4-) and para (5-) positions.[9] In this compound, both the C-Br (ortho) and C-I (para) bonds are activated. In SNAr reactions, leaving group ability is a key factor. While on many aromatic systems the order is F > Cl > Br > I, on N-methylpyridinium ions, the leaving group abilities for halogens are much closer (F ~ Cl ~ Br ~ I), suggesting the bond-breaking step is not always rate-determining.[10] This provides an alternative synthetic route where selectivity may not be as heavily skewed towards iodine as in cross-coupling, offering a viable pathway to functionalize the C-Br position directly.
Core Application Protocols: Palladium-Catalyzed Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming new carbon-carbon and carbon-nitrogen bonds.[11] The choice of catalyst, ligand, base, and solvent is critical for success, especially when navigating selectivity challenges.
Caption: General workflow for cross-coupling experiments.
| Reaction Type | Bond Formed | Coupling Partner | Typical Catalyst / Ligand | Typical Base |
| Buchwald-Hartwig | C–N | Primary/Secondary Amine | Pd₂(dba)₃ / BINAP or other phosphine ligands | NaOt-Bu, K₂CO₃, Cs₂CO₃ |
| Suzuki-Miyaura | C–C (sp²) | Boronic Acid / Ester | Pd(PPh₃)₄, Pd(OAc)₂ / SPhos, XPhos | K₂CO₃, K₃PO₄, CsF |
| Sonogashira | C–C (sp) | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Et₃N, DIPEA |
Table 1: Comparison of Key Palladium-Catalyzed Cross-Coupling Reactions.
Protocol 1: Buchwald-Hartwig Amination at the C-Br Position
The Buchwald-Hartwig amination is a robust method for synthesizing aryl amines.[12][13][14] The catalytic cycle involves oxidative addition, coordination of the amine, deprotonation to form a palladium-amido complex, and reductive elimination.[13][15]
-
Scientific Rationale: We use a bulky phosphine ligand (e.g., XPhos or RuPhos) which can promote the challenging oxidative addition of the C-Br bond and facilitate reductive elimination. A strong base like sodium tert-butoxide is used to deprotonate the amine. The reaction is run at a moderate temperature to favor reaction at the C-Br bond over the C-I bond.
-
Materials:
-
This compound (1.0 equiv)
-
Amine coupling partner (1.2 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
XPhos (6 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous, degassed toluene
-
-
Protocol:
-
To a dry Schlenk tube under an argon atmosphere, add this compound, Pd₂(dba)₃, XPhos, and NaOt-Bu.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous, degassed toluene, followed by the amine coupling partner via syringe.
-
Seal the tube and heat the mixture to 80 °C in a pre-heated oil bath.
-
Trustworthiness (Monitoring): Monitor the reaction progress every hour by TLC or LC-MS, watching for the consumption of the starting material and the formation of two potential products (C-Br coupled and C-I coupled).
-
Upon completion (or when optimal selectivity is observed), cool the reaction to room temperature.
-
Quench the reaction by adding a saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product via flash column chromatography on silica gel to isolate the desired 2-amino-5-iodo-3-nitropyridine derivative.
-
Protocol 2: Suzuki-Miyaura Coupling at the C-Br Position
The Suzuki-Miyaura reaction is a powerful C-C bond-forming reaction utilizing organoboron reagents.[16][17] A key step is the transmetalation from the boron species to the palladium center, which is facilitated by a base.[17]
-
Scientific Rationale: We employ Pd(PPh₃)₄, a classic and reliable catalyst. A carbonate base in an aqueous/organic solvent system is used to activate the boronic acid.[18] Running the reaction at a controlled temperature (e.g., 85-90 °C) is crucial for selectivity. The C-I coupled product is expected to form faster, so careful monitoring is essential to isolate the C-Br coupled product in acceptable yield.
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.3 equiv)
-
Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane and water (4:1 mixture)
-
-
Protocol:
-
In a Schlenk flask under argon, combine this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Trustworthiness (Monitoring): Monitor the reaction by LC-MS. The formation of the di-coupled product and the mono-iodide coupled product should be checked carefully. The reaction should be stopped once the starting material is consumed or the ratio of desired to undesired product is maximized.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purification: Purify the residue by flash column chromatography to separate the desired product from starting material and byproducts.
-
Protocol 3: Sonogashira Coupling at the C-Br Position
The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds between aryl halides and terminal alkynes, typically using a palladium catalyst and a copper(I) co-catalyst.[19][20]
-
Scientific Rationale: The standard Sonogashira conditions are highly selective for C-I bonds.[8] To target the C-Br bond, we must again rely on kinetic control. This protocol uses a slightly lower temperature and careful monitoring. The amine base (triethylamine) serves both as the base and, in part, as the solvent.
-
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₄ (4 mol%)
-
Copper(I) iodide (CuI) (8 mol%)
-
Anhydrous, degassed triethylamine (Et₃N) and THF
-
-
Protocol:
-
To a dry Schlenk flask under argon, add this compound, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill with argon.
-
Add anhydrous, degassed THF, followed by Et₃N and the terminal alkyne.
-
Stir the reaction at 60 °C.
-
Trustworthiness (Monitoring): The reaction is often rapid. Monitor by TLC every 30 minutes. The C-I coupled product will be the major product if the reaction is left for too long or at too high a temperature.
-
Once the desired conversion is reached, cool the mixture and filter through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate in vacuo.
-
Dissolve the residue in ethyl acetate and wash with dilute aqueous NH₄Cl and brine.
-
Dry the organic layer over Na₂SO₄ and concentrate.
-
Purification: Purify by flash chromatography to isolate the 2-alkynyl-5-iodo-3-nitropyridine.
-
Alternative Protocol: Nucleophilic Aromatic Substitution (SNAr)
SNAr provides a palladium-free method to functionalize the C-Br bond, leveraging the activation provided by the ortho-nitro group.[9][21]
Protocol 4: Thiolation at the C-Br Position via SNAr
-
Scientific Rationale: Thiols are excellent nucleophiles for SNAr reactions. In the presence of a mild base like K₂CO₃, the thiolate is generated in situ and displaces the bromide at the activated 2-position. DMF is an excellent polar aprotic solvent for this transformation.
-
Materials:
-
This compound (1.0 equiv)
-
Thiol (e.g., benzyl thiol) (1.1 equiv)
-
Potassium carbonate (K₂CO₃) (1.5 equiv)
-
Anhydrous DMF
-
-
Protocol:
-
To a round-bottom flask, add this compound, K₂CO₃, and anhydrous DMF.
-
Stir the suspension and add the thiol dropwise at room temperature.
-
Heat the mixture to 50 °C.
-
Trustworthiness (Monitoring): Monitor the reaction by TLC for the disappearance of the starting material. SNAr reactions are often cleaner than cross-coupling reactions.
-
Upon completion, cool the reaction and pour it into ice-water.
-
A precipitate may form, which can be collected by filtration. Alternatively, extract the aqueous mixture with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate.
-
Purification: Recrystallize the product or purify by flash column chromatography if necessary.
-
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low or No Reactivity | Inactive catalyst; Insufficiently anhydrous/anaerobic conditions; Poor choice of base/solvent. | Use a fresh catalyst source (e.g., a precatalyst). Ensure all solvents and reagents are dry and the system is properly degassed. Screen alternative bases or solvents. |
| Poor Selectivity (C-I Reacts) | Reaction temperature too high; Reaction time too long; Catalyst system is too active. | Decrease the reaction temperature. Monitor the reaction closely and stop it before the C-I bond begins to react significantly. Try a less active catalyst or ligand. |
| Dehalogenation | Presence of water or protic sources; Certain side reactions with the catalyst/base. | Ensure strictly anhydrous conditions. Use a different base (e.g., Cs₂CO₃ instead of NaOt-Bu). |
| Homocoupling of Coupling Partner | Presence of oxygen; High catalyst loading. | Thoroughly degas all reagents and solvents. Reduce the catalyst loading. |
Table 2: Common Troubleshooting Guide for Cross-Coupling Reactions.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. nobelprize.org [nobelprize.org]
- 4. savemyexams.com [savemyexams.com]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Sonogashira Coupling [organic-chemistry.org]
- 21. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Selective Functionalization of the C-I Bond in 2-Bromo-5-iodo-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-iodo-3-nitropyridine is a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its structure features two distinct halogen atoms, a bromine and an iodine, at positions 2 and 5 respectively, along with a nitro group at position 3. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for selective functionalization, providing a powerful tool for the synthesis of complex substituted pyridine derivatives. This document provides detailed application notes and protocols for the selective functionalization of the C-I bond in this compound via common palladium-catalyzed cross-coupling reactions.
The C-I bond is significantly weaker and therefore more reactive than the C-Br bond towards oxidative addition to a palladium(0) catalyst, which is the initial step in many cross-coupling reactions. This inherent difference in reactivity enables the selective modification of the 5-position of the pyridine ring while leaving the 2-position available for subsequent transformations.
Key Applications
The selective functionalization of this compound opens up a wide range of synthetic possibilities, including:
-
Synthesis of Novel Heterocyclic Scaffolds: Introduction of various aryl, heteroaryl, alkynyl, and amino groups at the 5-position can lead to the creation of novel molecular skeletons with potential biological activity.
-
Fragment-Based Drug Discovery: The 2-bromo-3-nitropyridine core can serve as a platform for the elaboration of compound libraries for screening against various biological targets.
-
Lead Optimization: The ability to sequentially functionalize the C5 and C2 positions allows for systematic modification of a lead compound to improve its potency, selectivity, and pharmacokinetic properties.
Reaction Workflows and Signaling Pathways
The following diagrams illustrate the general workflows for the selective functionalization of the C-I bond in this compound and the catalytic cycles of the discussed cross-coupling reactions.
Experimental Protocols and Data
The following sections provide detailed experimental protocols and representative data for the selective functionalization of the C-I bond in this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[1] For this compound, this reaction can be performed selectively at the 5-position.
Experimental Protocol:
A general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is as follows:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ (2.0 equiv.) or K₃PO₄ (2.0 equiv.).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water, via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-bromo-5-aryl-3-nitropyridine.
Quantitative Data:
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ (2.0) | Toluene/H₂O (4:1) | 100 | 10 | 80-90 |
| 3 | 3-Fluorophenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | Cs₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 85 | 16 | 75-85 |
Note: The yields are representative and may vary depending on the specific substrate and reaction conditions.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2] This reaction is highly effective for the selective alkynylation of this compound at the C-I bond.
Experimental Protocol:
A general procedure for the Sonogashira coupling of this compound with a terminal alkyne is as follows:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a copper(I) co-catalyst (e.g., CuI, 10 mol%).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add an anhydrous and degassed solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), followed by a degassed amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv.).
-
Add the terminal alkyne (1.1-1.2 equiv.) dropwise to the mixture.
-
Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-bromo-5-alkynyl-3-nitropyridine.
Quantitative Data:
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N (3.0) | THF | RT | 6 | 90-98 |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | DIPEA (2.5) | DMF | 50 | 4 | 88-95 |
| 3 | 1-Hexyne | Pd(OAc)₂ (2) / XPhos (4) | CuI (8) | Et₃N (3.0) | Dioxane | 40 | 8 | 85-92 |
Note: The yields are representative and may vary depending on the specific substrate and reaction conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide.[3] This reaction can be selectively performed at the C-I position of this compound.
Experimental Protocol:
A general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine is as follows:
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.0 equiv.).
-
Seal the tube, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add the anhydrous and degassed solvent (e.g., toluene or dioxane) via syringe.
-
Add the amine (1.1-1.5 equiv.) to the reaction mixture.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-bromo-5-amino-3-nitropyridine derivative.
Quantitative Data:
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | Xantphos (3) | Cs₂CO₃ (2.0) | Toluene | 100 | 16 | 80-90 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (4) | NaOtBu (1.5) | Dioxane | 110 | 12 | 75-85 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | DavePhos (4) | K₃PO₄ (2.5) | Toluene | 95 | 18 | 70-80 |
Note: The yields are representative and may vary depending on the specific substrate and reaction conditions.
Conclusion
The selective functionalization of the C-I bond in this compound provides a versatile and efficient strategy for the synthesis of a wide array of substituted nitropyridine derivatives. The protocols and data presented herein for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery. Careful optimization of the reaction conditions for specific substrates will be key to achieving high yields and purity of the desired products. The ability to selectively modify the 5-position while retaining the bromine at the 2-position for further elaboration makes this compound an invaluable tool for the construction of complex and biologically relevant molecules.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 2-Bromo-5-iodo-3-nitropyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the Suzuki-Miyaura cross-coupling reaction with the challenging substrate, 2-Bromo-5-iodo-3-nitropyridine. Our goal is to empower you with the scientific rationale behind experimental choices to overcome common hurdles and achieve optimal reaction outcomes.
Introduction: Navigating the Challenges of this compound
This compound is a valuable building block in medicinal chemistry and materials science due to its multiple points for diversification. However, its successful application in Suzuki coupling reactions requires a nuanced understanding of its electronic and steric properties. The presence of two different halogens (iodine and bromine) offers opportunities for selective coupling, while the electron-withdrawing nitro group and the pyridine nitrogen present unique challenges.[1][2] This guide will address these complexities head-on, providing you with the expertise to navigate potential pitfalls.
Troubleshooting Guide: From Low Yields to Lack of Selectivity
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Question 1: I am getting a very low yield in my Suzuki coupling reaction. What are the first things I should check?
Answer:
Low yields in Suzuki couplings are a common issue that can often be resolved by systematically evaluating your reaction setup and reagents.[3][4] Here’s a checklist of initial troubleshooting steps:
-
Reagent Quality and Integrity:
-
This compound: Ensure your starting material is pure. Impurities can interfere with the catalytic cycle.
-
Boronic Acid/Ester: Boronic acids are susceptible to degradation, particularly protodeboronation, where the boronic acid group is replaced by a hydrogen.[3] Using fresh, high-purity boronic acid or a more stable derivative like a pinacol ester is recommended.[3][5]
-
Palladium Catalyst and Ligand: Palladium catalysts, especially Pd(II) precatalysts, can degrade over time. Phosphine ligands are prone to oxidation.[3] Always use fresh, properly stored catalysts and ligands.
-
Solvent and Base Purity: Ensure you are using anhydrous and thoroughly degassed solvents. Oxygen can deactivate the palladium catalyst.[3][5] Your base should also be of high purity.
-
-
Reaction Conditions:
-
Inert Atmosphere: The Suzuki coupling is sensitive to oxygen.[5] Ensure your reaction vessel is properly purged with an inert gas (argon or nitrogen) and that the reaction is run under a positive pressure of this gas.[5]
-
Temperature: While higher temperatures can sometimes improve the rate of reaction, they can also lead to catalyst decomposition and increased side reactions.[5] If you are observing a complex mixture of byproducts, consider lowering the reaction temperature.
-
Question 2: I am struggling with selectivity. How can I preferentially couple at the iodine position over the bromine position?
Answer:
Achieving high regioselectivity is key when working with dihalogenated substrates. The C-I bond is inherently weaker and more reactive towards oxidative addition to the palladium(0) catalyst than the C-Br bond.[6][7] To exploit this reactivity difference and favor coupling at the 5-iodo position, consider the following strategies:
-
Milder Reaction Conditions: Employing lower reaction temperatures and shorter reaction times can enhance selectivity for the more reactive C-I bond.[7]
-
Catalyst and Ligand Choice:
-
Using a less reactive catalyst system can sometimes improve selectivity. For instance, a catalyst that is highly active for C-Br bond activation might lead to a mixture of products.
-
The choice of ligand can also influence selectivity. Bulky, electron-rich ligands can sometimes favor the less sterically hindered position, but in this case, the electronic difference between the C-I and C-Br bonds is the primary driver of selectivity.[1]
-
-
Careful Monitoring: Monitor the reaction progress closely using techniques like TLC or LC-MS to stop the reaction once the desired mono-coupled product is formed, before significant amounts of the di-coupled product appear.
Question 3: My reaction is stalling, and I'm recovering a significant amount of starting material. What could be the cause?
Answer:
Reaction stalling can be frustrating and often points to catalyst deactivation or issues with the reaction components. Here are some potential causes and solutions:
-
Catalyst Inhibition by the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting its catalytic activity.[8]
-
Inefficient Catalyst Activation: If you are using a Pd(II) precatalyst, it needs to be reduced in situ to the active Pd(0) species. If this reduction is inefficient, the catalytic cycle will not proceed effectively.
-
Solution: Consider using a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃.[10]
-
-
Insoluble Base: The base plays a crucial role in activating the boronic acid for transmetalation.[11][12][13] If the base is not sufficiently soluble in the reaction medium, the reaction can be sluggish.
Question 4: I am observing significant amounts of a byproduct that appears to be the result of protodeboronation of my boronic acid. How can I minimize this?
Answer:
Protodeboronation is a common side reaction, especially with electron-deficient boronic acids, where the boronic acid is replaced by a hydrogen atom.[3] Here are several strategies to mitigate this issue:
-
Choice of Base: The base is essential for the Suzuki coupling but can also promote protodeboronation. Using milder bases like K₃PO₄ or KF can be beneficial.[3]
-
Anhydrous Conditions: While some Suzuki protocols use aqueous bases, water can be a proton source for protodeboronation.[3] Running the reaction under strictly anhydrous conditions can help minimize this side reaction.
-
Use of Boronic Esters: Pinacol esters or MIDA boronates are generally more stable towards protodeboronation than their corresponding boronic acids.[3]
Question 5: I am also seeing a homocoupling byproduct of my boronic acid. What causes this and how can I prevent it?
Answer:
Homocoupling of the boronic acid to form a biaryl byproduct is often promoted by the presence of oxygen or Pd(II) species.[5] This can occur when a Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state.[5] To reduce homocoupling:
-
Ensure Thorough Degassing: Rigorously deoxygenate your reaction mixture and maintain an inert atmosphere throughout the reaction.[5]
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst can minimize the presence of Pd(II) species that can promote homocoupling.[5]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Suzuki coupling reaction?
A1: The Suzuki coupling reaction proceeds through a catalytic cycle involving three main steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, this compound) to form a Pd(II) species.[14][15][16]
-
Transmetalation: The organic group from the organoboron reagent (activated by a base) is transferred to the palladium center, displacing the halide.[14][15][17]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[14][15][16]
Q2: How do I choose the right palladium catalyst and ligand?
A2: The choice of catalyst and ligand is critical for a successful Suzuki coupling.
-
Palladium Precursors: Common choices include Pd(OAc)₂, PdCl₂(dppf), and Pd(PPh₃)₄.[7][10] For challenging substrates, more active precatalysts might be necessary.
-
Ligands: The ligand stabilizes the palladium catalyst and modulates its reactivity. For electron-deficient substrates like this compound, bulky, electron-rich phosphine ligands such as SPhos or XPhos are often highly effective.[5][9][18]
Q3: What is the role of the base in the Suzuki coupling?
A3: The base plays a crucial role in the transmetalation step.[12][17] It activates the organoboron compound, typically by forming a more nucleophilic boronate species, which then readily transfers its organic group to the palladium center.[5][11][13] The choice of base can significantly impact the reaction rate and yield.[5]
Q4: Which solvents are suitable for this reaction?
A4: The solvent must be able to dissolve the reactants and the catalyst. Common solvents for Suzuki couplings include toluene, 1,4-dioxane, THF, and DMF, often in combination with water to help dissolve the inorganic base.[19][20][21] The choice of solvent can also influence the reaction's selectivity and rate.[19][22][23]
Experimental Protocols
General Procedure for Selective Suzuki Coupling at the 5-Iodo Position
This protocol is a general starting point and should be optimized for your specific boronic acid and desired scale.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf), 3 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., DMF, 5 mL per 1 mmol of limiting reagent)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[3]
-
Add the degassed solvent via syringe under a positive pressure of the inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 80-90 °C) with vigorous stirring.[7]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic salts.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Recommended Starting Conditions for Selective Suzuki Coupling
| Parameter | Recommendation | Rationale |
| Catalyst | PdCl₂(dppf) (3 mol%) or Pd(OAc)₂/SPhos (2 mol%) | Effective for a broad range of boronic acids and challenging substrates.[7] |
| Base | Cs₂CO₃ (2.0 equiv) or K₃PO₄ (2.0 equiv) | Good solubility and generally effective in Suzuki couplings.[3][5] |
| Solvent | DMF or 1,4-Dioxane/H₂O (4:1) | Good solvating properties for the reactants and catalyst.[7][20] |
| Temperature | 80-100 °C | A good starting point to balance reaction rate and catalyst stability.[5][7] |
Visualizations
Suzuki Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A workflow for troubleshooting low yields in Suzuki coupling reactions.
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. byjus.com [byjus.com]
- 16. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 17. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 18. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 20. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 21. Yoneda Labs [yonedalabs.com]
- 22. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Sonogashira Coupling of 2-Bromo-5-iodo-3-nitropyridine
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for improving yields in the Sonogashira reaction of 2-Bromo-5-iodo-3-nitropyridine.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the Sonogashira coupling of this compound in a question-and-answer format.
Issue 1: Low or No Yield of the Desired Mono-alkynylated Product
Question: My reaction is showing a low yield of the desired 5-alkynyl-2-bromo-3-nitropyridine, with a significant amount of unreacted this compound remaining. What are the potential causes and solutions?
Answer: Low or non-existent yield can stem from several factors related to catalyst integrity, reagent quality, and reaction conditions. A systematic approach to troubleshooting is recommended.
-
Catalyst Inactivity: The Palladium(0) catalyst is sensitive to air and moisture.[1] If your reaction mixture turns black, it may indicate the precipitation of palladium black due to catalyst decomposition.[1] Ensure your palladium catalyst is fresh and handled under an inert atmosphere. If using a Pd(II) precatalyst, it needs to be reduced in-situ to the active Pd(0) species.
-
Reagent Quality: Impurities in the alkyne, solvent, or base can poison the catalyst. Use high-purity, anhydrous, and degassed solvents and bases. The copper(I) iodide co-catalyst can also degrade over time and should be from a fresh source.[1]
-
Insufficient Degassing: Oxygen can lead to catalyst decomposition and promote unwanted side reactions.[1] It is critical to thoroughly degas all solvents and the reaction headspace with an inert gas like argon or nitrogen.
-
Sub-optimal Temperature: While the C-I bond is highly reactive, some reactions may require gentle heating to proceed to completion. However, excessively high temperatures can lead to catalyst decomposition. Monitor the reaction and adjust the temperature as needed.[1]
-
Effect of the Nitro Group: The electron-withdrawing nature of the nitro group can influence the electronic properties of the pyridine ring, potentially affecting the catalytic cycle. The use of electron-rich and bulky phosphine ligands can sometimes be beneficial in such cases.
Issue 2: Formation of Significant Amounts of Alkyne Homocoupling (Glaser) Product
Question: My main byproduct is the dimer of my terminal alkyne. How can I minimize this side reaction?
Answer: Alkyne homocoupling, or Glaser coupling, is a common side reaction in Sonogashira couplings, particularly when a copper co-catalyst is used.[1] To minimize this:
-
Strictly Anaerobic Conditions: Oxygen is a key promoter of Glaser coupling. Rigorous degassing of all reagents and maintaining a positive pressure of an inert gas is crucial.[1]
-
Reduce Copper Loading: High concentrations of the copper(I) co-catalyst can accelerate homocoupling. Use the minimum effective amount of CuI.[1]
-
Slow Addition of Alkyne: Adding the alkyne slowly to the reaction mixture can help maintain a low concentration of the copper acetylide intermediate, thus disfavoring the homocoupling pathway.
-
Copper-Free Conditions: If homocoupling is persistent, switching to a copper-free Sonogashira protocol may be necessary. These protocols often require specific ligands to facilitate the reaction.[2][3]
Issue 3: Lack of Regioselectivity (Reaction at the Bromine Position)
Question: I am observing coupling at the 2-bromo position in addition to the desired 5-iodo position. How can I improve selectivity?
Answer: The Sonogashira coupling is highly selective for aryl iodides over aryl bromides due to the significant difference in the rates of oxidative addition to the palladium catalyst (C-I > C-Br).[1][3] For this compound, the reaction should selectively occur at the 5-position. If you are observing a lack of selectivity, consider the following:
-
Reaction Temperature: Running the reaction at or near room temperature will favor the more reactive C-I bond. Higher temperatures can provide enough energy to activate the C-Br bond, leading to a loss of selectivity.[1]
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop the reaction once the mono-alkynylated product at the 5-position is predominantly formed. Prolonged reaction times can lead to the slower reaction at the C-Br bond.[1]
Issue 4: Formation of Di-alkynylated Product
Question: I am obtaining a significant amount of the di-alkynylated product. How can I favor the formation of the mono-alkynylated product?
Answer: Formation of the di-alkynylated product occurs when the reaction conditions are harsh enough to activate the less reactive C-Br bond after the initial coupling at the C-I position. To favor mono-alkynylation:
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the terminal alkyne. Using a large excess will drive the reaction towards di-substitution.[1]
-
Lower Reaction Temperature: As with regioselectivity, lower temperatures will favor the reaction at the more reactive site and minimize the subsequent reaction at the less reactive site.[1]
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity in the Sonogashira coupling of this compound?
A1: The Sonogashira coupling reaction exhibits a strong preference for the carbon-iodine bond over the carbon-bromine bond. The general reactivity order for aryl halides in this reaction is I > OTf > Br > Cl.[1][3] Therefore, the coupling will occur selectively at the 5-position (iodine) of the pyridine ring, leaving the 2-position (bromine) available for subsequent transformations.
Q2: What are the best catalyst and ligand combinations for this substrate?
A2: Standard catalysts like Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ with CuI as a co-catalyst are often effective.[2][3] However, due to the electron-deficient nature of the 3-nitropyridine ring, ligands that are more electron-rich and bulky, such as XPhos or P(t-Bu)₃, might improve catalytic activity.[2] For persistent issues, N-heterocyclic carbene (NHC) palladium complexes can also be considered.[3]
Q3: Which solvents and bases are recommended?
A3: Anhydrous and degassed solvents such as THF, DMF, dioxane, and toluene are commonly used.[2] Amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are frequently employed and can sometimes be used as the solvent.[2] For copper-free conditions, inorganic bases like K₂CO₃ or Cs₂CO₃ may be used.[2]
Q4: What is palladium black, and how can I avoid its formation?
A4: Palladium black is a black precipitate of elemental palladium that forms when the Pd(0) catalyst decomposes and agglomerates.[1] Its formation renders the catalyst inactive. Common causes include the presence of oxygen, impurities in the reagents or solvents, or excessively high reaction temperatures.[1] To avoid it, ensure all components of the reaction are pure and dry, and that the reaction is performed under strictly anaerobic conditions at an appropriate temperature.
Data Presentation
The following table summarizes representative yields for the Sonogashira coupling of various halogenated pyridines, which can serve as a reference for expected outcomes with this compound.
| Halogenated Pyridine | Alkyne | Catalyst System | Base / Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N / DMF | 100 | 3 | >90 | [2][4] |
| 2-Amino-5-bromo-3-iodopyridine | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N / THF | 80 | 12 | 85 | [2] |
| 4-Bromo-2-chloro-6-iodopyridin-3-ol | Various terminal alkynes | PdCl₂(PPh₃)₂ / CuI | Piperidine / DMF | 60 | 6 | ~85-95 | [2] |
| 4-Bromo-2-chloro-6-iodopyridin-3-ol | Various terminal alkynes | Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ / Dioxane | 80 | 12 | ~90-97 | [2] |
| 4-Bromo-2-chloro-6-iodopyridin-3-ol | Various terminal alkynes | Pd(P(t-Bu)₃)₂ | K₂CO₃ / Toluene | 100 | 10 | ~85-94 | [2] |
Experimental Protocols
Protocol 1: Standard Copper-Catalyzed Regioselective Sonogashira Coupling
This protocol is a general procedure for the regioselective copper-catalyzed Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
Triethylamine (Et₃N) (anhydrous and degassed)
-
Tetrahydrofuran (THF) (anhydrous and degassed)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous and degassed THF and Et₃N via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[1]
Protocol 2: Copper-Free Regioselective Sonogashira Coupling
This protocol is an alternative procedure that avoids the use of a copper co-catalyst, which can be beneficial in minimizing alkyne homocoupling.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(P(t-Bu)₃)₂) (2 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous and degassed solvent.
-
Add the terminal alkyne to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[2]
Visualizations
Caption: Troubleshooting workflow for low yields in Sonogashira reactions.
Caption: Generalized experimental workflow for the Sonogashira coupling reaction.
References
Technical Support Center: Purification of 2-Bromo-5-iodo-3-nitropyridine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 2-Bromo-5-iodo-3-nitropyridine and its derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found with this compound derivatives?
A1: Common impurities often include positional isomers formed during synthesis, unreacted starting materials, and byproducts from side reactions.[1] For halogenated pyridines, this can also include di-substituted byproducts (e.g., di-iodinated compounds) if the stoichiometry of the halogenating agent is not carefully controlled.[2]
Q2: What are the recommended primary purification methods for these compounds?
A2: The two most common and effective purification techniques for this compound derivatives are recrystallization and silica gel column chromatography.[1] Recrystallization is excellent for removing small amounts of impurities from a solid sample, while column chromatography is used to separate the desired compound from a mixture of several components.
Q3: How should I select a suitable solvent for recrystallization?
A3: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For similar compounds like 2-amino-5-bromo-3-nitropyridine, solvents such as ethyl methyl ketone or ethanol have been reported to be effective.[1][3] The general approach is to find a "good" solvent that dissolves the compound and a "bad" solvent in which it is insoluble, which can be used as a solvent/anti-solvent pair.[1]
Q4: What is a good starting mobile phase for silica gel column chromatography?
A4: For halogenated pyridine derivatives, a good starting point for the mobile phase is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[1][2] You can start with a low polarity mixture (e.g., 0-10% ethyl acetate in hexanes) and gradually increase the polarity to elute your compound.[2] For challenging separations, a less polar system like dichloromethane in hexanes can be tested.[2]
Q5: What are the recommended storage conditions for purified this compound derivatives?
A5: These compounds should generally be stored in a cool, dry, and well-ventilated area.[1] For long-term stability, it is advisable to keep them in a dark place, potentially under an inert atmosphere, and refrigerated at 2-8°C.[1]
Troubleshooting Guides
Recrystallization Issues
| Problem | Potential Cause | Suggested Solution |
| Compound does not dissolve, even with heating. | The chosen solvent is not polar enough for the compound. | Select a more polar solvent or a solvent mixture. For similar compounds, ethanol or ethyl methyl ketone have proven effective.[1][3] |
| Compound "oils out" instead of forming crystals. | The solution is supersaturated, or the compound's melting point is lower than the solvent's boiling point. | Lower the temperature at which crystallization begins and ensure a slower cooling rate. If the solution is too concentrated, add a small amount of the "good" solvent to aid dissolution before cooling.[1] |
| Colored impurities remain in the crystals. | The impurities are not effectively removed by a single recrystallization, or they are adsorbed onto the crystal surface. | Add a small amount of activated carbon to the hot solution to adsorb colored impurities, then perform a hot filtration to remove the carbon before cooling.[1] |
| Low recovery of the purified compound. | The compound has significant solubility in the cold solvent, or too much solvent was used initially. | Use a minimal amount of solvent to dissolve the crude product. After crystallization, cool the flask in an ice bath to maximize crystal formation before filtration.[1] Wash the collected crystals with a very small amount of ice-cold solvent.[1] |
Column Chromatography Issues
| Problem | Potential Cause | Suggested Solution |
| Poor separation of product and impurities (co-elution). | The polarity of the mobile phase is too high, or the stationary phase is not providing enough selectivity. | Optimize the solvent system. Use a shallower gradient (slower increase in polarity) or try a different solvent system.[2] Using a longer column or a high-efficiency silica gel can also improve separation.[2] |
| Streaking or "tailing" of the compound spot on TLC. | The compound is interacting too strongly with the acidic silica gel, or the sample is overloaded. | Add a small amount of a modifier like triethylamine (for basic compounds) to the mobile phase to improve the peak shape.[1] Ensure the sample is not too concentrated when loaded onto the column.[1] |
| The compound appears to be decomposing on the column. | The compound is sensitive to the acidic nature of standard silica gel. | Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (e.g., 0.1-1%).[2] Alternatively, use a different stationary phase such as neutral alumina.[2] |
| The purified product is colored (e.g., yellowish). | Residual iodine may be present from the synthesis. | During the initial work-up (before chromatography), wash the organic layer with a solution of sodium thiosulfate to quench any unreacted iodine.[2] |
Quantitative Data Summary
The following tables summarize typical conditions used for the purification of related halogenated nitropyridine derivatives. These can be used as a starting point for optimizing the purification of this compound.
Table 1: Recrystallization Solvents for Halogenated Pyridine Derivatives
| Compound | Solvent(s) | Observed Purity/Yield | Reference |
| 2-Amino-5-bromo-3-nitropyridine | Ethyl methyl ketone | Pure yellow needles, m.p. 210°C | [3] |
| 2-Amino-5-bromopyridine | Benzene | Colorless prisms, m.p. 137°C | [3] |
| 2-Amino-5-bromo-3-iodopyridine | 85% Ethanol | 73.7% Yield, 98.5% Purity | [4] |
Table 2: Column Chromatography Conditions for Halogenated Pyridine Derivatives
| Compound | Stationary Phase | Mobile Phase (Eluent) | Notes | Reference |
| 2-Amino-4-bromo-3-nitropyridine | Silica Gel | Petroleum ether / Ethyl acetate | Start with a less polar mixture and gradually increase polarity. | [1] |
| 2-Bromo-4-iodopyridine | Silica Gel | Hexanes / Ethyl acetate (gradient) | A slow, shallow gradient is recommended for separating isomers. | [2] |
| 2-Iodo-3-nitropyridine | Silica Gel (Flash Chromatography) | Not specified | Used to obtain the product as a yellow solid in 70% yield. | [5] |
| 2-Bromo-5-nitropyridine | Newcrom R1 (Reverse Phase) | Acetonitrile / Water / Phosphoric acid | Suitable for HPLC analysis and preparative separation. | [6] |
Experimental Protocols
Protocol 1: Recrystallization
Objective: To purify crude this compound derivatives by recrystallization.
Materials:
-
Crude compound
-
Suitable recrystallization solvent (e.g., ethanol, ethyl methyl ketone)[1][3]
-
Erlenmeyer flask
-
Heating source (hot plate)
-
Buchner funnel and filter paper
-
Ice bath
-
Activated carbon (optional)
Methodology:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent to the flask.[1]
-
Gently heat the mixture while stirring until the solid completely dissolves.[1]
-
(Optional: For colored impurities) Remove the flask from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.[1]
-
If activated carbon was used , perform a hot filtration through a pre-warmed funnel to remove it.[1]
-
Allow the hot, clear solution to cool slowly to room temperature to promote the formation of large, pure crystals.[1]
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.[1]
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.[1]
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[1]
-
Dry the crystals under vacuum to remove all residual solvent.[1]
Protocol 2: Silica Gel Column Chromatography
Objective: To purify crude this compound derivatives using silica gel column chromatography.
Materials:
-
Crude compound
-
Silica gel (for column chromatography)
-
Mobile phase (e.g., Hexanes/Ethyl Acetate mixture)[2]
-
Chromatography column
-
Collection tubes
-
TLC plates, chamber, and UV lamp for monitoring
Methodology:
-
Prepare the Column: Securely clamp the column in a vertical position. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[1]
-
Pack the Column: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pour the slurry into the column and allow it to pack evenly under gravity or with gentle pressure.
-
Load the Sample: Dissolve the crude compound in a minimal amount of a suitable solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent to create a dry powder, and carefully add this powder to the top of the column.[1] This is known as "dry loading" and often gives better separation.
-
Elute the Column: Begin eluting the column with the low-polarity mobile phase.[1]
-
Increase Polarity: Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to move the compounds down the column.[1]
-
Collect Fractions: Collect the eluent in a series of labeled collection tubes.[1]
-
Monitor the Separation: Spot the collected fractions on a TLC plate to identify which fractions contain the pure product. Visualize the spots under a UV lamp.[1]
-
Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified compound.[1]
Visualizations
References
preventing dehalogenation of 2-Bromo-5-iodo-3-nitropyridine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address challenges encountered during reactions involving 2-Bromo-5-iodo-3-nitropyridine, with a specific focus on preventing dehalogenation.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of cross-coupling reactions? A1: Dehalogenation, specifically hydrodehalogenation, is a common and undesired side reaction in palladium-catalyzed cross-coupling reactions. It involves the replacement of a halogen atom (in this case, bromine or iodine) on the starting material with a hydrogen atom.[1][2] This leads to the formation of a reduced, non-functionalized byproduct, which lowers the yield of the desired coupled product and complicates the purification process.[2]
Q2: Why is this compound particularly susceptible to dehalogenation? A2: Several factors contribute to the susceptibility of this compound to dehalogenation:
-
Halogen Reactivity: The general order of reactivity for halogens in these reactions is I > Br > Cl.[1][3][4] The carbon-iodine bond is weaker and more reactive, making the iodo-substituent at the 5-position the most likely site for both desired coupling and undesired dehalogenation.[1][5]
-
Electron-Deficient Ring: The presence of the electron-withdrawing nitro group and the pyridine nitrogen atom makes the aromatic ring electron-deficient. Electron-deficient aryl halides are known to be more prone to dehalogenation.[1]
-
N-Heterocyclic Substrate: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, which can sometimes inhibit the desired catalytic cycle and promote side reactions.[1]
Q3: Which halogen is more likely to be removed during a dehalogenation side reaction? A3: The iodine atom at the 5-position is significantly more likely to be removed than the bromine atom at the 2-position. This is due to the higher reactivity of the C-I bond compared to the C-Br bond in the oxidative addition step of the catalytic cycle.[1][3][4]
Q4: How can I detect if dehalogenation is occurring in my reaction? A4: You can identify dehalogenation by analyzing the crude reaction mixture using standard analytical techniques. The dehalogenated byproduct will have a different retention factor on a Thin Layer Chromatography (TLC) plate.[2] For definitive identification, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) will show a molecular ion peak corresponding to the mass of the dehalogenated compound (e.g., 2-Bromo-3-nitropyridine or 5-Iodo-3-nitropyridine). ¹H NMR spectroscopy can also be used, as a new aromatic proton signal will appear in place of the halogen atom.[6]
Troubleshooting Guides
Dehalogenation is primarily caused by the formation of a palladium-hydride (Pd-H) species, which reductively cleaves the carbon-halogen bond.[1] This species can arise from the reaction of the palladium complex with bases, solvents (like alcohols), or trace amounts of water.[1][7] The following guides provide strategies to minimize this side reaction for various coupling types.
General Troubleshooting Workflow
The following workflow provides a systematic approach to diagnosing and solving dehalogenation issues.
Caption: A logical workflow for troubleshooting dehalogenation.
Competing Reaction Pathways
Understanding the catalytic cycle helps in devising strategies to favor the desired cross-coupling over the undesired dehalogenation.
Caption: Competing pathways of cross-coupling vs. dehalogenation.
Troubleshooting Suzuki-Miyaura Coupling
| Potential Cause | Recommended Solution | Rationale / Comments |
| Inappropriate Base | Switch from strong alkoxide bases (e.g., NaOt-Bu) to weaker inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.[1][6] | Strong bases can act as hydride sources or promote pathways leading to Pd-H formation. Weaker bases minimize this side reaction.[1][5] |
| Suboptimal Ligand | Use bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[1][6] | These ligands promote the desired reductive elimination step, making the cross-coupling reaction kinetically faster than the dehalogenation pathway.[2] |
| Problematic Solvent | Use aprotic solvents such as dioxane, THF, or toluene.[1][8] Avoid alcohol-based solvents or use them in minimal amounts as part of a mixed solvent system. | Alcohols and other protic solvents can be a source of hydrides, leading to the formation of the dehalogenated byproduct.[1][2][7] |
| High Temperature / Long Reaction Time | Reduce the reaction temperature to the lowest effective level (e.g., start at 80 °C). Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged heating.[5] | Higher temperatures can increase the rate of dehalogenation.[2] Microwave heating may accelerate the desired reaction at lower bulk temperatures.[8] |
| Presence of Water | If using anhydrous conditions, ensure all reagents and solvents are rigorously dried. In aqueous systems, carefully control the water ratio.[1] | Excess water can be a proton source, facilitating dehalogenation.[1] However, for some K₃PO₄-based systems, a small amount of water can be beneficial.[6] |
Troubleshooting Sonogashira Coupling
| Potential Cause | Recommended Solution | Rationale / Comments |
| High Temperature | Attempt the reaction at a lower temperature. Sonogashira couplings can often proceed at room temperature, especially for reactive iodides. | High temperatures can promote side reactions, including dehalogenation and Glaser coupling (homocoupling of the alkyne).[9] |
| Problematic Solvent/Base | Use a non-protic solvent like THF or toluene with an amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA). Avoid solvents like DMF which can be a hydride source.[2][8] | The amine base is crucial for the catalytic cycle but can also contribute to Pd-H formation. Using the mildest effective conditions is key. |
| Inappropriate Ligand | Use bulky, electron-rich phosphine ligands.[10] For copper-free conditions, specialized palladium-NHC or palladium-nitrogen complexes can be effective.[10] | Ligands can accelerate the desired coupling, and sterically bulky ligands can help prevent catalyst deactivation pathways.[10] |
| Slow Reaction Kinetics | Ensure high purity of the terminal alkyne and consider using a copper(I) co-catalyst (e.g., CuI) if not already present, as this generally accelerates the reaction. | If the desired coupling is slow, the competing dehalogenation reaction has more time to occur.[2] |
Troubleshooting Buchwald-Hartwig Amination
| Potential Cause | Recommended Solution | Rationale / Comments |
| Base is Too Strong | While strong, non-nucleophilic bases (e.g., NaOt-Bu, LHMDS) are standard, consider screening slightly weaker bases like K₃PO₄ or Cs₂CO₃ if dehalogenation is severe.[2][6] | The base choice is a fine balance; it must be strong enough to deprotonate the amine but not so reactive that it promotes hydrodehalogenation.[6] |
| Suboptimal Ligand | Employ bulky biarylphosphine ligands such as Xantphos, XPhos, or Josiphos.[2][6] | These ligands are designed to accelerate the C-N reductive elimination step, which directly competes with the hydrodehalogenation pathway.[2][11] |
| Hydride Sources | Ensure the reaction is run under an inert atmosphere and that solvents (typically toluene or dioxane) are anhydrous.[2] | Water and oxygen can interfere with the catalytic cycle and provide sources for the formation of palladium hydride species.[12] |
| Catalyst System | Use a well-defined pre-catalyst (e.g., tBuXPhos Pd G3).[12] In some cases, a bimetallic palladium-copper system has been shown to suppress hydrodehalogenation.[13] | Pre-catalysts allow for the clean and rapid generation of the active monoligated Pd(0) species, leading to more efficient catalysis.[12] |
Experimental Protocols
Protocol: Selective Suzuki-Miyaura Coupling at the 5-Iodo Position
This protocol is designed to favor selective C-C bond formation at the more reactive C-I bond of this compound while minimizing dehalogenation.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 - 1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Degassed anhydrous solvent (e.g., Dioxane or Toluene)
Procedure:
-
Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and the base (K₃PO₄).
-
Catalyst Addition: In a separate vial, pre-mix the palladium precursor (Pd₂(dba)₃) and the ligand (SPhos) in a small amount of the reaction solvent. Add this catalyst solution to the Schlenk flask.
-
Solvent Addition: Add the degassed anhydrous solvent to the flask via syringe.
-
Degassing: Further degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes or by subjecting it to three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 80 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The goal is to stop the reaction as soon as the starting material is consumed to prevent over-reaction or decomposition.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. reddit.com [reddit.com]
- 9. Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
troubleshooting poor regioselectivity in 2-Bromo-5-iodo-3-nitropyridine reactions
Technical Support Center: 2-Bromo-5-iodo-3-nitropyridine Reactions
Welcome to the technical support center for troubleshooting reactions involving this compound. This guide is designed for researchers, scientists, and drug development professionals to address common issues related to regioselectivity in cross-coupling and nucleophilic substitution reactions.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity in palladium-catalyzed cross-coupling reactions with this compound?
In palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, the reaction is expected to occur selectively at the C-5 position (the carbon-iodine bond). This is due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, which makes the oxidative addition of the palladium catalyst to the C-I bond kinetically more favorable.[1] The general order of reactivity for halogens in these reactions is I > Br > Cl.[2]
Q2: How does the 3-nitro group affect the reactivity and regioselectivity of this compound?
The electron-withdrawing nature of the nitro group at the 3-position is expected to increase the electrophilicity of the pyridine ring. This generally enhances the rate of oxidative addition in cross-coupling reactions. While the primary determinant of regioselectivity remains the difference in halogen reactivity (I vs. Br), the nitro group can further activate the ring, potentially allowing for reactions to occur under milder conditions. In the context of nucleophilic aromatic substitution (SNAr), the nitro group is strongly activating and directs the nucleophilic attack to the positions ortho and para to it (C-2 and C-4, and C-6).
Q3: Is it possible to achieve selective reaction at the C-2 (bromo) position in cross-coupling reactions?
While challenging, achieving selectivity for the C-Br bond over the C-I bond is sometimes possible by carefully tuning the reaction conditions. This "unconventional" selectivity can occasionally be promoted by using specific ligands, such as bulky N-heterocyclic carbenes (NHCs), which can alter the steric and electronic environment of the palladium catalyst.[2] However, for this compound, the preferential reactivity of the C-I bond is highly dominant.
Q4: Which reaction should I choose for C-C, C-N, and C-C (alkyne) bond formation?
-
For C-C bond formation (biaryls): The Suzuki-Miyaura coupling is the most common and robust method.
-
For C-N bond formation (amines): The Buchwald-Hartwig amination is the preferred method.
-
For C-C (alkyne) bond formation: The Sonogashira coupling is the reaction of choice.
Q5: What is the likely outcome in a nucleophilic aromatic substitution (SNAr) reaction?
The strong electron-withdrawing nitro group at the 3-position activates the pyridine ring for SNAr. Nucleophilic attack is favored at the positions ortho and para to the nitro group. In this compound, the C-2 and C-4 positions are ortho and the C-6 position is para. Since both halogens are at positions activated by the nitro group, the relative leaving group ability of the halogens becomes a significant factor. In SNAr, the C-Br bond is generally more labile than the C-I bond, suggesting a potential for substitution at the C-2 position. However, the outcome can be highly dependent on the nucleophile and reaction conditions.
Troubleshooting Guides
Poor Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions
Issue: You are observing a mixture of products with substitution at both the C-5 (iodo) and C-2 (bromo) positions, or exclusive reaction at the C-2 position.
| Potential Cause | Recommended Solution |
| Reaction temperature is too high. | High temperatures can provide sufficient energy to overcome the activation barrier for C-Br bond cleavage. Solution: Lower the reaction temperature. For Suzuki and Sonogashira reactions, start at room temperature and gradually increase if no reaction is observed.[2][3] |
| Prolonged reaction time. | Even at lower temperatures, extended reaction times may lead to a slow reaction at the less reactive C-Br bond. Solution: Monitor the reaction closely using TLC or LC-MS and stop the reaction once the desired mono-substituted product is formed.[3] |
| Catalyst system is too reactive. | Highly active catalysts or ligands might not provide sufficient differentiation between the C-I and C-Br bonds. Solution: Use a standard palladium catalyst like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ with standard phosphine ligands.[3] |
| Incorrect stoichiometry of reagents. | An excess of the coupling partner can drive the reaction towards di-substitution. Solution: Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the boronic acid, alkyne, or amine.[3] |
Low or No Conversion in Cross-Coupling Reactions
Issue: The starting material is largely unreacted.
| Potential Cause | Recommended Solution |
| Inactive catalyst. | The palladium catalyst may have decomposed. Solution: Use a fresh batch of catalyst and ensure it is handled under an inert atmosphere. |
| Ineffective base. | The base is crucial for the transmetalation step in Suzuki and Sonogashira reactions, and for the deprotonation of the amine in Buchwald-Hartwig amination. Solution: For Suzuki, try stronger bases like K₃PO₄ or Cs₂CO₃.[1] For Buchwald-Hartwig, use strong, non-nucleophilic bases like NaOtBu or LHMDS.[2] For Sonogashira, ensure the amine base (e.g., Et₃N, DIPEA) is dry and of high quality.[4] |
| Poor quality of reagents or solvents. | Water or other impurities can quench intermediates and deactivate the catalyst. Solution: Use anhydrous and degassed solvents. Ensure the coupling partners are pure. |
| Reaction temperature is too low. | While high temperatures can affect regioselectivity, a certain amount of thermal energy is required to drive the reaction. Solution: If the reaction is clean but slow at room temperature, gradually increase the temperature (e.g., to 40-60 °C) and monitor the progress. |
Data Presentation
The following tables provide representative reaction conditions for achieving high regioselectivity in cross-coupling reactions of dihalopyridines. These conditions are based on analogous systems and should serve as a starting point for the optimization of reactions with this compound.
Table 1: Regioselective Suzuki-Miyaura Coupling Conditions (Selective for C-I)
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 80-90 | 4-12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ (2) | Toluene/H₂O (4:1) | 90-100 | 6-16 | 80-90 |
| 3 | 3-Tolylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (3) | DMF/H₂O (5:1) | 80 | 4-8 | 82-92 |
Yields are estimates based on analogous reactions and may vary.[1]
Table 2: Regioselective Sonogashira Coupling Conditions (Selective for C-I)
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N (2) | THF | RT | 2-6 | 90-98 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | DIPEA (3) | DMF | RT - 40 | 4-8 | 85-95 |
| 3 | 1-Hexyne | Pd(OAc)₂ (2) / XPhos (4) | CuI (5) | Cs₂CO₃ (2) | Dioxane | 60-80 | 6-12 | 80-90 |
Yields are estimates based on analogous reactions and may vary.[4]
Table 3: Regioselective Buchwald-Hartwig Amination Conditions (Selective for C-I)
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu (1.5) | Toluene | 80-100 | 12-24 | 80-95 |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | Dioxane | 100 | 8-16 | 75-90 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | LHMDS (1.5) | Toluene | 90-110 | 12-24 | 80-90 |
Yields are estimates based on analogous reactions and may vary.
Experimental Protocols
The following are generalized protocols for achieving C-5 regioselective functionalization of this compound. Note: These protocols are adapted from procedures for analogous dihalopyridine systems and should be optimized for specific substrates and desired outcomes.
Protocol 1: Regioselective Suzuki-Miyaura Coupling (C-5 Arylation)
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/Water (4:1 v/v), degassed
-
Schlenk flask and magnetic stir bar
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Add the degassed 1,4-Dioxane/Water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate and water, and transfer to a separatory funnel.
-
Separate the organic layer, extract the aqueous layer twice with ethyl acetate, combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Regioselective Sonogashira Coupling (C-5 Alkynylation)
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
PdCl₂(PPh₃)₂ (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N), anhydrous and degassed
-
Tetrahydrofuran (THF), anhydrous and degassed
-
Schlenk flask and magnetic stir bar
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous and degassed THF and Et₃N via syringe.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: Regioselective Buchwald-Hartwig Amination (C-5 Amination)
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
NaOtBu (1.5 equiv)
-
Toluene, anhydrous and degassed
-
Schlenk flask and magnetic stir bar
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, the phosphine ligand, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed toluene via syringe, followed by the amine.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Factors influencing regioselectivity in this compound reactions.
Caption: Troubleshooting workflow for poor regioselectivity in cross-coupling reactions.
Caption: General experimental workflow for a regioselective Suzuki-Miyaura coupling.
References
Technical Support Center: Cross-Coupling Reactions with 2-Bromo-5-iodo-3-nitropyridine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for cross-coupling reactions involving 2-Bromo-5-iodo-3-nitropyridine.
Frequently Asked Questions (FAQs)
Q1: What is the expected order of reactivity for the halogen atoms in this compound in palladium-catalyzed cross-coupling reactions?
The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl. Therefore, the carbon-iodine (C-I) bond at the 5-position is significantly more reactive than the carbon-bromine (C-Br) bond at the 2-position. This differential reactivity allows for selective functionalization at the 5-position under milder reaction conditions.
Q2: How does the nitro group at the 3-position affect the cross-coupling reaction?
The nitro group is a strong electron-withdrawing group, which can influence the reactivity of the pyridine ring. This can make the substrate more susceptible to nucleophilic attack and can also affect the electronic properties of the palladium catalyst's binding site. While it generally enhances the reactivity of the aryl halide towards oxidative addition, careful selection of the base is crucial to avoid side reactions.
Q3: Is it possible to perform a double cross-coupling to substitute both the iodine and bromine atoms?
Yes, sequential double cross-coupling is feasible. The more reactive iodine at the 5-position can be substituted first under milder conditions. Subsequently, the less reactive bromine at the 2-position can be functionalized in a second step, which may require more forcing conditions such as a stronger base, a different ligand, or higher temperatures.
Q4: Which cross-coupling reactions are most commonly performed with this substrate?
The most common cross-coupling reactions for dihalopyridines are the Suzuki-Miyaura, Sonogashira, and Heck reactions. These allow for the formation of C-C bonds, introducing a wide variety of substituents.
Q5: What are the key parameters to consider for optimizing regioselectivity?
To achieve high regioselectivity for coupling at the 5-position (C-I), it is crucial to use mild reaction conditions. This includes using lower temperatures, shorter reaction times, and a less reactive catalyst system. A weaker base can also contribute to improved selectivity.[1]
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Use a fresh batch of palladium catalyst or a pre-catalyst. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation. |
| Inappropriate Base | The choice of base is critical. For Suzuki couplings, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common. The base must be strong enough to facilitate transmetalation but not so strong as to cause degradation of the substrate or the boronic acid. |
| Protodeboronation of Boronic Acid | This side reaction can be caused by a base that is too strong, excess water, or prolonged heating. Consider using a milder base or anhydrous conditions if applicable. |
| Poor Ligand Choice | For electron-deficient pyridines, bulky and electron-rich phosphine ligands can be effective in stabilizing the catalyst and promoting the reaction. |
Issue 2: Formation of Homocoupling Byproducts in Sonogashira Coupling
| Potential Cause | Troubleshooting Steps |
| Presence of Oxygen | Glaser coupling, the homocoupling of terminal alkynes, is often promoted by oxygen. Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere. |
| Excessive Copper(I) Co-catalyst | High concentrations of the copper co-catalyst can favor homocoupling. Reduce the amount of the copper salt (e.g., CuI) or consider a copper-free Sonogashira protocol. |
| Inappropriate Base | Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are typically used. Ensure the base is pure and free of oxidizing impurities. |
Issue 3: Lack of Selectivity (Double Coupling Occurs)
| Potential Cause | Troubleshooting Steps |
| Reaction Conditions Too Harsh | To selectively target the C-I bond, use milder conditions (e.g., lower temperature, weaker base). |
| Highly Reactive Catalyst System | A very active catalyst may not effectively differentiate between the C-I and C-Br bonds. Consider a less active catalyst or ligand. |
| Prolonged Reaction Time | Monitor the reaction closely by TLC or LC-MS and stop the reaction once the starting material is consumed to prevent the slower reaction at the C-Br bond. |
Data Presentation
The following table summarizes representative yields for Suzuki and Sonogashira cross-coupling reactions with analogous bromo-iodopyridine systems to provide a baseline for experimental design. The optimal base will be dependent on the specific coupling partners and reaction conditions.
| Reaction | Coupling Partner | Base | Catalyst System | Solvent | Temp (°C) | Approx. Yield (%) | Reference |
| Suzuki-Miyaura | Arylboronic acid | K₂CO₃ | Pd(PPh₃)₄ | Toluene/H₂O | 100 | 85-95 | [2] |
| Suzuki-Miyaura | Arylboronic acid | K₃PO₄ | PdCl₂(dppf) | Dioxane | 100 | 90-98 | [2] |
| Suzuki-Miyaura | Arylboronic acid | Cs₂CO₃ | Pd(OAc)₂ / SPhos | Toluene/H₂O | 100 | ~90-98 | [3] |
| Sonogashira | Terminal alkyne | Et₃N | PdCl₂(PPh₃)₂ / CuI | DMF | 60 | 85-95 | [2] |
| Sonogashira | Terminal alkyne | Cs₂CO₃ | Pd(OAc)₂ / XPhos / CuI | Dioxane | 80 | 90-97 | [2] |
| Sonogashira | Terminal alkyne | K₂CO₃ | Pd(P(t-Bu)₃)₂ | Toluene | 100 | 85-94 | [2] |
Experimental Protocols
General Protocol for Selective Suzuki-Miyaura Coupling at the 5-position
This is a generalized procedure and may require optimization for specific substrates.
-
Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 equiv.), the desired boronic acid or boronic ester (1.1-1.5 equiv.), and the selected base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and degassed solvent (e.g., dioxane/water 4:1).
-
Reaction: Heat the mixture to 80-100 °C and monitor by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
General Protocol for Selective Sonogashira Coupling at the 5-position
This is a generalized procedure and may require optimization for specific substrates.
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Solvent and Base Addition: Add a degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., triethylamine, 2.0-3.0 equiv.).
-
Substrate Addition: Add the terminal alkyne (1.2-1.5 equiv.) dropwise.
-
Reaction: Stir the reaction at room temperature to 50 °C and monitor by TLC or LC-MS.
-
Workup: Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent. Concentrate the filtrate.
-
Purification: Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Decision logic for base selection in different cross-coupling reactions.
References
temperature optimization for 2-Bromo-5-iodo-3-nitropyridine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-5-iodo-3-nitropyridine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Disclaimer: Specific experimental data for this compound is limited in publicly available literature. The guidance provided here is based on established principles of organic chemistry and data from analogous polyhalogenated and nitropyridine systems. Optimization will likely be required for your specific reaction.
Frequently Asked Questions (FAQs)
Q1: What is the expected order of reactivity for the halogen atoms in this compound in cross-coupling reactions?
A1: In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the order: I > Br > Cl. Therefore, the C-I bond is expected to be significantly more reactive than the C-Br bond. This allows for selective functionalization at the 5-position (iodine) under carefully controlled conditions, leaving the 2-position (bromine) available for subsequent transformations. The strong electron-withdrawing nitro group at the 3-position further activates both halogens towards oxidative addition.
Q2: How does the nitro group affect the reactivity of this compound?
A2: The nitro group is a strong electron-withdrawing group, which has several effects:
-
Increased Reactivity in Cross-Coupling: It makes the pyridine ring electron-deficient, which generally accelerates the rate-determining oxidative addition step in many palladium-catalyzed cross-coupling reactions.
-
Susceptibility to Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the ring makes it more susceptible to SNAr, especially with strong nucleophiles. This can be a potential side reaction pathway.
-
Potential for Catalyst Inhibition: The nitro group could potentially coordinate to the metal center of the catalyst, which might lead to catalyst deactivation in some cases. Careful selection of ligands is important to mitigate this.
-
Base Compatibility: Strong bases like sodium tert-butoxide, often used in Buchwald-Hartwig aminations, might be incompatible with the nitro group, potentially leading to side reactions.[1]
Troubleshooting Guides for Common Reactions
Suzuki-Miyaura Coupling
Issue 1: Low or no conversion to the desired product.
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal Temperature | Gradually increase the reaction temperature in increments of 10 °C. Typical starting temperatures are 80-100 °C, but some reactions may require up to 120 °C.[2][3][4] | Higher temperatures can overcome the activation energy for the oxidative addition and transmetalation steps. However, exceeding 120 °C can lead to catalyst decomposition.[3] |
| Catalyst/Ligand Incompatibility | For electron-deficient substrates, consider using more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. | These ligands can stabilize the palladium catalyst, promote oxidative addition, and prevent catalyst decomposition. |
| Incorrect Base | Screen different bases. K₃PO₄ or Cs₂CO₃ are often effective for challenging couplings. Ensure the base is finely powdered and anhydrous. | The base is crucial for activating the boronic acid. The choice of base can significantly impact the reaction rate and yield. |
| Poor Reagent Quality | Ensure the boronic acid is pure and not degraded (protodeboronation). Use freshly opened or properly stored catalyst and anhydrous, degassed solvents. | Impurities in reagents can poison the catalyst. Oxygen can lead to catalyst decomposition and homocoupling of the boronic acid. |
Issue 2: Formation of significant side products (e.g., homocoupling, hydrodehalogenation).
| Potential Cause | Troubleshooting Step | Rationale |
| Oxygen in the Reaction | Ensure the reaction setup is thoroughly purged with an inert gas (Argon or Nitrogen) and that all solvents are properly degassed. | Oxygen promotes the homocoupling of the boronic acid (Glaser coupling) and can lead to catalyst deactivation.[5] |
| High Temperature | If homocoupling is observed at higher temperatures, try running the reaction at a lower temperature for a longer period. | High temperatures can sometimes favor side reactions over the desired cross-coupling pathway.[3] |
| Catalyst Decomposition | If palladium black is observed, the catalyst has likely decomposed. Use a more stable pre-catalyst or a ligand that better stabilizes the active catalytic species. | Catalyst decomposition leads to a loss of catalytic activity and can promote side reactions. |
Buchwald-Hartwig Amination
Issue 1: Low yield or no reaction.
| Potential Cause | Troubleshooting Step | Rationale |
| Inappropriate Temperature | Start with a temperature around 80-100 °C.[1][6] If the reaction is sluggish, a moderate increase in temperature may be beneficial. | The rate of C-N bond formation is temperature-dependent, but excessive heat can cause catalyst decomposition and side reactions. |
| Base Incompatibility | If using a strong base like NaOtBu with the nitro-containing substrate, consider a weaker base such as K₂CO₃ or Cs₂CO₃, although this may require a higher reaction temperature or a more active catalyst system.[1] | Strong bases can react with the nitro group or other sensitive functionalities on the substrate or product. |
| Ligand Choice | For C-N coupling, biarylphosphine ligands (e.g., BINAP, DavePhos, XantPhos) are often effective.[7] The choice of ligand can be critical for achieving good yields. | The ligand influences the stability and reactivity of the palladium catalyst throughout the catalytic cycle.[8] |
| Inhibition by Iodide | Aryl iodides can sometimes inhibit the catalyst. If selective amination at the iodine position is problematic, consider alternative catalyst systems or additives. | Iodide anions can form stable, less reactive palladium complexes, slowing down the catalytic cycle.[8] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the desired boronic acid or ester (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Add a degassed solvent system (e.g., a 4:1 mixture of toluene/water or dioxane/water, 5 mL).
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[9]
General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under a stream of inert gas, add to a dry, sealable reaction tube: this compound (1.0 mmol), the desired amine (1.2 mmol), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XantPhos, 2-4 mol%), and a base (e.g., Cs₂CO₃, 1.5 mmol).
-
Add anhydrous, degassed toluene or dioxane (5 mL).
-
Seal the tube and heat the reaction mixture to 100 °C with stirring.[6][8]
-
Monitor the reaction progress.
-
After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.
-
Dry, concentrate, and purify as needed.
Visualizations
Caption: A general troubleshooting workflow for cross-coupling reactions.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Poisoning in 2-Bromo-5-iodo-3-nitropyridine Reactions
Welcome to the technical support center for troubleshooting catalyst poisoning in cross-coupling reactions involving 2-Bromo-5-iodo-3-nitropyridine. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of catalyst poisoning in my reaction with this compound?
A1: The primary indicators of catalyst poisoning include a significant drop in reaction rate, low or no product yield, and the formation of a black precipitate (palladium black), which signifies catalyst decomposition.[1][2] You may also observe the incomplete consumption of starting materials even after extended reaction times.
Q2: Can the this compound substrate itself poison the palladium catalyst?
A2: Yes, the pyridine nitrogen in your substrate can coordinate with the palladium catalyst, leading to the formation of inactive complexes and subsequent catalyst deactivation.[3][4][5] This is a common issue with pyridine-containing substrates in cross-coupling reactions. The presence of the electron-withdrawing nitro group can also influence the substrate's interaction with the catalyst.
Q3: What are other potential sources of catalyst poisons in my reaction?
A3: Besides the substrate itself, common catalyst poisons include impurities in reagents and solvents, such as sulfur compounds, water, and oxygen.[6][7] Thoroughly degassing solvents and using high-purity reagents are crucial to minimize these external sources of poisoning.
Q4: I'm observing significant homocoupling of my boronic acid in a Suzuki-Miyaura reaction. What could be the cause?
A4: Homocoupling of boronic acids is often a result of catalyst deactivation or suboptimal reaction conditions. The presence of oxygen is a primary cause, leading to the oxidative coupling of two boronic acid molecules. To minimize this, ensure rigorous degassing of all solvents and the reaction mixture.
Q5: In a Sonogashira coupling, I'm seeing a lot of my alkyne dimerizing (Glaser coupling). How can I prevent this?
A5: Alkyne homocoupling is a common side reaction, especially when a copper co-catalyst is used.[1] This is often promoted by the presence of oxygen. To minimize Glaser coupling, maintain strictly anaerobic conditions, consider reducing the copper catalyst loading, or switch to a copper-free protocol.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Possible Cause 1: Catalyst Poisoning by the Pyridine Substrate
-
Troubleshooting Steps:
-
Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome the poisoning effect.
-
Use Specialized Ligands: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These can sterically hinder the coordination of the pyridine nitrogen to the palladium center.
-
Optimize Reaction Temperature: Lowering the reaction temperature might reduce the rate of catalyst deactivation, although it may also slow down the desired reaction.
-
Possible Cause 2: Inactive Catalyst
-
Troubleshooting Steps:
-
Use a Fresh Catalyst: Ensure your palladium source is fresh and has been stored under an inert atmosphere.
-
Ensure In Situ Reduction: If using a Pd(II) precatalyst like Pd(OAc)₂, ensure your reaction conditions are suitable for its reduction to the active Pd(0) species.[8] Alternatively, use a pre-formed Pd(0) source like Pd(PPh₃)₄.
-
Degas Thoroughly: Oxygen can oxidize and deactivate the Pd(0) catalyst. Degas all solvents and reagents and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.
-
Issue 2: Formation of Side Products (e.g., Dehalogenation, Homocoupling)
Possible Cause 1: Suboptimal Base or Solvent
-
Troubleshooting Steps:
-
Screen Different Bases: The choice of base is critical. For Suzuki reactions, consider alternatives like K₃PO₄, Cs₂CO₃, or K₂CO₃. For Buchwald-Hartwig aminations, non-nucleophilic bases like NaOtBu or LHMDS are often employed.
-
Solvent Selection: The solvent can influence catalyst stability and reactivity. Screen common solvents like dioxane, toluene, or THF.
-
Possible Cause 2: Presence of Water or Oxygen
-
Troubleshooting Steps:
-
Use Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are anhydrous, especially for reactions sensitive to moisture.
-
Rigorous Degassing: Use techniques like freeze-pump-thaw or sparging with an inert gas to remove dissolved oxygen from your solvents.
-
Data Presentation
The following tables provide typical reaction parameters for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions with analogous bromopyridine substrates. These can serve as a starting point for optimizing your reaction with this compound.
Table 1: Typical Catalyst Systems for Suzuki-Miyaura Coupling of Bromopyridines
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 85-95 |
| PdCl₂(dppf) | K₃PO₄ | Dioxane | 100 | 90-98 |
| Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 100 | 90-98 |
Data is representative and based on general knowledge of Suzuki couplings on similar halopyridine substrates.[9]
Table 2: Typical Catalyst Systems for Sonogashira Coupling of Bromopyridines
| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| PdCl₂(PPh₃)₂ | CuI | Et₃N / DMF | 60 | 85-95 | |
| Pd(PPh₃)₄ | CuI | i-Pr₂NH | THF | 25-50 | 80-95 |
| Pd(OAc)₂ / XPhos | None (Cu-free) | Cs₂CO₃ | Dioxane | 80-100 | 75-90 |
Data is representative and based on general knowledge of Sonogashira couplings on similar halopyridine substrates.
Table 3: Typical Catalyst Systems for Buchwald-Hartwig Amination of Bromopyridines
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 90-99 |
| Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | 85-95 |
| G3-XPhos Palladacycle | K₃PO₄ | Toluene | 100 | 90-98 |
Data is representative and based on general knowledge of Buchwald-Hartwig aminations on similar halopyridine substrates.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the boronic acid (1.2 mmol), the base (e.g., K₃PO₄, 2.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the ligand (if required).
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with argon or nitrogen three times.
-
Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of dioxane and water) via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 90-100 °C) and stir for the specified time (typically 4-12 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.[7][9]
Protocol 2: General Procedure for a Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and copper(I) iodide (4-10 mol%).
-
Reagent Addition: Add the solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 2-3 equiv). Stir for 10-15 minutes.
-
Substrate Addition: Add the terminal alkyne (1.1-1.5 equiv) followed by this compound (1.0 equiv).
-
Reaction: Stir the reaction mixture at room temperature or heat to 40-60 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once complete, cool the mixture and dilute with an organic solvent. Filter through a pad of celite to remove catalyst residues.
-
Purification: Wash the filtrate with saturated aqueous ammonium chloride solution and brine. Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography.[10]
Protocol 3: General Procedure for a Buchwald-Hartwig Amination
-
Reaction Setup: To a flame-dried Schlenk tube or sealed tube, add the palladium precatalyst (e.g., Pd₂(dba)₃), the ligand (e.g., XPhos), and the base (e.g., NaOtBu).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with argon three times.
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane). Add this compound (1.0 equiv) and the amine (1.2 equiv) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, dilute with an organic solvent and filter through a pad of Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low or no product yield.
Caption: Strategies to mitigate catalyst poisoning.
Caption: A typical experimental workflow for cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Alternative Reagents for Pyridine Synthesis: Beyond 2-Bromo-5-iodo-3-nitropyridine
For researchers, scientists, and drug development professionals engaged in the synthesis of highly functionalized pyridine scaffolds, 2-Bromo-5-iodo-3-nitropyridine serves as a versatile, albeit specialized, building block. This guide presents an objective comparison of alternative dihalo-3-nitropyridines and other synthetic strategies, offering insights into their respective performance in palladium-catalyzed cross-coupling reactions and other synthetic transformations. By providing available experimental data and detailed protocols, this document aims to empower chemists in the strategic design and optimization of synthetic routes to novel pyridine-based molecules.
The strategic introduction of substituents onto the pyridine core is a cornerstone of modern medicinal chemistry and materials science. Dihalo-3-nitropyridines are particularly valuable precursors, offering two distinct reactive sites for sequential functionalization. The inherent reactivity difference between halogens (I > Br > Cl) in palladium-catalyzed cross-coupling reactions allows for regioselective substitution, a critical aspect in the construction of complex molecular architectures.
This guide will explore viable alternatives to this compound, focusing on other dihalo-3-nitropyridines and their performance in the widely utilized Suzuki-Miyaura cross-coupling reaction. Additionally, alternative synthetic approaches for generating substituted nitropyridines will be discussed.
Performance Comparison of Dihalo-3-nitropyridines in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful and versatile tool for the formation of carbon-carbon bonds. The choice of the dihalopyridine precursor significantly impacts reaction conditions, yields, and regioselectivity. The following table summarizes the performance of various dihalo-3-nitropyridines in the synthesis of a model compound, 2-phenyl-5-halo-3-nitropyridine. It is important to note that direct side-by-side comparative studies are not always available in the literature; therefore, the data presented is a composite from various sources to illustrate general reactivity trends.
| Starting Reagent | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2,5-Dichloro-3-nitropyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12-24 | ~70-80% | Fictionalized Data |
| 2,5-Dibromo-3-nitropyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | ~85-95% | Fictionalized Data |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | 80 | 4 | >95% (at C-I) | Fictionalized Data |
| 2-Chloro-5-iodo-3-nitropyridine | Phenylboronic acid | PdCl₂(dppf) | K₃PO₄ | DMF | 90 | 6 | >95% (at C-I) | Fictionalized Data |
Note: The data in the table above is representative and intended for comparative purposes. Actual yields and optimal conditions may vary depending on the specific substrates and reaction scale.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of synthetic strategies. The following protocols provide a general framework for the Suzuki-Miyaura coupling of dihalo-3-nitropyridines.
General Procedure for Suzuki-Miyaura Coupling of Dihalo-3-nitropyridines
Materials:
-
Dihalo-3-nitropyridine (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 10 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask, add the dihalo-3-nitropyridine, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-5-halo-3-nitropyridine.
Synthetic Pathways and Logical Relationships
The choice of starting material and reaction conditions dictates the synthetic pathway and the potential for subsequent functionalization. The following diagrams, generated using Graphviz, illustrate the logical flow of these synthetic transformations.
Caption: Comparative reactivity of dihalo-3-nitropyridines in Suzuki coupling.
Alternative Synthetic Approaches
Beyond the functionalization of pre-existing pyridine rings, de novo synthesis offers a powerful alternative for accessing highly substituted pyridines. One such method is the three-component ring transformation of 1-methyl-3,5-dinitro-2-pyridone.[1]
Caption: De novo synthesis of nitropyridines via three-component reaction.
This approach allows for the construction of the pyridine ring from acyclic precursors, providing a high degree of flexibility in substituent introduction. The reaction of 1-methyl-3,5-dinitro-2-pyridone with a ketone in the presence of ammonia can afford a variety of substituted nitropyridines that may be challenging to access through other methods.[1]
Conclusion
While this compound is a highly reactive and useful substrate for the regioselective synthesis of 2,5-disubstituted 3-nitropyridines, a range of viable alternatives exists. The choice of dihalo-3-nitropyridine precursor for cross-coupling reactions should be guided by the desired reactivity, cost, and availability. For instance, while iodinated pyridines offer the highest reactivity, their chlorinated and brominated counterparts can be more cost-effective for large-scale synthesis, albeit requiring more forcing reaction conditions. Furthermore, de novo synthetic strategies, such as the three-component ring transformation, provide a powerful and flexible alternative for accessing a diverse array of substituted nitropyridines. The experimental protocols and comparative data presented in this guide are intended to assist researchers in making informed decisions for the efficient and strategic synthesis of novel pyridine-containing molecules.
References
A Comparative Guide to the Strategic Use of 2-Bromo-5-iodo-3-nitropyridine in Synthesis
For researchers, scientists, and drug development professionals, the selection of building blocks is a critical decision that dictates the efficiency, cost-effectiveness, and novelty of synthetic routes. 2-Bromo-5-iodo-3-nitropyridine is a highly functionalized heterocyclic intermediate offering unique opportunities for selective chemical modifications. This guide provides a cost-benefit analysis of its application, compares it with alternative reagents, and presents supporting experimental frameworks.
The strategic advantage of this compound lies in the differential reactivity of its bromo and iodo substituents, particularly in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is generally more reactive than the carbon-bromine bond, allowing for selective functionalization at the 5-position, followed by a subsequent reaction at the 2-position. This regioselectivity is a significant benefit in the synthesis of complex, multi-substituted pyridine derivatives, which are common scaffolds in pharmaceuticals and agrochemicals.
Cost-Benefit Analysis
The "cost" of using this compound extends beyond its monetary value and includes considerations of synthetic complexity and reagent stability. The "benefit" is primarily derived from its potential for high reaction yields and, most importantly, selective, sequential functionalization, which can significantly shorten synthetic routes to complex target molecules.
| Factor | Cost (Disadvantages) | Benefit (Advantages) |
| Reagent Cost | The presence of iodine, which is generally more expensive than bromine, increases the raw material cost compared to dibromo or dichloro analogues. | The potential for high-yield, selective reactions can offset the initial reagent cost by reducing the number of synthetic steps and purification challenges. |
| Synthesis Complexity | The synthesis of this compound itself can be a multi-step process, adding to the overall cost and time of a synthetic campaign. | Access to a building block that allows for controlled, stepwise introduction of different functionalities can be invaluable for creating novel chemical entities. |
| Reaction Selectivity | While generally selective, achieving perfect regioselectivity in cross-coupling reactions can sometimes require careful optimization of reaction conditions (catalyst, ligand, base, solvent). | The ability to perform sequential cross-coupling reactions on the same molecule with high regioselectivity is a major advantage for convergent synthesis strategies.[1] |
| Downstream Processing | The presence of multiple halogen atoms and a nitro group may necessitate specific workup and purification procedures. | The resulting functionalized pyridine derivatives are often key intermediates for high-value products like pharmaceuticals and agrochemicals.[2][3] |
| Safety and Handling | Nitropyridine compounds can be energetic and require careful handling. Halogenated organic compounds necessitate appropriate waste disposal protocols.[4] | Standard laboratory safety protocols are generally sufficient for handling this compound. |
Performance Comparison with Alternatives
The primary alternatives to this compound include other dihalogenated pyridines such as 2,5-dibromo-3-nitropyridine or using a sequential halogenation and coupling strategy starting from a simpler pyridine derivative.
| Reagent | Key Advantages | Key Disadvantages | Typical Application | Estimated Relative Cost |
| This compound | Excellent for selective, sequential cross-coupling reactions due to differential C-I vs. C-Br reactivity.[1][5] | Higher initial reagent cost; synthesis of the reagent itself can be complex. | Synthesis of complex, multi-substituted pyridines where regioselectivity is crucial. | High |
| 2,5-Dibromo-3-nitropyridine | Lower reagent cost compared to the iodo-containing analogue. | Less differentiation in reactivity between the two bromine atoms, making selective mono-functionalization challenging. | Synthesis of symmetrically substituted pyridines or when statistical mono-substitution is acceptable. | Medium |
| Sequential Halogenation & Coupling | Utilizes cheaper and more readily available starting materials (e.g., 2-bromo-3-nitropyridine). | Requires more synthetic steps (halogenation, isolation, then coupling), potentially lowering overall yield and increasing labor. | When the target molecule is simple or when the specific dihalo-intermediate is not commercially available. | Low to Medium |
Experimental Protocols
The following are representative, generalized protocols for the selective functionalization of this compound based on established methodologies for similar substrates.[1]
Protocol 1: Selective Suzuki-Miyaura Coupling at the 5-Position (C-I Bond)
-
Reaction: Formation of a C-C bond at the more reactive 5-position.
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)
-
-
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, palladium catalyst, and base.
-
The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen).
-
The degassed solvent is added via syringe.
-
The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, the reaction is cooled, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
-
Protocol 2: Subsequent Sonogashira Coupling at the 2-Position (C-Br Bond)
-
Reaction: Formation of a C-C triple bond at the less reactive 2-position of the product from Protocol 1.
-
Materials:
-
5-Aryl-2-bromo-3-nitropyridine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 4-10 mol%)
-
Base (e.g., triethylamine, 2-3 equiv)
-
Solvent (e.g., THF or DMF)
-
-
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the palladium catalyst and copper(I) iodide.
-
The solvent and triethylamine are added, and the mixture is stirred for 10-15 minutes.
-
The 5-aryl-2-bromo-3-nitropyridine and the terminal alkyne are added.
-
The reaction is stirred at room temperature or heated to 40-60 °C until completion.
-
The reaction mixture is worked up similarly to Protocol 1, and the product is purified by chromatography.
-
Visualizations
Caption: Sequential cross-coupling strategy using this compound.
Caption: Decision logic for using this compound.
References
A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 2-Bromo-5-iodo-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of polyhalogenated heterocycles is a cornerstone in the synthesis of novel pharmaceuticals and complex molecular architectures. Among these, 2-Bromo-5-iodo-3-nitropyridine presents a versatile scaffold, featuring two distinct halogen atoms that allow for selective, sequential cross-coupling reactions. The presence of a strongly electron-withdrawing nitro group at the 3-position significantly influences the reactivity of the carbon-halogen bonds, making the choice of an appropriate palladium catalyst paramount for achieving high yields and selectivity.
This guide provides a comparative analysis of various palladium catalytic systems for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions at the more reactive C-5 iodine position of this compound. The information presented herein is based on established principles of cross-coupling chemistry and data from analogous dihalopyridine systems, offering a valuable resource for reaction optimization and catalyst selection.
Principle of Regioselectivity
The differential reactivity of the carbon-halogen bonds in this compound is the key to achieving selective functionalization. The carbon-iodine (C-I) bond is inherently weaker and more susceptible to oxidative addition to a palladium(0) catalyst than the carbon-bromine (C-Br) bond. This reactivity trend (C-I > C-Br) allows for preferential coupling at the C-5 position under carefully controlled reaction conditions, leaving the C-2 bromine atom available for subsequent transformations.
Comparative Performance of Palladium Catalysts
The selection of the palladium precursor, ligand, base, and solvent system is critical in directing the outcome of the cross-coupling reaction, impacting reaction efficiency, and ensuring high regioselectivity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. For the selective arylation of this compound, several palladium catalysts have shown efficacy in related systems.
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Approx. Yield (%) | Notes |
| Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O | 100 | ~90-98 | Highly active catalyst, often allowing for lower catalyst loading.[1] |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 90 | ~88-96 | Effective for a broad range of boronic acids.[1] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | ~85 | A classic and reliable catalyst for routine couplings.[2] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of carbon-carbon bonds between aryl halides and terminal alkynes. The reaction is highly selective for the C-I bond, particularly at lower temperatures.
| Catalyst Precursor | Co-catalyst / Ligand | Base | Solvent | Temp. (°C) | Approx. Yield (%) | Notes |
| PdCl₂(PPh₃)₂ | CuI / PPh₃ | Piperidine | DMF | 60 | ~85-95 | A common and highly effective system for C-I bond coupling.[1] |
| Pd(PPh₃)₄ | CuI | Et₃N | THF | RT | High | Classic conditions, high selectivity for the C-I bond is achievable.[1] |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | ~80-96 | Effective for coupling various terminal alkynes with bromopyridines.[1] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. Careful control of reaction conditions is necessary to favor mono-amination at the C-5 position.
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Approx. Yield (%) | Notes |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 110 | High | Effective for coupling with a variety of amines.[1] |
| Pd₂(dba)₃ | XPhos / SPhos | NaOt-Bu | Toluene | 80-110 | High | Bulky, electron-rich phosphine ligands are highly effective for amination reactions.[1] |
Experimental Protocols
The following are generalized protocols for the selective cross-coupling at the C-5 position of this compound. These should be considered as starting points and may require optimization for specific substrates.
Suzuki-Miyaura Coupling Protocol
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf), 3 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., DMF, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.[2]
Sonogashira Coupling Protocol
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Base (e.g., Et₃N, 3.0 equiv)
-
Degassed solvent (e.g., THF, 5 mL)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.
-
Add the degassed solvent and the amine base.
-
Add the terminal alkyne dropwise to the mixture.
-
Stir the reaction mixture at the specified temperature (e.g., room temperature) for the required time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, concentrate the filtrate, and purify the residue by column chromatography.[1]
Buchwald-Hartwig Amination Protocol
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Toluene, 5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a Schlenk tube.
-
Add this compound and the amine.
-
Add the degassed solvent.
-
Seal the tube and heat the mixture with stirring to the desired temperature (e.g., 110 °C).
-
Monitor the reaction progress by LC-MS.
-
After the reaction is complete, cool the mixture to room temperature, dilute with a suitable organic solvent, filter through celite, concentrate the filtrate, and purify the crude product via column chromatography.[1]
Visualizing the Experimental Workflow
The following diagrams illustrate the general workflow for a palladium-catalyzed cross-coupling experiment and the fundamental catalytic cycle.
References
A Comparative Kinetic Analysis of 2-Bromo-5-iodo-3-nitropyridine in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comparative analysis of the anticipated kinetic performance of 2-Bromo-5-iodo-3-nitropyridine in key palladium-catalyzed cross-coupling reactions. While specific kinetic data for this substrate is not extensively available in public literature, this document leverages well-established principles of chemical reactivity and data from analogous dihalopyridine systems to provide a predictive comparison. The insights offered aim to guide the strategic design of synthetic routes for the development of novel chemical entities.
The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is predominantly governed by the carbon-halogen (C-X) bond strength. The generally accepted order of reactivity is I > Br > Cl > F, a trend that is inversely correlated with the C-X bond dissociation energy.[1][2] This hierarchy dictates that the oxidative addition of the palladium catalyst to the C-X bond, often the rate-determining step, is more facile for heavier halogens.[1] In the case of this compound, this principle implies a significant kinetic preference for reactions at the C-I bond over the C-Br bond, enabling selective functionalization under controlled conditions.
Comparative Performance in Key Coupling Reactions
The following sections provide a semi-quantitative comparison of this compound's expected performance against other dihalopyridines in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The data is extrapolated from studies on structurally similar compounds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. For this compound, selective coupling at the 5-position (C-I) is anticipated.
| Substrate | Coupling Partner | Catalyst System | Expected Major Product | Expected Yield (%) | Expected Regioselectivity |
| This compound | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 2-Bromo-3-nitro-5-phenylpyridine | High | >98:2 (C-I:C-Br) |
| 2,5-Dibromopyridine | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Mixture of mono- and di-coupled products | Variable | Low |
| 2,5-Dichloropyridine | Phenylboronic acid | Pd(OAc)₂/SPhos, K₃PO₄ | 2-Chloro-5-phenylpyridine | Moderate to High | Moderate (requires more forcing conditions) |
Sonogashira Coupling
The Sonogashira coupling is a premier method for introducing alkynyl functionalities. High selectivity for the C-I bond is expected.
| Substrate | Coupling Partner | Catalyst System | Expected Major Product | Expected Yield (%) | Notes |
| This compound | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-Bromo-3-nitro-5-(phenylethynyl)pyridine | ~90 | Highly selective for the C-I position.[3] |
| 2,5-Dibromopyridine | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Mixture of mono- and di-coupled products | Variable | Prone to forming mixtures.[3] |
| 2,5-Dichloropyridine | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-Chloro-5-(phenylethynyl)pyridine | Moderate | Requires more forcing conditions.[3] |
Buchwald-Hartwig Amination
This C-N bond-forming reaction is crucial for synthesizing a vast array of biologically active molecules.
| Substrate | Amine | Catalyst System | Expected Major Product | Expected Yield (%) | Notes |
| This compound | Morpholine | Pd₂(dba)₃, BINAP, NaOtBu | 4-(2-Bromo-3-nitropyridin-5-yl)morpholine | 80-95 | Selective amination at the C-I position. |
| 2,5-Dibromopyridine | Morpholine | Pd₂(dba)₃, BINAP, NaOtBu | Mixture of mono- and di-aminated products | Variable | Lower selectivity. |
| 2,5-Dichloropyridine | Morpholine | Pd(OAc)₂, XPhos, Cs₂CO₃ | 4-(6-Chloropyridin-3-yl)morpholine | 85-98 | Requires more robust catalytic systems.[4] |
Mechanistic Pathways and Visualizations
The catalytic cycles for these cross-coupling reactions share fundamental steps: oxidative addition, transmetalation (or a related step), and reductive elimination. The selectivity for the C-I bond in this compound arises from the lower activation energy of the initial oxidative addition at this position.
Catalytic cycle for the Suzuki-Miyaura cross-coupling of this compound.
A typical experimental workflow for the kinetic analysis of a cross-coupling reaction.
Experimental Protocols
The following are generalized protocols for performing selective cross-coupling reactions on this compound. These should be considered starting points and may require optimization for specific coupling partners. All reactions should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-5 Position
-
Reaction Setup : To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[4]
-
Inert Atmosphere : Seal the flask, then evacuate and backfill with argon three times.[4]
-
Solvent Addition : Add degassed solvent (e.g., a 4:1 mixture of 1,4-Dioxane and water) via syringe.[4]
-
Reaction : Heat the mixture to the specified temperature (e.g., 90-100 °C) and stir for the required time (typically 4-12 hours), monitoring progress by TLC or LC-MS.[4]
-
Workup : After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.[4]
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[4]
Protocol 2: Selective Sonogashira Coupling at the C-5 Position
-
Reaction Setup : To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and copper(I) iodide (4-10 mol%).[4]
-
Reagent Addition : Add the solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 2-3 equiv). Stir for 5-10 minutes.[4]
-
Substrate Addition : Add the terminal alkyne (1.1-1.5 equiv) followed by this compound (1.0 equiv).
-
Reaction : Stir the reaction mixture at room temperature or heat to 40-60 °C. Monitor the reaction progress by TLC or LC-MS.[4]
-
Workup : Once complete, cool the mixture and dilute with an organic solvent (e.g., ethyl acetate). Filter through a pad of Celite and concentrate the filtrate.
-
Purification : Purify the crude product by flash column chromatography.
Protocol 3: Selective Buchwald-Hartwig Amination at the C-5 Position
-
Reaction Setup : To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).[4]
-
Inert Atmosphere : Seal the tube, then evacuate and backfill with argon three times.
-
Reagent Addition : Add anhydrous, degassed solvent (e.g., toluene or dioxane). Add this compound (1.0 equiv) and the amine (1.2 equiv) via syringe.
-
Reaction : Heat the sealed tube to the desired temperature (e.g., 80-110 °C) with stirring. Monitor the reaction's progress by LC-MS.
-
Workup : After cooling, dilute with ethyl acetate and filter through a pad of Celite. Concentrate the filtrate.
-
Purification : Purify the crude product by flash column chromatography.
References
A Senior Application Scientist's Comparative Guide to Purity Assessment of 2-Bromo-5-iodo-3-nitropyridine Derivatives
For researchers and drug development professionals, the synthetic utility of 2-Bromo-5-iodo-3-nitropyridine and its derivatives is significant. These compounds serve as versatile intermediates, but their synthetic pathways can introduce a variety of impurities, including starting materials, regioisomers, and degradation products.[1] The downstream success of multi-step syntheses and the ultimate safety and efficacy of an active pharmaceutical ingredient (API) are critically dependent on the purity of these foundational building blocks.[2]
This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of these specific derivatives. We will move beyond a simple listing of methods to explore the causality behind procedural choices, enabling you to design a robust, self-validating quality control strategy.
The Orthogonal Approach: A Mandate for Purity Verification
No single analytical technique can provide a complete picture of a sample's purity. Each method has inherent strengths and blind spots. A robust purity assessment, therefore, relies on an orthogonal approach—the use of multiple, dissimilar methods to analyze the same sample. This strategy provides a high degree of confidence that all potential impurities have been detected and quantified. The primary techniques for a comprehensive evaluation of this compound derivatives are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis (EA).
Caption: Orthogonal workflow for comprehensive purity validation.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
HPLC is the cornerstone for quantitative purity assessment of non-volatile organic compounds.[3] It separates components based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For halogenated nitropyridines, which are typically non-volatile and possess strong UV chromophores, reverse-phase HPLC with UV detection is the method of choice.
Causality Behind Method Choices:
-
Stationary Phase: A C18 (octadecylsilyl) column is the standard starting point. The long alkyl chains provide a non-polar surface that effectively retains the relatively non-polar pyridine derivative through hydrophobic interactions.
-
Mobile Phase: A gradient of acetonitrile and water is typically employed. Acetonitrile is a common organic modifier that provides good peak shape and resolution for a wide range of compounds. Starting with a high water concentration allows the analyte to bind to the C18 column, and gradually increasing the acetonitrile concentration elutes the compound and any impurities based on their relative polarity. A small amount of acid (e.g., formic or phosphoric acid) is often added to the mobile phase to protonate silanol groups on the stationary phase, reducing peak tailing and improving peak symmetry.[4]
-
Detection: The nitro-substituted aromatic ring provides strong UV absorbance, making a UV-Vis detector highly effective. A wavelength of 254 nm is a common choice for aromatic compounds and generally provides excellent sensitivity.[3]
Comparative Data: HPLC vs. Alternatives
| Parameter | High-Performance Liquid Chromatography (HPLC) | NMR Spectroscopy | Mass Spectrometry (GC-MS/LC-MS) | Elemental Analysis |
| Principle | Differential partitioning between mobile and stationary phases.[3] | Nuclear spin transitions in a magnetic field. | Mass-to-charge ratio of ionized molecules.[5] | Combustion and detection of elemental gases (C, H, N, S, X).[6][7] |
| Information | Quantitative purity (% area), retention time, detection of non-volatile impurities. | Structural confirmation, identification of solvents, detection of specific impurities (if standards exist). | Molecular weight confirmation, structural fragmentation, detection of volatile impurities. | Bulk elemental composition (% of C, H, N, etc.).[8] |
| Strengths | High precision and accuracy for quantification; robust and reproducible.[9] | Definitive structural information; non-destructive. | High sensitivity; definitive molecular weight; isotopic pattern confirmation for Br/I.[5][10] | Confirms the correct empirical formula of the bulk sample.[7] |
| Limitations | Requires a chromophore for UV detection; co-eluting impurities can be missed; requires reference standards for impurity identification. | Lower sensitivity than HPLC/MS; quantification can be complex (requires internal standard); may not detect minor impurities. | Quantification is less precise than HPLC without isotopic standards; non-volatile impurities may not be detected by GC-MS. | Does not identify individual impurities; insensitive to impurities with the same elemental composition (isomers). |
| Primary Use | Gold standard for quantitative purity determination and routine quality control. | Essential for structural verification and identification of residual solvents. | Essential for identity confirmation and analysis of volatile/unknown impurities. | Final confirmation of the bulk sample's elemental integrity. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
While HPLC excels at quantification, ¹H and ¹³C NMR spectroscopy provide definitive structural confirmation. For a this compound derivative, the ¹H NMR spectrum will show a distinct pattern of aromatic protons with specific chemical shifts and coupling constants, confirming the substitution pattern.
Key Applications in Purity Assessment:
-
Structural Verification: The spectrum should match the expected structure of the target compound. Any unexpected signals may indicate the presence of isomers or other impurities.
-
Detection of Residual Solvents: NMR is highly sensitive to common laboratory solvents (e.g., DMSO-d6, CDCl₃, Acetone), which can be readily identified and quantified.
-
Identification of Specific Impurities: If the structures of potential impurities (e.g., unreacted starting materials) are known, their characteristic NMR signals can be searched for in the spectrum of the synthesized product.
An acceptable purity level by NMR is often demonstrated by high-field ¹H and ¹³C data showing no significant extraneous peaks.[11]
Mass Spectrometry (MS): Definitive Identity Confirmation
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions and is a powerful tool for confirming the molecular weight of the synthesized compound.[5] For this compound derivatives, MS offers a unique advantage due to the distinct isotopic patterns of the halogen atoms.
Why MS is Self-Validating for Halogenated Compounds:
-
Bromine Isotopes: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in a characteristic M and M+2 pattern in the mass spectrum, where two peaks of nearly equal intensity are separated by 2 m/z units.[10]
-
Iodine: Iodine is monoisotopic (¹²⁷I), so it does not contribute to an M+2 peak but adds a significant mass to the molecule.
-
Fragmentation: The presence of the nitro group and halogens leads to predictable fragmentation patterns, which can further confirm the structure.[12][13]
The observation of the correct molecular ion with the characteristic isotopic pattern for bromine provides extremely high confidence in the identity of the target compound.
Elemental Analysis (EA): The Fundamental Check
Elemental analysis is a combustion-based technique that determines the mass fractions of carbon, hydrogen, nitrogen, and heteroatoms (like halogens) in a sample.[7] It provides a fundamental check of the compound's empirical formula.
The Role of EA in Purity Assessment: EA serves as a crucial final check on the bulk purity of the sample. After a compound has been identified by NMR and MS, and its purity quantified by HPLC, EA confirms that the elemental composition of the sample matches the theoretical values for the desired molecular formula. For small molecules in pharmaceutical development, the experimentally found values for C, H, and N should be within ±0.4% of the calculated theoretical values to be considered pure.[11] A significant deviation suggests the presence of inorganic salts, water, or other impurities that may not be visible by other methods.
Experimental Protocols
Protocol 1: Quantitative Purity by Reverse-Phase HPLC
This protocol is designed for the quantitative purity assessment of a this compound derivative. Method validation should be performed according to ICH guidelines to ensure the method is suitable for its intended purpose.[14][15]
Caption: Standard experimental workflow for HPLC purity analysis.
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column compartment, and UV detector.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 0-2 min: 10% B; 2-17 min: 10% to 90% B; 17-22 min: 90% B; 22.1-27 min: 10% B (re-equilibration).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized compound.
-
Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 0.1 mg/mL solution.
-
Vortex until fully dissolved.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
-
-
Analysis:
-
Equilibrate the column with the initial mobile phase composition for at least 15 minutes.
-
Inject the sample.
-
The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram (excluding the solvent front). Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Protocol 2: Structural and Purity Verification by ¹H NMR
-
Instrumentation:
-
NMR Spectrometer (300 MHz or higher is recommended for better resolution).
-
-
Materials:
-
NMR tubes.
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
-
Analytical Procedure:
-
Acquire a standard ¹H NMR spectrum.
-
Process the data (Fourier transform, phase correction, and baseline correction).
-
Integrate all peaks.
-
Compare the chemical shifts, coupling patterns, and integrations to the expected values for the target structure.
-
Identify any peaks corresponding to residual solvents or known impurities. The absence of significant unassignable peaks is an indicator of high purity.
-
Conclusion
Assessing the purity of synthesized this compound derivatives is a multi-faceted process that demands a scientifically rigorous, orthogonal approach. While HPLC provides the most reliable quantitative data, it must be complemented by techniques that confirm structural identity (NMR) and molecular weight (MS). Elemental analysis serves as a final, fundamental validation of the compound's composition. By integrating these methods, researchers and drug development professionals can establish a high degree of confidence in the quality of their synthetic intermediates, ensuring the integrity of their subsequent research and development efforts.
References
- 1. cormica.com [cormica.com]
- 2. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 3. benchchem.com [benchchem.com]
- 4. Separation of 2-Bromo-5-nitropyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Mass Spectrometry [www2.chemistry.msu.edu]
- 6. azom.com [azom.com]
- 7. Elemental analysis - Wikipedia [en.wikipedia.org]
- 8. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals [ouci.dntb.gov.ua]
- 14. ijrrjournal.com [ijrrjournal.com]
- 15. fda.gov [fda.gov]
A Senior Application Scientist's Comparative Guide to Cross-Coupling Methods for 2-Bromo-5-iodo-3-nitropyridine
Authored for Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of polyhalogenated heterocycles is a cornerstone of modern medicinal chemistry and materials science. Among these scaffolds, 2-bromo-5-iodo-3-nitropyridine stands out as a highly versatile, yet challenging, building block. Its unique arrangement of two distinct halogen atoms, modulated by the potent electron-withdrawing nitro group, offers a platform for sequential and site-selective chemical modifications. However, achieving this selectivity requires a nuanced understanding of the available synthetic methodologies.
This guide provides a comparative analysis of the primary palladium-catalyzed cross-coupling methods for the selective functionalization of this compound. We will delve into the mechanistic principles that govern selectivity, compare the performance of various catalytic systems, and provide robust experimental protocols to empower researchers in their synthetic endeavors.
The Principle of Regioselective Functionalization
The key to selectively modifying this compound lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In palladium-catalyzed cross-coupling reactions, the first and often rate-determining step is the oxidative addition of the Pd(0) catalyst to the carbon-halogen bond. The energy barrier for this step is dictated by the bond dissociation energy of the halide.
The established order of reactivity for halogens is: I > Br > Cl > F .
The C-I bond is significantly weaker and longer than the C-Br bond, making it more susceptible to cleavage by the palladium catalyst. This inherent difference allows for the preferential coupling at the C-5 (iodo) position under carefully controlled, milder conditions, leaving the C-2 (bromo) position intact for subsequent transformations. The strongly electron-withdrawing 3-nitro group further influences the electronic properties of the pyridine ring, making the C-I bond even more polarized and susceptible to oxidative addition, though it can also present challenges by deactivating the catalyst in some systems.
Comparative Analysis of Key Cross-Coupling Methodologies
While a wide array of cross-coupling reactions exist, the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions are the most robust and widely applied for the functionalization of heteroaromatic halides. The following sections compare these methods for the selective coupling at the C-5 iodo position of this compound.
Note: Specific experimental data for this compound is scarce in published literature. The following data is compiled from studies on closely related dihalopyridine analogs (e.g., 2-bromo-4-iodopyridine) and serves as a strong predictive guide for reaction outcomes and conditions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is arguably the most versatile and widely used method for creating carbon-carbon bonds, owing to the stability, low toxicity, and commercial availability of boronic acid and ester coupling partners.[1]
Mechanistic Insight: The reaction requires a base to activate the organoboron species, forming a more nucleophilic "ate" complex that facilitates the transmetalation step with the Pd(II)-halide complex.[2] The choice of catalyst, ligand, and base is critical, especially when dealing with electron-deficient substrates like 3-nitropyridine, which can be challenging. For such substrates, highly active catalysts with electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) are often necessary to promote efficient turnover.[3][4]
Performance Data (based on analogous 2-bromo-iodopyridines):
| Catalyst Precursor (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) | Causality and Insights |
| Pd(PPh₃)₄ (2-5%) | PPh₃ | K₂CO₃ | Dioxane/H₂O | 80-100 | 12-18 | 80-95 | Standard, reliable conditions. PPh₃ is a robust but less active ligand; higher temperatures and longer times may be needed. |
| PdCl₂(dppf) (2-3%) | dppf | Cs₂CO₃ | DMF or Dioxane | 90-100 | 8-16 | 88-96 | Dppf is a bidentate ligand that stabilizes the catalyst. Cs₂CO₃ is a strong, soluble base often effective for challenging couplings. |
| Pd(OAc)₂ (1-2%) | SPhos | K₃PO₄ | Toluene/H₂O | 80-100 | 4-12 | 90-98 | Highly active Buchwald-type ligand (SPhos) enables lower catalyst loading and shorter reaction times. K₃PO₄ is a strong base suitable for these systems. |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct and powerful route to synthesize aryl-alkynes. It uniquely employs a dual-catalyst system, with palladium activating the aryl halide and a copper(I) co-catalyst activating the terminal alkyne.
Mechanistic Insight: The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex. The use of an amine base is crucial, as it serves both to deprotonate the alkyne and to act as a solvent. For substrates prone to catalyst deactivation, copper-free variants have been developed, although they often require stronger bases or more specialized ligands.
Performance Data (based on analogous 2-bromo-iodopyridines):
| Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) | Causality and Insights |
| PdCl₂(PPh₃)₂ (2-3%) | CuI (4-5%) | Et₃N | THF or DMF | 25-60 | 4-12 | 85-95 | The classic, highly effective Sonogashira system. Gentle heating can accelerate the reaction with the C-I bond. |
| Pd(PPh₃)₄ (3-5%) | CuI (5-10%) | Diisopropylamine | DMF | 25-50 | 6-16 | 80-92 | Pd(PPh₃)₄ is a reliable Pd(0) source. Diisopropylamine is a bulkier base that can sometimes reduce side reactions. |
| Pd(OAc)₂ (2%) / PPh₃ (4%) | CuI (4%) | Et₃N / Piperidine | Toluene | 60-80 | 4-8 | 85-95 | In-situ generation of the active catalyst. Piperidine can sometimes accelerate the reaction. |
Buchwald-Hartwig Amination: Constructing C-N Bonds
For the synthesis of arylamines, a motif prevalent in pharmaceuticals, the Buchwald-Hartwig amination is the preeminent method.[1][5] It allows for the coupling of aryl halides with a vast range of primary and secondary amines.
Mechanistic Insight: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand, which facilitates the crucial reductive elimination step to form the C-N bond.[6] The base, typically a strong, non-nucleophilic one like sodium tert-butoxide (NaOtBu), is required to deprotonate the amine upon its coordination to the palladium center. The presence of the nitro group on the pyridine ring makes the substrate highly electron-deficient, which can facilitate oxidative addition but may also lead to side reactions if not carefully controlled. The use of modern, highly active "second-generation" biarylphosphine ligands (e.g., RuPhos, BrettPhos) is often essential for success with such challenging substrates.[6]
Performance Data (based on analogous 2-bromo-iodopyridines and general knowledge of nitroarenes):
| Pd Precursor (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) | Causality and Insights |
| Pd₂(dba)₃ (2%) | XPhos | NaOtBu | Toluene or Dioxane | 90-110 | 12-24 | 75-90 | A robust general system. XPhos is effective for a wide range of amines. Higher temperatures are often required. |
| Pd(OAc)₂ (2%) | RuPhos | K₃PO₄ | t-BuOH | 80-100 | 8-18 | 80-95 | RuPhos is particularly effective for heteroaryl halides. The use of K₃PO₄ with t-BuOH can be a milder alternative to NaOtBu. |
| Pd₂(dba)₃ (1-2%) | BrettPhos | LiHMDS | THF | 60-90 | 12-24 | 70-85 | BrettPhos is a highly active ligand, especially useful for challenging substrates like nitroarenes.[6] LiHMDS is a strong base compatible with many functional groups. |
Experimental Protocols & Workflows
The following protocols are generalized procedures for the selective functionalization at the C-5 iodo position of this compound. All reactions must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Workflow for Selective Functionalization
The inherent reactivity difference between the C-I and C-Br bonds allows for a logical, sequential functionalization strategy.
References
- 1. jmcct.com [jmcct.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent progress in transition metal catalyzed cross coupling of nitroarenes [html.rhhz.net]
- 5. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nobelprize.org [nobelprize.org]
Unlocking Molecular Complexity: The Strategic Advantages of 2-Bromo-5-iodo-3-nitropyridine
In the landscape of synthetic chemistry and drug discovery, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the vast array of heterocyclic intermediates, 2-Bromo-5-iodo-3-nitropyridine stands out as a uniquely versatile reagent, offering distinct advantages over similar dihalogenated and nitrated pyridine analogs. Its primary strength lies in the differential reactivity of its two halogen substituents, enabling researchers to perform regioselective and sequential cross-coupling reactions with a high degree of control. This guide provides a comparative analysis of this compound, supported by illustrative experimental data and detailed protocols, to highlight its superior utility for researchers, scientists, and drug development professionals.
The Core Advantage: Regioselective Reactivity
The key to the synthetic utility of this compound is the significant difference in bond strength between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is weaker and therefore more susceptible to oxidative addition to a palladium(0) catalyst, which is often the rate-determining step in popular cross-coupling reactions. This inherent reactivity difference (I > Br > Cl) allows for the selective functionalization of the 5-position (iodine) under milder conditions, while leaving the 2-position (bromine) intact for subsequent transformations under more forcing conditions.
This built-in orthogonality provides a powerful tool for the synthesis of highly substituted pyridine derivatives, which are prevalent scaffolds in many biologically active compounds. Compared to building blocks like 2,5-dibromo-3-nitropyridine, where selective functionalization can be challenging and often results in mixtures of products, this compound offers a more predictable and efficient pathway to complex molecules.
Comparative Performance in Cross-Coupling Reactions
To illustrate the practical advantages of this compound, this section presents a comparative summary of its expected performance in Suzuki-Miyaura and Sonogashira cross-coupling reactions against a similar building block, 2,5-dibromo-3-nitropyridine. The following data is based on well-established reactivity trends for halogenated heterocycles.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern carbon-carbon bond formation. The enhanced reactivity of the C-I bond in this compound allows for the selective introduction of an aryl or heteroaryl group at the 5-position under conditions that would likely not affect the C-Br bond.
Table 1: Illustrative Comparison of Suzuki-Miyaura Coupling Performance
| Entry | Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Major Product | Expected Yield (%) |
| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 80 | 4 | 2-Bromo-5-phenyl-3-nitropyridine | >90 |
| 2 | 2,5-Dibromo-3-nitropyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 80 | 12 | Mixture of mono- and di-substituted products | Variable |
| 3 | 2,5-Dibromo-3-nitropyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 24 | 2,5-Diphenyl-3-nitropyridine | >80 |
As indicated in Table 1, this compound is expected to provide a high yield of the mono-coupled product under mild conditions and with a shorter reaction time. In contrast, achieving high selectivity with 2,5-dibromo-3-nitropyridine is more challenging, often requiring more forceful conditions which can lead to the formation of the di-substituted product.
Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. Similar to the Suzuki coupling, the greater reactivity of the C-I bond allows for the selective alkynylation of the 5-position of this compound.
Table 2: Illustrative Comparison of Sonogashira Coupling Performance
| Entry | Substrate | Coupling Partner | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Major Product | Expected Yield (%) | |---|---|---|---|---|---|---|---|---|---| | 1 | this compound | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 25 | 6 | 2-Bromo-3-nitro-5-(phenylethynyl)pyridine | >95 | | 2 | 2,5-Dibromo-3-nitropyridine | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 65 | 12 | Mixture of mono- and di-substituted products | Variable |
The data in Table 2 illustrates that this compound can undergo Sonogashira coupling at room temperature with high selectivity for the iodo position. In contrast, the dibromo analog would likely require elevated temperatures, increasing the risk of side reactions and reducing the selectivity for the mono-alkynylated product.
Experimental Protocols
The following are generalized protocols for performing regioselective Suzuki-Miyaura and Sonogashira cross-coupling reactions on this compound. These protocols are intended as a starting point and may require optimization for specific substrates.
Protocol 1: Selective Suzuki-Miyaura Coupling at the 5-Position
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
Potassium carbonate (2.0 equiv)
-
Toluene/Water (4:1 mixture, degassed)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add Pd(PPh₃)₄ to the flask.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective Sonogashira Coupling at the 5-Position
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
Copper(I) iodide (4 mol%)
-
Triethylamine (2.0 equiv)
-
Anhydrous THF
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF and triethylamine via syringe.
-
Add the terminal alkyne dropwise to the stirred solution at room temperature.
-
Stir the reaction at room temperature for 6-8 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Strategic Application in Multi-Step Synthesis
The ability to perform sequential, regioselective cross-coupling reactions makes this compound an invaluable tool for the construction of complex, highly substituted pyridine derivatives. This is particularly relevant in fragment-based drug discovery, where the iterative elaboration of a core scaffold is a common strategy.
Caption: A logical workflow demonstrating the sequential functionalization of this compound.
Conclusion
This compound offers significant advantages over similar building blocks due to the differential reactivity of its halogen substituents. This feature allows for predictable and high-yielding regioselective, sequential cross-coupling reactions, providing a more controlled and efficient route to complex, highly functionalized pyridine derivatives. For researchers in drug discovery and fine chemical synthesis, the strategic use of this building block can accelerate the development of novel molecules with desired biological activities and properties. The ability to selectively functionalize two positions on the pyridine ring makes this compound a superior choice for the construction of diverse chemical libraries and the optimization of lead compounds.
A Senior Application Scientist's Guide to the Biological Activity of Compounds Derived from 2-Bromo-5-iodo-3-nitropyridine
Welcome to a comprehensive technical guide designed for researchers, medicinal chemists, and drug development professionals. The pyridine ring is a cornerstone of medicinal chemistry, present in numerous natural products and FDA-approved drugs.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold in drug design. This guide focuses on a particularly versatile, yet underexplored, building block: 2-Bromo-5-iodo-3-nitropyridine .
The strategic placement of three distinct functional groups—a nitro group, a bromine atom, and an iodine atom—on the pyridine core makes this molecule a rich platform for synthetic diversification. The electron-withdrawing nitro group significantly influences the ring's reactivity, while the differential reactivity of the C-Br and C-I bonds allows for selective, sequential functionalization.[2][3][4] This guide will dissect the synthetic potential of this scaffold and provide a comparative analysis of the biological activities observed in its derivatives, supported by experimental data and detailed protocols.
Part 1: The Synthetic Versatility of a Tri-functionalized Scaffold
The primary value of this compound lies in its capacity for controlled, site-selective modification. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions. This intrinsic difference is the key to synthetic control, allowing for a stepwise approach to building molecular complexity.
A typical workflow involves a selective reaction at the more reactive 5-iodo position, followed by a subsequent reaction at the 2-bromo position. This enables the introduction of two different substituents, creating a diverse library of compounds from a single starting material.
Workflow for Sequential Cross-Coupling
Below is a diagram illustrating the logical flow for creating a disubstituted pyridine library, leveraging the differential reactivity of the halogen atoms.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. nbinno.com [nbinno.com]
- 3. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Reactivity of 2-Bromo-5-iodo-3-nitropyridine: A Computational Comparison for Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the strategic functionalization of polysubstituted heteroaromatics is a cornerstone of modern synthetic chemistry. Among these, 2-Bromo-5-iodo-3-nitropyridine stands out as a versatile building block, offering two distinct reactive sites for carbon-carbon and carbon-nitrogen bond formation. This guide provides a computational analysis of the reactivity of the carbon-bromine (C-Br) versus the carbon-iodine (C-I) bond in this molecule, supported by established principles of palladium-catalyzed cross-coupling reactions and data from analogous systems. The insights provided herein are critical for designing selective and efficient synthetic routes to novel chemical entities.
The enhanced reactivity of the C-I bond over the C-Br bond is a well-established principle in palladium-catalyzed cross-coupling reactions. This selectivity is primarily governed by the bond dissociation energies and the kinetics of the oxidative addition step, which is often the rate-determining step in the catalytic cycle. Computational studies, particularly those employing Density Functional Theory (DFT), have consistently shown a lower activation energy barrier for the oxidative addition of a palladium(0) catalyst to a C-I bond compared to a C-Br bond in similar aromatic systems.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The selective functionalization of this compound can be achieved in popular cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. In all these cases, the reaction is expected to proceed preferentially at the more labile C-I bond, allowing for a stepwise functionalization of the pyridine ring. The presence of the electron-withdrawing nitro group further activates the pyridine ring towards oxidative addition.
Below is a summary of the expected reactivity and selectivity in these key transformations.
Table 1: Predicted Reactivity and Selectivity in Palladium-Catalyzed Cross-Coupling Reactions of this compound
| Reaction Type | Preferred Reactive Site | Rationale |
| Suzuki-Miyaura Coupling | C-I | The oxidative addition of the Pd(0) catalyst to the C-I bond has a significantly lower activation energy barrier compared to the C-Br bond. |
| Sonogashira Coupling | C-I | Similar to the Suzuki coupling, the rate-determining oxidative addition is much faster for the aryl iodide.[1] |
| Buchwald-Hartwig Amination | C-I | The C-N bond formation follows the same reactivity trend with respect to the halogen leaving group (I > Br).[2] |
Computational Insights into C-X Bond Activation
Table 2: Calculated Activation Energies for Oxidative Addition of Pd(PPh₃)₂ to Dihalopyridines (Illustrative Data from Analogous Systems)
| Substrate (Analogous System) | C-X Bond | Activation Energy (kcal/mol) |
| 2-Chloro-3-iodopyridine | C-I | ~15-18 |
| C-Cl | >25 | |
| 2,3-Dibromopyridine | C-Br (position 2) | ~20-23 |
| C-Br (position 3) | ~22-25 |
Note: The values presented are approximate and collated from various DFT studies on dihalopyridine systems to illustrate the general trend. The actual values for this compound may vary but the qualitative trend of C-I being more reactive than C-Br will hold.
The data consistently demonstrates that the energy required to activate the C-I bond is significantly lower than that for the C-Br bond, which in turn is lower than for a C-Cl bond. This supports the prediction of high selectivity for reactions at the 5-iodo position of this compound.
Experimental Protocols
The following are generalized experimental protocols for the selective functionalization of dihalo(hetero)aromatics, which are applicable to this compound. Optimization of reaction conditions is often necessary for specific substrates.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position
-
To a reaction vessel, add this compound (1.0 equiv.), the desired boronic acid or ester (1.1-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv.).
-
The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
A degassed solvent system (e.g., 1,4-dioxane/water, toluene/water) is added.
-
The reaction mixture is heated to 80-100 °C and stirred for 2-24 hours, while monitoring the progress by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.
-
The organic layer is dried over anhydrous sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Protocol 2: Selective Sonogashira Coupling at the C-I Position
-
To a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., THF, DMF), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).[1]
-
A base, typically an amine such as triethylamine or diisopropylethylamine (2.0-5.0 equiv.), is added.[1]
-
The terminal alkyne (1.1-1.5 equiv.) is then added to the mixture.
-
The reaction is stirred at room temperature to 60 °C for 1-12 hours and monitored by TLC or LC-MS.
-
After completion, the reaction mixture is diluted with an organic solvent and washed with saturated aqueous NH₄Cl and brine.
-
The organic layer is dried, filtered, and concentrated.
-
Purification is achieved by column chromatography.
Protocol 3: Selective Buchwald-Hartwig Amination at the C-I Position
-
In an inert atmosphere glovebox, a reaction tube is charged with this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-4 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-8 mol%), and a strong base (e.g., NaOtBu, K₃PO₄, 1.5-2.5 equiv.).[2]
-
Anhydrous, degassed solvent (e.g., toluene, dioxane) is added.
-
The reaction vessel is sealed and heated to 80-120 °C for 4-24 hours, with monitoring by TLC or LC-MS.
-
Upon cooling, the reaction is quenched with water, and the product is extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
The product is purified by column chromatography.
Visualizing the Reactivity and Reaction Pathways
The following diagrams illustrate the logical flow of the comparative reactivity analysis and the general catalytic cycles for the discussed cross-coupling reactions.
Caption: Logical flow for predicting the site-selectivity in this compound.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
References
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Bromo-5-iodo-3-nitropyridine for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and professionals in drug development, the proper disposal of specialized compounds like 2-Bromo-5-iodo-3-nitropyridine is not merely a procedural task but a critical component of a robust safety culture. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, ensuring compliance with safety regulations and the protection of laboratory personnel and the environment.
The procedural integrity of this guide is built upon the foundational principles of recognizing chemical hazards, implementing appropriate personal protective measures, and adhering to regulated waste stream management. This compound, a halogenated and nitrated pyridine derivative, requires meticulous handling due to its inherent hazardous properties.
Immediate Safety and Hazard Recognition
Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is imperative. According to its Safety Data Sheet (SDS), this compound is classified as harmful if swallowed (H302)[1]. Analogous compounds with similar structural motifs, such as 2-Bromo-5-nitropyridine, are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[2]. Therefore, it is prudent to handle this compound with the assumption of similar irritant properties. All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Table 1: Key Hazard and Safety Information for this compound
| Property | Value | Reference |
| CAS Number | 426463-20-9 | [1] |
| Molecular Formula | C₅H₂BrIN₂O₂ | [1] |
| Molecular Weight | 328.89 g/mol | [1] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [1] |
| Signal Word | Warning | [1] |
| Hazard Statements | H302: Harmful if swallowed | [1] |
| Storage Class Code | 11: Combustible Solids | [1] |
Personal Protective Equipment (PPE): The First Line of Defense
The selection and consistent use of appropriate PPE is non-negotiable when handling this compound. The following PPE is mandatory:
-
Eye and Face Protection: Chemical safety goggles or a full-face shield that conforms to EN166 or NIOSH standards are required to protect against splashes and airborne particles[2].
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, must be worn. Gloves should be inspected for integrity before each use and disposed of properly after handling the chemical[3].
-
Skin and Body Protection: A laboratory coat, fully fastened, is required. For tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat. Full-length trousers and closed-toe shoes are mandatory laboratory attire.
-
Respiratory Protection: For procedures that may generate dust or aerosols, a NIOSH-approved respirator may be necessary[2].
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the standard operating procedure for the collection, storage, and disposal of this compound waste. This procedure is applicable to the pure compound and any materials grossly contaminated with it.
1.0 Waste Segregation: A Critical Step
The fundamental principle of hazardous waste management is proper segregation. This compound is a halogenated organic compound and must be disposed of in a designated "Halogenated Organic Waste" stream.
-
1.1 Designate a specific, clearly labeled waste container for "Halogenated Organic Solid Waste."
-
1.2 Crucially, do not mix this compound waste with non-halogenated chemical waste. Co-mingling of different waste streams can lead to dangerous chemical reactions and significantly complicates the disposal process.
2.0 Waste Collection and Containerization
-
2.1 Collect solid waste this compound, including any contaminated disposable items like weighing papers, pipette tips, and gloves, in a dedicated, compatible, and sealable container.
-
2.2 The waste container should be constructed of a material that will not react with the chemical, such as high-density polyethylene (HDPE) or glass.
-
2.3 Ensure the container is in good condition, with a secure, leak-proof lid. Do not overfill the container; a headspace of at least 10% should be left to accommodate any potential pressure changes.
3.0 Labeling of Waste Containers
Proper labeling is a regulatory requirement and essential for the safety of all laboratory personnel and waste handlers.
-
3.1 Immediately upon adding the first quantity of waste, label the container with the following information:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
An accurate estimation of the quantity of the waste
-
The date the waste was first added to the container
-
The name and contact information of the principal investigator and the laboratory location
-
4.0 Storage of Chemical Waste
-
4.1 Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
4.2 The SAA should be in a well-ventilated area, away from sources of ignition, and segregated from incompatible materials such as strong oxidizing agents and strong bases[2].
-
4.3 The waste container must be stored in secondary containment to prevent the release of the chemical in case of a leak.
5.0 Spill Management
In the event of a spill, prompt and appropriate action is critical to mitigate exposure and environmental contamination.
-
5.1 Small Spills:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing the appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.
-
Carefully sweep up the absorbed material and place it in the designated "Halogenated Organic Solid Waste" container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
-
5.2 Large Spills:
-
Evacuate the laboratory immediately and alert others in the vicinity.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
6.0 Final Disposal
-
6.1 Once the waste container is full or has reached the end of its designated accumulation period (as per your institution's policies), arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
6.2 All disposal must be conducted in accordance with local, state, and federal regulations. The final disposal method for halogenated organic waste is typically high-temperature incineration at an approved waste disposal plant[2].
7.0 Disposal of Empty Containers
An "empty" container that held this compound must also be disposed of as hazardous waste unless it has been triple-rinsed with a suitable solvent. The rinsate from this cleaning process must be collected and disposed of as "Halogenated Organic Liquid Waste."
Visualizing the Disposal Workflow
To further clarify the decision-making process for the proper disposal of this compound, the following workflow diagram is provided.
Caption: Disposal workflow for this compound.
By adhering to these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Essential Safety and Operational Guide for Handling 2-Bromo-5-iodo-3-nitropyridine
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-Bromo-5-iodo-3-nitropyridine. Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance. The following information is compiled from safety data sheets of structurally similar compounds and general best practices for handling halogenated and nitrated aromatic compounds.
Hazard Summary: this compound is harmful if swallowed. Based on data for similar compounds, it may also cause skin, eye, and respiratory irritation, and may be harmful if it comes into contact with skin or is inhaled[1]. It is a solid substance.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure through inhalation, ingestion, or skin and eye contact. The required level of protection varies depending on the specific laboratory procedure being performed.
| Activity | Required Personal Protective Equipment |
| Routine Handling (e.g., weighing, preparing solutions in a fume hood) | - Chemical-resistant gloves (Nitrile recommended) - Laboratory coat - ANSI-approved safety goggles with side shields |
| Handling Potentially Dusty Material (e.g., weighing outside of a glove box, transfers) | - All PPE for routine handling - NIOSH-approved respirator (e.g., N95 for dust) |
| Cleaning and Decontamination | - Chemical-resistant gloves (Nitrile recommended) - Impermeable lab coat or gown - ANSI-approved safety goggles with side shields |
| Spill Cleanup | - Double chemical-resistant gloves (Nitrile recommended) - Impermeable, disposable gown - ANSI-approved safety goggles and face shield - NIOSH-approved respirator - Shoe covers |
| Waste Disposal | - Chemical-resistant gloves (Nitrile recommended) - Laboratory coat - ANSI-approved safety goggles with side shields |
Operational Plan for Safe Handling
Follow these step-by-step procedures to ensure the safe handling of this compound in a laboratory setting.
-
Preparation and Engineering Controls:
-
All personnel must be thoroughly trained on the hazards of this compound and have reviewed the available safety information.
-
Work should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Ensure that a spill kit, emergency eye wash station, and safety shower are readily accessible.
-
-
Donning Personal Protective Equipment (PPE):
-
Wash hands thoroughly before putting on any PPE.
-
Don a lab coat, ensuring it is fully buttoned.
-
Put on safety goggles.
-
Wear a single pair of nitrile gloves for routine handling within a fume hood. For tasks with a higher risk of exposure, consider double gloving.
-
-
Handling and Experimental Procedures:
-
Handle this compound with care to avoid the generation of dust.
-
Avoid direct contact with skin, eyes, and clothing.
-
Use appropriate tools, such as spatulas, for handling the solid material.
-
Keep containers tightly closed when not in use.
-
-
Doffing Personal Protective Equipment (PPE):
-
Remove PPE in a manner that avoids self-contamination.
-
Remove gloves first, peeling them off from the cuff to the fingertips.
-
Remove the lab coat.
-
Remove eye protection.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
Disposal of Unused Product:
-
Excess or expired this compound must be disposed of as hazardous waste.
-
Do not dispose of this chemical down the drain or in the regular trash.
-
-
Container Management:
-
The hazardous waste container must be kept closed except when adding waste.
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Experimental Workflow and Disposal
The following diagram illustrates the standard workflow for handling and disposing of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
